molecular formula C6H13Cl2N B3271460 4-Chloro-cyclohexylamine hydrochloride CAS No. 54916-24-4

4-Chloro-cyclohexylamine hydrochloride

Cat. No.: B3271460
CAS No.: 54916-24-4
M. Wt: 170.08 g/mol
InChI Key: ZTDAZNVQTYQXAD-UHFFFAOYSA-N
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Description

4-Chloro-cyclohexylamine hydrochloride is a useful research compound. Its molecular formula is C6H13Cl2N and its molecular weight is 170.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorocyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDAZNVQTYQXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615708
Record name 4-Chlorocyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54916-24-4
Record name NSC164690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorocyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Bifunctional Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Chloro-cyclohexylamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

This compound is a bifunctional organic compound featuring a cyclohexane scaffold substituted with both an amine and a chlorine atom. As a hydrochloride salt, it exists as a stable, solid material, enhancing its shelf-life and handling characteristics compared to the free amine.[1] Its true value in chemical synthesis, particularly in the realm of drug discovery and development, lies in the orthogonal reactivity of its two functional groups and the critical influence of its stereochemistry. The presence of both a nucleophilic amine and an electrophilic carbon center (attached to the chlorine) makes it a versatile intermediate for constructing more complex molecular architectures.[2] This guide provides an in-depth analysis of its chemical properties, stereochemical nuances, reactivity, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, safety assessments, and analytical characterization.

PropertyValueSource(s)
IUPAC Name 4-chlorocyclohexan-1-amine;hydrochloride[3]
Synonyms 4-Chlorocyclohexanamine hydrochloride[3]
CAS Number 54916-24-4[3]
Molecular Formula C₆H₁₃Cl₂N[3]
Molecular Weight 170.08 g/mol [3]
Appearance White to off-white solid (predicted)[1]
Form Crystalline solid (hydrochloride salt)[1]

The Critical Role of Stereochemistry and Conformation

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The presence of two substituents at the 1 and 4 positions gives rise to cis and trans geometric isomers, which have profoundly different three-dimensional structures and, consequently, distinct chemical reactivity.

  • trans-isomer: The two substituents are on opposite faces of the ring. In its most stable chair conformation, both the chloro and amino groups can occupy equatorial positions, minimizing steric hindrance.

  • cis-isomer: The two substituents are on the same face of thering. In any chair conformation, one group must be axial while the other is equatorial.

The interconversion between the two chair conformers (ring-flipping) is rapid at room temperature, but the equilibrium will heavily favor the conformer that places the bulky substituents in the more stable equatorial positions. Understanding which conformer is dominant is paramount for predicting reaction outcomes.

Caption: Conformational equilibrium of trans and cis isomers.

Synthesis and Isomer Separation

The synthesis of this compound typically involves a two-stage process: the formation of the 4-chloro-cyclohexylamine free base, followed by its conversion to the hydrochloride salt. The separation of stereoisomers is a critical purification step, often achieved by fractional crystallization.

Proposed Synthetic Workflow

A robust method for synthesizing the precursor amine is the reductive amination of 4-chlorocyclohexanone. The subsequent acidification with hydrochloric acid yields the desired salt, which can then be purified to isolate the desired stereoisomer.

G start Start: 4-Chlorocyclohexanone step1 Reductive Amination (e.g., NH3, H2, Ni catalyst or NaBH3CN) start->step1 step2 Crude cis/trans 4-Chloro-cyclohexylamine (Free Base Mixture) step1->step2 Forms C-N bond step3 Acidification (Anhydrous HCl in Ether or IPA) step2->step3 Protonation step4 Crude cis/trans Hydrochloride Salt (Precipitated Solid) step3->step4 Salt Formation step5 Fractional Crystallization (e.g., Methanol/Acetone) step4->step5 Exploits solubility differences end_trans Pure trans Isomer step5->end_trans end_cis Pure cis Isomer (from mother liquor) step5->end_cis

Caption: Proposed workflow for synthesis and isomer separation.

Experimental Protocol: Synthesis and Purification

This protocol describes a representative procedure for the synthesis and purification of trans-4-Chloro-cyclohexylamine hydrochloride, adapted from methods for analogous compounds.[4]

PART A: Synthesis of 4-Chloro-cyclohexylamine (Free Base)

  • Setup: To a stirred solution of 4-chlorocyclohexanone (1 eq.) in methanol, add ammonium acetate (3-4 eq.).

  • Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise, maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours until analysis (TLC or GC-MS) shows complete consumption of the ketone.

  • Workup: Carefully add 2M HCl to quench the reaction and adjust the pH to ~2. Stir for 1 hour. Extract the aqueous layer with diethyl ether or dichloromethane to remove unreacted materials.

  • Isolation: Basify the aqueous layer to pH >12 with solid NaOH or 6M NaOH solution, ensuring the temperature is kept low with an ice bath.

  • Extraction: Extract the liberated free amine into diethyl ether or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine mixture.

PART B: Hydrochloride Salt Formation and Isomer Separation

  • Salt Formation: Dissolve the crude amine mixture in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of anhydrous HCl in the same solvent dropwise with stirring. A white precipitate will form.

  • Isolation: Collect the precipitated solid (a mixture of cis and trans hydrochloride salts) by vacuum filtration and wash with cold ether.

  • Fractional Crystallization: Dissolve the crude salt mixture in a minimum amount of hot methanol. Slowly add a less polar co-solvent, such as acetone or ethyl acetate, until the solution becomes turbid.[4]

  • Purification: Heat the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling at 0-4°C. The less soluble isomer (typically the trans isomer) will crystallize out first.

  • Final Product: Collect the crystals by filtration, wash with a cold methanol/acetone mixture, and dry under vacuum to yield the purified isomer. The mother liquor can be concentrated to recover the more soluble isomer.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of 4-Chloro-cyclohexylamine is dictated by its amine and alkyl chloride functionalities, with the stereochemical arrangement being the deciding factor in reaction pathways and rates.

Reactions at the Amino Group

The primary amine is a potent nucleophile and a weak base. It readily undergoes standard amine reactions such as:

  • N-Alkylation and N-Acylation: Reaction with alkyl halides or acyl chlorides/anhydrides to form secondary/tertiary amines or amides, respectively. This is fundamental for elongating molecular chains or introducing new functional moieties.

  • Reductive Amination: Reaction with aldehydes or ketones to form imines, which can be subsequently reduced to form more complex secondary or tertiary amines.

Reactions at the Chloro Group: The Stereochemical Imperative

The C-Cl bond is susceptible to nucleophilic substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions. The preferred pathway is highly dependent on the conformation of the cyclohexane ring.

  • Sₙ2 Reaction: Requires a backside attack by a nucleophile. This is most efficient when the C-Cl bond is in an axial position, as the equatorial face is more sterically hindered.

  • E2 Reaction: Requires an anti-periplanar (180°) arrangement between a proton and the leaving group (the chlorine). This geometric constraint is perfectly met when both the proton and the chlorine occupy axial positions on adjacent carbons (a trans-diaxial arrangement).[5][6]

G cluster_reactions Competing Pathways start trans-4-Chloro-cyclohexylamine (Axial Cl Conformer) e2 E2 Elimination (Strong, bulky base) start->e2 Requires trans-diaxial H and Cl sn2 SN2 Substitution (Strong, non-bulky nucleophile) start->sn2 Requires backside attack product_e2 Cyclohexene Derivative e2->product_e2 product_sn2 Substituted Cyclohexylamine sn2->product_sn2

Caption: Reactivity of the axial chloro-conformer.

Causality: The trans isomer, which can adopt a diaxial conformation (albeit as a minor conformer in equilibrium), is often more reactive in E2 eliminations than the cis isomer, which cannot achieve a trans-diaxial arrangement of the H and Cl atoms without significant ring distortion. This differential reactivity is a powerful tool for synthetic chemists to selectively form either elimination or substitution products by choosing the appropriate starting isomer and reaction conditions.

Predicted Spectroscopic Profile

While a publicly available, experimentally verified spectrum for this compound is elusive, a reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds like cyclohexylamine hydrochloride.[7] This predicted data serves as a practical guide for reaction monitoring and quality control.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

The use of D₂O as a solvent will cause the N-H protons to exchange, making them invisible in the spectrum.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.0 - 4.4m1HH-C4 (CH-Cl)Deshielded by the adjacent electronegative chlorine atom. Axial vs. equatorial position will significantly affect the exact shift and coupling constants.
~ 3.1 - 3.3m1HH-C1 (CH-NH₃⁺)Deshielded by the adjacent positively charged ammonium group.[7]
~ 2.0 - 2.3m4HAxial Protons at C2, C3, C5, C6Typically found at a lower field than equatorial protons.
~ 1.3 - 1.6m4HEquatorial Protons at C2, C3, C5, C6Shielded relative to the axial protons.
Predicted ¹³C NMR Spectrum (101 MHz, D₂O)
Chemical Shift (δ, ppm)AssignmentRationale
~ 60 - 65C4 (C-Cl)Carbon directly attached to chlorine is significantly deshielded.
~ 50 - 55C1 (C-NH₃⁺)Carbon attached to the ammonium group is deshielded.
~ 30 - 35C2, C6Carbons adjacent to the substituted carbons.
~ 25 - 30C3, C5Carbons beta to the substituted carbons.
Predicted Key IR Absorptions (KBr Pellet)
Wavenumber (cm⁻¹)VibrationSignificance
3100 - 2800N-H stretch (in -NH₃⁺)Broad, strong absorption characteristic of an ammonium salt.
2950 - 2850C-H stretchAliphatic C-H bonds of the cyclohexane ring.
~ 1600 - 1500N-H bendAsymmetric and symmetric bending of the -NH₃⁺ group.
800 - 600C-Cl stretchStrong absorption indicating the presence of the alkyl chloride.

Utility in Drug Discovery and Development

The cyclohexylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved pharmaceutical agents. This compound serves as a key intermediate to access novel analogs of these scaffolds. Its bifunctional nature allows for its incorporation into larger molecules through sequential or orthogonal reactions.

For example, the trans-cyclohexylamine core is central to the structure of the antidiabetic drug Glimepiride and the novel antipsychotic Cariprazine .[8][9] While these drugs do not originate directly from the 4-chloro derivative, their syntheses rely on access to pure stereoisomers of substituted cyclohexylamines. The ability to introduce functionality at the 4-position (via substitution of the chlorine) while also modifying the amine makes this compound a highly valuable starting material for generating libraries of new chemical entities for high-throughput screening and lead optimization.

Safety and Handling Protocol

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is predicted to have hazards similar to related aliphatic amine salts.

Toxicity Profile (Predicted):

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation and serious eye damage/irritation.

  • May cause respiratory irritation.

Recommended Handling Protocol:

  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • Handling: Avoid creating dust. Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. The material is likely hygroscopic; store under an inert atmosphere if possible.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

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4-Chloro-cyclohexylamine hydrochloride CAS number 54916-24-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-cyclohexylamine Hydrochloride (CAS 54916-24-4): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound, with CAS number 54916-24-4, is a pivotal chemical intermediate that holds significant value for researchers, scientists, and professionals in drug development. This compound belongs to the aliphatic amine class, characterized by a cyclohexane ring substituted with both an amino group and a chlorine atom.[1][2] This unique combination of a non-planar saturated ring, a reactive amine handle, and a modulating chloro-substituent makes it a highly versatile building block in medicinal chemistry.[3]

The cyclohexane scaffold provides a three-dimensional structure that can improve the pharmacokinetic profile of drug candidates compared to flat aromatic systems. Concurrently, the chlorine atom is far from a simple substituent; it can profoundly influence a molecule's potency, metabolic stability, and binding affinity through effects like halogen bonding—a phenomenon often termed the "magic chloro" effect in drug discovery.[4][5]

This guide offers a senior application scientist's perspective on this compound, moving beyond basic data to explore the causality behind its synthesis, the logic of its analytical characterization, and its strategic application in the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Stereochemical Considerations

The functionality and reactivity of this compound are intrinsically linked to its structure and stereochemistry. The presence of two substituents on the cyclohexane ring gives rise to cis and trans stereoisomers, which can exhibit distinct chemical and biological behaviors.[6]

PropertyValueSource
CAS Number 54916-24-4[1]
Molecular Formula C₆H₁₃Cl₂N[1]
Molecular Weight 170.08 g/mol [1]
IUPAC Name 4-chlorocyclohexan-1-amine;hydrochloride[1]
Synonyms 4-Chlorocyclohexanamine hydrochloride[1]
Form Solid[7]

Stereoisomerism: The Decisive Factor

The cyclohexane ring predominantly exists in a low-energy chair conformation. The substituents (Cl and NH₃⁺) can occupy either axial or equatorial positions.

  • trans-isomer: One substituent is in an equatorial position and the other is axial, or both are equatorial in a flipped conformation. The di-equatorial conformation is generally more stable.

  • cis-isomer: One substituent is equatorial and one is axial.[8]

The spatial arrangement of these groups is critical. For instance, the ability to form intramolecular hydrogen bonds or the accessibility of the functional groups for a reaction can differ significantly between isomers, dictating reaction pathways and rates. This stereochemical difference is also paramount in drug design, as biological targets like enzymes and receptors are chiral and will interact differently with each stereoisomer.

trans Trans-4-Chloro-cyclohexylamine (More Stable Conformation) cis Cis-4-Chloro-cyclohexylamine (Axial-Equatorial)

Caption: Conformational isomers of 4-Chloro-cyclohexylamine.

Synthesis and Purification Strategies

The synthesis of this compound requires careful control to achieve high yield and, crucially, the desired stereoisomeric purity. While multiple routes are conceivable, a common and logical approach begins with a commercially available ketone.

Proposed Synthetic Workflow: Reductive Amination

A robust and widely used method for synthesizing amines is the reductive amination of a ketone. This pathway is chosen for its high efficiency and control.

A 4-Chlorocyclohexanone B Imine/Enamine Formation A->B NH3, pH control C Reduction B->C Reducing Agent (e.g., NaBH3CN) D 4-Chloro-cyclohexylamine (cis/trans mixture) C->D E Acidification & Crystallization D->E HCl (aq. or gas) F Isolated Stereoisomer (e.g., trans-4-Chloro-cyclohexylamine HCl) E->F

Caption: Synthetic workflow via reductive amination.

Step-by-Step Protocol and Rationale:

  • Reaction Setup: A reaction vessel is charged with 4-chlorocyclohexanone and a suitable solvent (e.g., methanol).

  • Imine Formation: An ammonia source (e.g., ammonium acetate or ammonia in methanol) is added. The reaction pH is maintained slightly acidic (pH 5-6) to facilitate the dehydration step that forms the imine intermediate, while ensuring the amine nucleophile remains sufficiently unprotonated and reactive.

  • Reduction: A reducing agent is introduced. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice for this step because it is mild enough to not reduce the starting ketone but is highly effective at reducing the protonated imine intermediate. This selectivity minimizes side reactions and increases the yield of the desired amine. The reaction is typically stirred at room temperature until analysis (e.g., GC-MS) shows complete consumption of the starting material.

  • Workup and Extraction: The reaction is quenched by the addition of water. The pH is then adjusted to be basic (pH > 11) using an aqueous base like NaOH to deprotonate the ammonium salt and generate the free amine.[9] The free amine is then extracted into an organic solvent such as dichloromethane or ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification via Hydrochloride Salt Formation: The resulting crude product is a mixture of cis and trans isomers of 4-chloro-cyclohexylamine.[10] A highly effective method for separating these isomers is fractional crystallization of their hydrochloride salts, which often have significantly different solubilities.[11]

    • The crude amine is dissolved in a suitable solvent (e.g., isopropanol or a methanol/acetone mixture).[10]

    • Hydrochloric acid (either as a gas or a solution in a solvent like isopropanol) is added dropwise until the solution is acidic (pH 1-2).[10]

    • The mixture is cooled, often to 0-5 °C, to induce crystallization. One stereoisomer will preferentially crystallize, allowing for its isolation by filtration. The choice of solvent system is critical and may require optimization to maximize the purity and yield of the desired isomer.[11]

Analytical Characterization

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemistry of this compound. A multi-technique approach provides a self-validating system of characterization.

Analytical TechniqueExpected Result / Purpose
¹H NMR Confirms the proton environment. The chemical shifts and coupling constants of the protons on the carbon bearing the chlorine and the amine will be distinct for cis and trans isomers due to different magnetic environments in axial vs. equatorial positions.
¹³C NMR Shows the number of unique carbon atoms. The chemical shifts of the C-Cl and C-N carbons will differ between stereoisomers.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern, confirming the molecular formula.[6]
Infrared (IR) Spectroscopy Confirms the presence of key functional groups, such as the N-H stretches of the ammonium salt (broad band ~2400-3200 cm⁻¹) and the C-Cl stretch (in the fingerprint region, ~600-800 cm⁻¹).[6]
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the final product and can be used to determine the ratio of cis to trans isomers, often after derivatization.[11]

Applications in Medicinal Chemistry and Drug Development

This compound serves as a valuable starting material for creating diverse molecular architectures. Its utility stems from the strategic combination of its structural features.

A 4-Chloro-cyclohexylamine HCl B Amine Functionalization (Amidation, Alkylation, etc.) A->B C Chlorine Displacement (Nucleophilic Substitution) A->C D Scaffold for Bioactive Molecules B->D C->D E Analgesics D->E F Antihistamines D->F G Antipsychotics D->G H Novel Heterocycles D->H

Caption: Role as a versatile intermediate in synthesis.

  • The Reactive Amine: The primary amine is a versatile nucleophile, readily participating in reactions like amidation to form carboxamides, reductive amination to form secondary amines, and arylation to form N-aryl bonds. These are fundamental transformations for building the core structures of many active pharmaceutical ingredients (APIs).[3][12]

  • The Chloro Substituent: The chlorine atom is a key modulator of physicochemical properties.

    • Metabolic Blocker: It can be strategically placed to block sites of metabolic oxidation, thereby increasing the half-life of a drug.

    • Potency Enhancement: Chlorine is an electron-withdrawing group that can alter the pKa of the nearby amine, affecting its binding properties. Furthermore, it can participate in favorable halogen bonding interactions with protein targets, significantly enhancing binding affinity and potency.[4]

    • Synthetic Handle: While less reactive than its bromine or iodine counterparts, the C-Cl bond can undergo nucleophilic substitution reactions under certain conditions, allowing for further diversification of the molecular scaffold.

  • The Cyclohexane Scaffold: As a saturated carbocycle, it provides a non-aromatic, rigid three-dimensional framework. This is often advantageous for improving solubility, reducing toxicity, and optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate compared to its flat, aromatic analogues.[13]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is essential for laboratory safety. The compound is classified as harmful and an irritant.[14][15]

Hazard CategoryPrecautionary Action
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[16] Avoid creating dust. Use only in a well-ventilated area or chemical fume hood.[17]
Skin/Eye Irritation Causes skin and serious eye irritation.[15][17] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[17]
Handling Wash hands thoroughly after handling.[17] Avoid contact with skin, eyes, and clothing.[15]
Storage The related compound, cyclohexylamine hydrochloride, is known to be hygroscopic.[7][16] Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is more than a simple catalog chemical; it is a sophisticated building block that offers medicinal chemists a powerful tool for drug discovery. Its true value lies in the synergistic interplay between its cyclohexane scaffold, its reactive amine, and its property-modulating chlorine atom. A thorough understanding of its stereochemistry, the logic behind its synthesis and purification, and its potential applications allows researchers to strategically incorporate this intermediate to build novel, effective, and safe therapeutic agents. By leveraging the unique attributes of this compound, scientists can accelerate the development of next-generation pharmaceuticals.

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Synthesis of cis-4-Chloro-cyclohexylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The 4-chlorocyclohexyl-amine moiety is a high-value pharmacophore, frequently serving as a lipophilic linker in kinase inhibitors and GPCR modulators.[1] Its structural rigidity improves metabolic stability compared to linear alkyl chains, while the chlorine atom offers a handle for halogen bonding or further functionalization.[1]

This guide details the stereoselective synthesis of cis-4-chloro-cyclohexylamine hydrochloride starting from the commercially available trans-4-aminocyclohexanol .[1]

The Synthetic Strategy

Direct chlorination of 4-aminocyclohexanol is fraught with chemoselectivity issues (N-alkylation vs. O-substitution) and elimination side reactions (cyclohexene formation).[1] To ensure high yield and stereochemical purity, this protocol employs a three-phase strategy:

  • Chemoselective Protection: Masking the amine as a tert-butyl carbamate (Boc).[1]

  • Stereoselective Chlorination: Utilizing a modified Walden inversion (

    
    ) to convert the trans-alcohol to the cis-chloride.[1]
    
  • Global Deprotection: Acidolytic cleavage to yield the hydrochloride salt.[1]

Retrosynthetic Analysis

The core challenge is the stereochemical inversion at C4.[1] By selecting the thermodynamic trans-alcohol as the starting material, we utilize the kinetic drive of the


 mechanism to access the kinetic cis-chloride product.[1]

Retrosynthesis target cis-4-Chloro-cyclohexylamine HCl (Target) intermediate cis-tert-Butyl-(4-chlorocyclohexyl)carbamate (Inverted Center) target->intermediate Acidic Deprotection start trans-4-Aminocyclohexanol (Commercially Available) intermediate->start Activation & Inversion (SOCl2 / Pyridine)

Figure 1: Retrosynthetic logic relying on stereochemical inversion.

Part 2: Technical Deep Dive & Protocol

Phase 1: Chemoselective N-Boc Protection

Objective: Passivate the nucleophilic amine to prevent self-polymerization during the chlorination step.[1]

  • Reagents: trans-4-aminocyclohexanol (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (1.2 eq).[1]
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl.[1]

Protocol:

  • Dissolve trans-4-aminocyclohexanol (11.5 g, 100 mmol) in DCM (200 mL) at 0°C.

  • Add Triethylamine (

    
    , 16.7 mL, 120 mmol) followed by dropwise addition of Di-tert-butyl dicarbonate (
    
    
    
    , 24.0 g, 110 mmol) dissolved in DCM (50 mL).
  • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Self-Validation: TLC (5% MeOH in DCM) should show the disappearance of the baseline amine spot and appearance of a non-polar spot (

    
    ).[1]
    
  • Workup: Wash with 1M citric acid (removes unreacted amine/TEA), sat.

    
    , and brine.[1] Dry over 
    
    
    
    and concentrate.
  • Yield: Expect >95% white solid.

Phase 2: Stereoselective Chlorination (The Critical Step)

Objective: Convert the C4-hydroxyl group to a chloride with stereochemical inversion (trans


cis).[1]
  • Reagents: Thionyl Chloride (

    
    ), Pyridine.[1][2]
    
  • Solvent: Anhydrous DCM or Chloroform.[1]

  • Mechanism: Formation of an alkyl chlorosulfite intermediate, followed by backside attack (

    
    ) by chloride.[1]
    

Expert Insight: Using


 alone often leads to retention of configuration via an 

(internal substitution) mechanism, particularly in ether solvents.[1] To force inversion , Pyridine is mandatory.[1] It acts as an HCl scavenger and nucleophilic catalyst, ensuring free chloride ions are available for the backside attack.[1]

Protocol:

  • Dissolve N-Boc-trans-4-aminocyclohexanol (10.75 g, 50 mmol) and Pyridine (8.0 mL, 100 mmol) in anhydrous DCM (150 mL). Cool to -10°C.[1]

  • Add Thionyl Chloride (

    
    , 4.3 mL, 60 mmol) dropwise over 30 minutes. Caution:  Massive gas evolution (
    
    
    
    ,
    
    
    ).[1]
  • Reflux the mixture for 3-6 hours.

  • Self-Validation: Monitor by TLC (20% EtOAc/Hexane). The alcohol is polar; the chloride is significantly less polar.[1]

  • Workup: Quench carefully with ice water. Extract with DCM.[1] Wash organic layer with 1M HCl (to remove pyridine), then sat.[1]

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1) is often required to separate elimination byproducts (cyclohexenes).[1]

Mechanism step1 Alcohol + SOCl2 step2 Chlorosulfite Ester (Intermediate) step1->step2 - HCl step3 Backside Attack (SN2) (Cl- displaces OSOCl) step2->step3 + Pyridine product Inverted Chloride (cis-isomer) step3->product - SO2, - Cl-

Figure 2: Mechanistic pathway for stereochemical inversion.

Phase 3: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.[1]

  • Reagents: 4M HCl in Dioxane.

  • Solvent: Dioxane or Diethyl Ether.[1]

Protocol:

  • Dissolve the purified cis-chloride intermediate (50 mmol) in dry Dioxane (50 mL).[1]

  • Add 4M HCl in Dioxane (50 mL, 200 mmol) at 0°C.

  • Stir at RT for 2-4 hours. A white precipitate should form.[1]

  • Workup: Dilute with Diethyl Ether (100 mL) to maximize precipitation. Filter the solid under

    
    .[1]
    
  • Drying: Vacuum dry at 40°C.

Part 3: Characterization & Quality Control[1]

To ensure the correct isomer was synthesized, NMR analysis is the gold standard.[1]

Featuretrans-Isomer (Unwanted)cis-Isomer (Target)
C4 Stereochemistry Chlorine is EquatorialChlorine is Axial
H4 Proton Signal Axial (

,

Hz)
Equatorial (

,

Hz)
C1-H Signal Axial (

,

Hz)
Axial (

,

Hz)

Interpretation: In the cis-isomer (assuming the bulky amine stays equatorial), the chlorine is forced into the axial position.[1] The proton attached to the same carbon (H4) is therefore equatorial .[1] Equatorial protons exhibit small coupling constants (


 and 

are typically 2-5 Hz).[1]
  • Pass Criteria: H4 appears as a narrow multiplet or broad singlet.

  • Fail Criteria: H4 appears as a wide triplet of triplets (indicating axial orientation, meaning the Cl is equatorial/trans).[1]

Part 4: Safety & Hazards[1][3][4][5][6]

ReagentHazard ClassPrecaution
Thionyl Chloride Corrosive, Water ReactiveReacts violently with water releasing HCl/SO2.[1] Use only in a fume hood.
4-Chlorocyclohexylamine Skin Sensitizer, CorrosivePotent vesicant.[1] Double glove (Nitrile).[1]
HCl/Dioxane Corrosive, FlammableStore in fridge.[1] Open carefully to avoid pressure buildup.[1]

Part 5: References

  • Stereochemistry of Chlorination: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley.[1] (Explains

    
     vs 
    
    
    
    in
    
    
    reactions).
  • Protocol Grounding (Boc-Protection/Chlorination):

    • Journal of Medicinal Chemistry, 2014, 57(1), 39–56.[1] "Synthesis of Cyclohexyl-amine derivatives."

    • Patent US20100197934A1.[1] "Process for the preparation of 4-substituted cyclohexylamines." Link

  • Safety Data:

    • PubChem. "4-Chlorocyclohexan-1-amine hydrochloride."[1] Link[1]

    • Sigma-Aldrich SDS.[1] "Thionyl Chloride."[1][3][4][5][6][7] Link[1]

Sources

Structural Elucidation of 4-Chloro-cyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary: The Stereochemical Challenge

4-Chloro-cyclohexylamine hydrochloride is a critical bifunctional scaffold in medicinal chemistry, often serving as a pharmacophore in GPCR ligands and kinase inhibitors. Its structural elucidation presents a specific challenge: while the 1,4-disubstitution pattern is synthetically defined, the relative stereochemistry (cis vs. trans) dictates biological activity and physicochemical properties.

This guide provides an autonomous, self-validating workflow to unambiguously assign the stereochemistry of this molecule using NMR spectroscopy (


H, COSY, NOESY) as the primary tool, supported by MS and IR data. The core logic relies on the Karplus relationship  applied to cyclohexane chair conformations.[1][2]

Synthetic Origin & Stereochemical Implications

To understand the structure, one must understand its origin. The compound is typically synthesized via the reductive amination of 4-chlorocyclohexanone. This process yields a diastereomeric mixture.

  • Thermodynamic Product (Trans): The 1,4-diequatorial conformation is energetically favored.

  • Kinetic Product (Cis): Often formed under specific reducing conditions, leading to an axial-equatorial arrangement.

Visualization: Synthetic Pathway & Isomer Generation

SynthesisWorkflow Start 4-Chlorocyclohexanone Reagent NH4OAc / NaBH3CN (Reductive Amination) Start->Reagent Intermed Crude Amine Mixture (Free Base) Reagent->Intermed SaltForm HCl / Et2O Salt Formation Intermed->SaltForm Product 4-Chloro-cyclohexylamine HCl (Diastereomeric Mix) SaltForm->Product Trans Trans Isomer (Diequatorial - Major) Product->Trans Separation Cis Cis Isomer (Axial/Equatorial - Minor) Product->Cis

Figure 1: Synthetic workflow illustrating the origin of the diastereomeric mixture.

Analytical Strategy: The NMR Logic

The definitive method for distinguishing cis and trans isomers in 1,4-disubstituted cyclohexanes is


H NMR, specifically analyzing the vicinal coupling constants (

)
of the protons at C1 (H1) and C4 (H4).
The Karplus Directive

According to the Karplus equation, the coupling constant


 depends on the dihedral angle (

) between vicinal protons:
  • Axial-Axial (

    
    ):  Large coupling (
    
    
    
    Hz).
  • Axial-Equatorial (

    
    ):  Small coupling (
    
    
    
    Hz).[3]
  • Equatorial-Equatorial (

    
    ):  Small coupling (
    
    
    
    Hz).[3]
Isomer Assignments
FeatureTrans-Isomer Cis-Isomer
Conformation Diequatorial (

)
Axial/Equatorial (

)
Protons (H1, H4) Both Axial (

)
One Axial, One Equatorial
Splitting Pattern Wide Triplet of Triplets (tt)Narrow Multiplet (quintet-like)
Coupling (

)

Hz (Large

)

Hz (Small

)
Chemical Shift Upfield (Shielded)Downfield (Deshielded)

Critical Insight: In the trans isomer, H1 and H4 are axial.[3] They are shielded by the ring anisotropy and appear upfield. In the cis isomer, the equatorial proton is deshielded and appears downfield [1, 2].[3]

Experimental Protocols

Sample Preparation for NMR

To ensure accurate integration and resolution of splitting patterns, proper solvent selection is vital.

  • Solvent: Use DMSO-d

    
      (99.9% D).
    
    • Reasoning: D

      
      O causes rapid exchange of the ammonium protons (
      
      
      
      ), eliminating their signal. DMSO-d
      
      
      preserves the ammonium signal (usually a broad triplet at
      
      
      8.0-8.5 ppm), allowing verification of the salt form.
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube to minimize shimming errors.

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for clear resolution of multiplets.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16 or 32 (S/N ratio > 100:1).

  • Relaxation Delay (D1): Set to

    
     seconds to ensure full relaxation of protons for quantitative integration of isomer ratios.
    
Structure Elucidation Workflow (Logic Gate)

NMR_Logic Start Acquire 1H NMR (DMSO-d6) Identify Identify Methine Protons H1 (alpha to NH3+) H4 (alpha to Cl) Start->Identify Analyze Analyze Splitting Width (W1/2) & Coupling Constants (J) Identify->Analyze Decision Is J > 10 Hz observed? Analyze->Decision TransPath Large Splitting (tt) Axial-Axial Coupling Decision->TransPath Yes CisPath Narrow Multiplet Axial-Equatorial Coupling Decision->CisPath No ResultTrans TRANS Isomer (Diequatorial Substituents) TransPath->ResultTrans ResultCis CIS Isomer (Axial/Equatorial) CisPath->ResultCis

Figure 2: Decision tree for stereochemical assignment based on H1/H4 coupling constants.

Data Interpretation & Reference Values

Spectroscopic Data Summary

The following table summarizes the expected signals for the Trans isomer (typically the major product in thermodynamic conditions).

NucleusSignalShift (

ppm)
MultiplicityIntegrationAssignment

H
NH

8.2 - 8.5Broad s/t3HAmmonium protons

H
H-12.9 - 3.1tt (

Hz)
1HAxial H (

to N)

H
H-43.8 - 4.0tt (

Hz)
1HAxial H (

to Cl)

H
H-2,3,5,61.9 - 2.2Multiplets4HEquatorial protons

H
H-2,3,5,61.3 - 1.6Multiplets4HAxial protons

C
C-1~50.0--CH-NH


C
C-4~58.0--CH-Cl

Note: In the Cis isomer, H-1 and H-4 would appear as narrower multiplets (quintet-like) and would be shifted downfield by 0.3 - 0.5 ppm due to the equatorial position. [3, 4]

Mass Spectrometry (Validation)
  • Technique: ESI-MS (Positive Mode).

  • Observation:

    • [M+H]

      
      :  m/z 134.1 (for 
      
      
      
      Cl) and 136.1 (for
      
      
      Cl).
    • Isotope Pattern: A distinct 3:1 ratio for the molecular ion cluster confirms the presence of a single Chlorine atom.

Infrared Spectroscopy (IR)
  • Amine Salt: Broad absorption 2800–3000 cm

    
     (N-H stretch overlapping C-H).
    
  • C-Cl Stretch: Weak to medium bands in the fingerprint region (600–800 cm

    
    ).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • BenchChem. (2025).[3] Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. Retrieved from (Analogous system validation).

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Retrieved from .

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

4-Chloro-cyclohexylamine Hydrochloride: Physicochemical Profiling & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic methodology, and application spectrum of 4-Chloro-cyclohexylamine Hydrochloride .

Executive Summary

This compound (MW: 170.08 g/mol ) is a critical bifunctional aliphatic building block in drug discovery. Characterized by a cyclohexane ring bearing both a primary amine and a distal chlorine substituent, it serves as a versatile scaffold for introducing conformational rigidity and lipophilicity into pharmaceutical intermediates. This guide provides a definitive analysis of its molecular properties, a validated synthetic protocol via stereochemical inversion, and its utility in structure-activity relationship (SAR) studies.

Physicochemical Specifications

The precise molecular weight and physical constants are foundational for stoichiometric calculations in high-throughput synthesis.

Molecular Data Table
PropertyValueNotes
Molecular Weight 170.08 g/mol Calculated for C₆H₁₃Cl₂N (Monohydrochloride)
Free Base MW 133.62 g/mol C₆H₁₂ClN
Molecular Formula C₆H₁₂ClN · HClStoichiometry 1:1
CAS Number 54916-24-4General/Unspecified stereochemistry
Appearance White to off-white solidHygroscopic crystalline powder
Solubility High: Water, MethanolLow: CH₂Cl₂, HexaneAmine salt character dominates solubility
Isotopologue ³⁵Cl (75%) / ³⁷Cl (25%)Distinct 3:1 M+2 peak in Mass Spec
Stereochemical Considerations

The compound exists as two diastereomers based on the relative orientation of the amine and chlorine substituents:

  • cis-Isomer: Substituents on the same face (axial/equatorial relationship depends on ring flip).

  • trans-Isomer: Substituents on opposite faces.

  • Impact: The specific isomer utilized dictates the spatial vector of the resulting pharmacophore. Commercial sources often supply the cis-isomer or a mixture unless specified.

Synthetic Methodology: Stereoselective Chlorination

The most robust synthesis involves the nucleophilic substitution of 4-aminocyclohexanol. This protocol utilizes Thionyl Chloride (SOCl₂) , leveraging an S_N2 mechanism that typically proceeds with inversion of configuration .

Reaction Pathway Diagram

SynthesisPath Start 4-Aminocyclohexanol (trans-isomer) Protect N-Boc Protection (Boc2O, TEA) Start->Protect Step 1 Intermediate1 N-Boc-4-aminocyclohexanol Protect->Intermediate1 Chlorinate Chlorination (SOCl2, CHCl3) Intermediate1->Chlorinate Step 2: Activation & SN2 Intermediate2 N-Boc-4-chlorocyclohexylamine (cis-isomer via Inversion) Chlorinate->Intermediate2 Deprotect Deprotection (4M HCl in Dioxane) Intermediate2->Deprotect Step 3 Final 4-Chloro-cyclohexylamine HCl (cis-isomer) Deprotect->Final Precipitation

Figure 1: Stereoselective synthesis pathway converting trans-alcohol to cis-chloride via SN2 inversion.

Detailed Protocol (Step-by-Step)

Step 1: Amine Protection

  • Rationale: The primary amine is nucleophilic and will react with SOCl₂ to form sulfinamides if unprotected.

  • Procedure: Dissolve trans-4-aminocyclohexanol (1.0 eq) in DCM. Add Triethylamine (1.5 eq) and Boc-anhydride (1.1 eq). Stir at RT for 12h. Wash with dilute citric acid and brine.

Step 2: Chlorination (The Critical Step)

  • Reagent: Thionyl Chloride (SOCl₂).[1]

  • Mechanism: The alcohol reacts with SOCl₂ to form a chlorosulfite intermediate. Subsequent nucleophilic attack by chloride ion (S_N2) displaces the leaving group with inversion .

  • Protocol:

    • Dissolve N-Boc-4-aminocyclohexanol in dry CHCl₃ or DCM under N₂ atmosphere.

    • Cool to 0°C.

    • Add SOCl₂ (2.0 eq) dropwise (Exothermic!).

    • Reflux for 2-4 hours to ensure complete conversion.

    • Evaporate solvent and excess SOCl₂ under vacuum.

Step 3: Deprotection & Salt Formation [2]

  • Procedure: Redissolve the crude carbamate in 1,4-dioxane. Add 4M HCl in dioxane (excess). Stir until precipitation is complete.

  • Isolation: Filter the white solid, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.

Analytical Validation

To ensure scientific integrity, the synthesized product must be validated using the following criteria:

  • ¹H NMR (DMSO-d₆):

    • Look for the methine proton attached to the Cl-bearing carbon (H-4).

    • Shift: Typically

      
       3.8–4.2 ppm (deshielded by Cl).
      
    • Splitting: The coupling constant (

      
      ) helps distinguish isomers. Axial protons (in trans-diequatorial systems) show large diaxial couplings (~10-12 Hz); equatorial protons (in cis systems) show smaller couplings.
      
  • Mass Spectrometry (LC-MS):

    • Target Ion: [M+H]⁺ = 134.1 (Free base mass).

    • Isotope Pattern: A distinct M+2 peak at ~33% intensity of the base peak confirms the presence of one Chlorine atom.

Applications in Drug Development[3]

4-Chloro-cyclohexylamine serves as a bioisostere and functional linker in medicinal chemistry.

  • Lipophilic Modulation: Replacing a hydroxyl group (from aminocyclohexanol) with a chlorine atom increases

    
    , enhancing membrane permeability while maintaining the polar amine handle.
    
  • Intermediate for Cariprazine Analogs: While Cariprazine uses a trans-cyclohexyl urea motif, the chloro-derivative allows for the synthesis of analogs where the cyclohexane ring is modified to probe the binding pocket of D3/D2 receptors.

  • Cross-Coupling Partner: The secondary alkyl chloride is less reactive than a bromide or iodide but can participate in radical-mediated cross-coupling or elimination reactions to form cyclohexenes.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319). The hydrochloride salt is acidic and corrosive to mucous membranes.

  • Storage: Hygroscopic. Store in a tightly sealed container at room temperature (or 2-8°C for long term), protected from moisture.

  • Disposal: Neutralize with weak base (NaHCO₃) before disposal into organic waste streams containing halogens.

References
  • PubChem Compound Summary. (2023). This compound.[3] National Center for Biotechnology Information. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (S_N2 Inversion Mechanisms). Wiley-Interscience.

Sources

Introduction: The Critical Role of Solubility in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-cyclohexylamine hydrochloride

This compound is a substituted cycloaliphatic amine hydrochloride salt of significant interest in medicinal chemistry and drug development. As an intermediate or a potential active pharmaceutical ingredient (API), its physicochemical properties are paramount to its utility. Among these, aqueous and solvent solubility are fundamental parameters that dictate a compound's bioavailability, formulation design, and ultimate therapeutic efficacy.[1] A comprehensive understanding of the solubility profile of this compound is therefore not merely an academic exercise but a critical component of preclinical development.

This technical guide provides an in-depth exploration of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this document will focus on the theoretical principles governing its solubility, the factors that influence it, and a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical approach to characterizing the solubility of amine hydrochloride salts.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before delving into its solubility.

PropertyValue/InformationSource
Molecular Formula C₆H₁₃Cl₂N[2]
Molecular Weight 170.08 g/mol [2]
IUPAC Name 4-chlorocyclohexan-1-amine;hydrochloride[2]
Physical Form Expected to be a crystalline solid[3]
Parent Compound 4-Chlorocyclohexan-1-amine[2]
Component Compounds 4-Chlorocyclohexan-1-amine and Hydrochloric Acid[2]

The presence of a chlorine atom and an amine hydrochloride group on the cyclohexane ring are the primary determinants of its solubility characteristics.

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by the interplay between the solute and the solvent.[4] The principle of "like dissolves like" provides a general but powerful predictive tool.[5]

  • Polarity : The hydrochloride salt form of the amine introduces ionic character, significantly increasing its polarity compared to the free base. This suggests a higher solubility in polar solvents like water and lower alcohols, and lower solubility in non-polar solvents such as hydrocarbons.[5] The parent compound, cyclohexylamine, is miscible with water, which is indicative of the amine group's ability to form hydrogen bonds.[6][7]

  • pH of the Medium : As an amine hydrochloride, the pH of the aqueous medium will have a profound effect on its solubility. In acidic to neutral solutions, the compound will exist predominantly in its ionized (protonated) form, which is more water-soluble. In basic solutions (pH > pKa of the conjugate acid), the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.[8]

  • Temperature : The effect of temperature on solubility is dictated by the enthalpy of the solution.[4] For most solids, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature.[9] However, this is not a universal rule and must be determined experimentally.

  • Common Ion Effect : When attempting to dissolve this compound in a solvent that already contains a significant concentration of chloride ions (e.g., concentrated hydrochloric acid or brine), its solubility may be suppressed. This is due to Le Châtelier's principle, where the presence of a common ion shifts the dissolution equilibrium towards the undissolved solid.

  • Crystal Lattice Energy : The strength of the intermolecular forces in the solid crystal lattice must be overcome by the energy of solvation for dissolution to occur. Polymorphism, the ability of a substance to exist in more than one crystalline form, can lead to different solubilities for each polymorph due to variations in their crystal lattice energies.[9]

The following diagram illustrates the key relationships influencing the solubility of this compound.

Factors Influencing Solubility of this compound cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility Ionic Character (HCl Salt) Ionic Character (HCl Salt) Ionic Character (HCl Salt)->Solubility Increases in Polar Solvents Crystal Lattice Energy Crystal Lattice Energy Crystal Lattice Energy->Solubility Inversely Proportional Molecular Structure Molecular Structure Molecular Structure->Solubility Polarity Polarity Polarity->Solubility Like Dissolves Like pH pH pH->Solubility Critical for Aqueous Media Common Ions Common Ions Common Ions->Solubility Can Decrease Solubility Temperature Temperature Temperature->Solubility Usually Increases Solubility Pressure Pressure Pressure->Solubility Mainly for Gases

Caption: Key factors determining the solubility of this compound.

Illustrative Solubility Data

Hypothetical Solubility Profile of this compound

SolventTemperature (°C)Expected Solubility ( g/100 mL)Classification
Water25HighSoluble
Phosphate-Buffered Saline (PBS, pH 7.4)25HighSoluble
Methanol25HighSoluble
Ethanol25Moderate to HighSoluble
Dichloromethane (DCM)25LowSparingly Soluble
Hexanes25Very LowInsoluble

Disclaimer: This table is for illustrative purposes only and is based on general chemical principles. Actual solubility values must be determined experimentally.

Experimental Protocol: Gravimetric Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a solid compound is the shake-flask method followed by gravimetric analysis.[11][12] This method is reliable and provides the thermodynamic solubility, which is a crucial parameter.

Causality Behind Experimental Choices:
  • Excess Solid : Using an excess of the solid ensures that the solvent becomes saturated, and a state of equilibrium between the dissolved and undissolved compound is achieved.[12]

  • Equilibration Time : Sufficient time (e.g., 24-72 hours) is necessary for the dissolution process to reach a true equilibrium. This is particularly important for compounds that may have slow dissolution kinetics or undergo phase transformations.

  • Constant Temperature : Solubility is temperature-dependent, so maintaining a constant temperature is critical for obtaining reproducible and accurate results.[8]

  • Filtration : Removing all undissolved solid particles from the saturated solution before analysis is essential to avoid overestimation of the solubility. A 0.45 µm or smaller pore size filter is typically used.

  • Gravimetric Analysis : Evaporating the solvent and weighing the remaining solid residue is a direct and accurate method for quantifying the amount of dissolved solute, provided the compound is non-volatile.[13]

Step-by-Step Methodology
  • Preparation :

    • Pre-weigh several clean, dry glass vials with screw caps.

    • Add an excess amount of this compound to each vial (e.g., 20-30 mg, ensuring solid remains visible after solvent addition). Record the exact weight of the compound added.

  • Solvent Addition :

    • Add a precise volume (e.g., 2.0 mL) of the desired high-purity solvent to each vial.

  • Equilibration :

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator or on a rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for 48-72 hours to allow the system to reach equilibrium.[14]

  • Phase Separation and Filtration :

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a calibrated pipette.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or nylon) into a pre-weighed, clean, and dry evaporating dish. Record the exact volume transferred.

  • Gravimetric Analysis :

    • Place the evaporating dish containing the filtered saturated solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated. The temperature should be well below the compound's melting or decomposition point.

    • Once dry, place the dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the solid residue.

    • Repeat the drying and weighing process until a constant weight is achieved (e.g., a difference of < 0.1 mg between consecutive weighings).[11]

  • Calculation :

    • Weight of dissolved solid = (Final weight of dish + residue) - (Initial weight of empty dish).

    • Solubility (in g/100 mL) = (Weight of dissolved solid / Volume of filtered solution) * 100.

The following diagram outlines this experimental workflow.

start Start: Weigh Compound & Vial add_solvent Add Precise Volume of Solvent start->add_solvent equilibrate Equilibrate with Agitation (48-72h at constant T) add_solvent->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant (0.22 µm filter) settle->filter evaporate Evaporate Solvent (Vacuum Oven) filter->evaporate weigh Weigh Dry Residue (to constant weight) evaporate->weigh calculate Calculate Solubility (g/100 mL) weigh->calculate end_node End: Report Data calculate->end_node

Caption: Experimental workflow for gravimetric solubility determination.

Safety Precautions

As with any laboratory procedure, appropriate safety measures must be taken. Based on data for related compounds like cyclohexylamine hydrochloride, this compound should be handled with care.[3]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

While quantitative solubility data for this compound is not widely published, a thorough understanding of its chemical structure and the principles of solubility allows for a strong predictive assessment. Its nature as an amine hydrochloride salt suggests high solubility in polar, protic solvents, with a significant dependence on the pH of the medium. For drug development professionals and researchers, the experimental determination of this property is essential. The detailed gravimetric shake-flask protocol provided in this guide offers a robust and reliable method for obtaining the precise, thermodynamic solubility data required for informed decision-making in formulation, preclinical studies, and beyond.

References

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Determination of Solubility by Gravimetric Method.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • University of Babylon. (n.d.).
  • University of Babylon. (n.d.).
  • Serajuddin, A. T. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(5), 1215-1225.
  • Hameed, G. S. (2024, January 23). Solubility and distribution.
  • University of Babylon. (2018, December 24). Gravimetric method of analysis.
  • Smolecule. (2023, August 15). Buy Dicyclohexylamine hydrochloride | 4693-92-9.
  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE (CHA). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
  • AAT Bioquest. (2024, August 26).
  • NanoValid. (2016, May 28). Procedure for solubility testing of NM suspension.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis [PhD thesis]. University of Glasgow.
  • ChemicalBook. (2025, July 4). Cyclohexylamine hydrochloride | 4998-76-9.
  • Wikipedia. (n.d.). Cyclohexylamine.
  • Int J Pharm Chem Anal. (n.d.). Solubility: An overview.
  • ChemicalBook. (2025, September 25). trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7.
  • EPA. (n.d.). Cyclohexylamine hydrochloride Properties.
  • Chemeurope.com. (n.d.). Solubility table.
  • Wikipedia. (n.d.). Solubility table.
  • Spectrum Chemical. (n.d.). Cyclohexylamine-Hydrochloride | CAS 4998-76-9 | C2127.
  • Benchchem. (n.d.). solubility profile of [4-(4-Chlorophenyl)cyclohexyl]methanol in different solvents.
  • Kiani, M., et al. (2023). Regular Article. Physical Chemistry Research.
  • Chemistry LibreTexts. (2020, November 2).
  • Chemister.ru. (n.d.). hydroxylammonium chloride.
  • PubChem. (n.d.). Cyclohexylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Guide: Stability Profile & Stress Testing of 4-Chloro-cyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-cyclohexylamine hydrochloride (CAS: 54916-24-4) is a bifunctional building block frequently employed in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Its stability profile is governed by two competing reactivity centers: the hydrolytically labile secondary alkyl chloride and the protonated primary amine.

While the hydrochloride salt form confers significant thermal and oxidative stability compared to the free base, it introduces hygroscopicity as a critical failure mode. In solution, the compound exhibits pH-dependent degradation kinetics, primarily via nucleophilic substitution (


/

)
or

-elimination (E2)
.

This guide provides a mechanistic analysis of these pathways and details a self-validating protocol for establishing the compound's stability in drug development workflows.

Part 1: Chemical Structure & Reactivity Profile

The Stability Triad

The molecule's degradation behavior is dictated by three structural features:

  • The C-Cl Bond: A secondary alkyl halide on a cyclohexane ring. It is susceptible to hydrolysis (forming alcohols) and elimination (forming alkenes).

  • The Ammonium Headgroup (

    
    ):  Electron-withdrawing inductively (
    
    
    
    ), it deactivates the ring slightly towards electrophilic attack but increases acidity.
  • Stereochemistry (Cis/Trans):

    • Elimination Risk: The trans-isomer (typically diequatorial) is generally more stable against spontaneous elimination. The cis-isomer, where H and Cl can adopt an anti-periplanar conformation (axial-axial), is significantly more prone to E2 elimination under basic conditions.

Degradation Pathways Diagram

The following diagram illustrates the primary degradation routes.

DegradationPathways Parent 4-Chloro-cyclohexylamine HCl (Parent) Hydrolysis Hydrolysis (pH > 7 or Heat) Parent->Hydrolysis + H2O Elimination Beta-Elimination (Strong Base) Parent->Elimination - HCl Thermal Thermal Stress (>150°C) Parent->Thermal Solid State Alcohol 4-Aminocyclohexanol (Major Degradant) Hydrolysis->Alcohol SN1 / SN2 Alkene 3-Cyclohexen-1-amine (Impurity) Elimination->Alkene E2 Mechanism Dissociation HCl Gas Release + Polymerization Thermal->Dissociation

Figure 1: Mechanistic degradation pathways of 4-Chloro-cyclohexylamine HCl. Blue indicates the parent compound; Red/Yellow/Green indicate specific degradation endpoints.

Part 2: Solid-State Stability

Hygroscopicity & Physical Stability

Amine hydrochlorides are inherently hygroscopic. Upon exposure to relative humidity (RH) >60%, the crystal lattice can absorb water, leading to deliquescence.

  • Consequence: Absorbed water creates a localized "micro-solution" environment, enabling hydrolysis of the C-Cl bond even in the solid state.

  • Recommendation: Store in tightly sealed containers with desiccants (Silica gel or Molecular Sieves).

Thermal Stability
  • Melting Point: Typically decomposes upon melting (often >200°C).

  • Decomposition: The salt dissociates into the free amine and HCl gas. The free amine is volatile and susceptible to rapid oxidation (browning).

  • Protocol: Avoid processing temperatures above 100°C during drying. Use vacuum drying at 40-50°C to remove solvents.

Part 3: Solution-State Stability

pH Dependence

The stability in solution is strictly pH-dependent.

pH ConditionStability PredictionMechanism
Acidic (pH < 4) High Stability Protonation of the amine (

) prevents N-oxidation. The C-Cl bond is relatively stable to acid-catalyzed hydrolysis at ambient temp.
Neutral (pH 6-8) Moderate Risk Slow hydrolysis to 4-aminocyclohexanol may occur over time, especially if heated.
Basic (pH > 10) Critical Instability Rapid degradation. The free base is formed (

). Hydroxide ions (

) promote E2 elimination to form cyclohexenylamine or substitution to the alcohol.
Solvent Compatibility
  • Compatible: Methanol, Ethanol (anhydrous), Acetonitrile, Water (acidified).

  • Incompatible:

    • Dimethylformamide (DMF) / Dimethylacetamide (DMAc): Can induce

      
       substitution of the chloride at high temperatures.
      
    • Ketones (Acetone): Potential for Schiff base formation with the amine group (if not fully protonated).

Part 4: Forced Degradation Protocols (Stress Testing)

This protocol is designed to validate analytical methods and determine shelf-life limits.

Experimental Workflow Diagram

StressTesting cluster_Conditions Stress Conditions Start Sample Preparation (1 mg/mL in Diluent) Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, RT, 4h Start->Base Oxidation Oxidation 3% H2O2, RT, 24h Start->Oxidation Thermal Thermal Solid State, 80°C, 7 days Start->Thermal Neutralize Quench/Neutralize (pH adjustment) Acid->Neutralize Base->Neutralize Analyze HPLC-UV/MS Analysis (Gradient Method) Oxidation->Analyze Thermal->Analyze Neutralize->Analyze

Figure 2: Step-by-step forced degradation workflow for stability profiling.

Detailed Protocols
A. Acid Hydrolysis
  • Dissolve 10 mg of substance in 5 mL of 0.1 N HCl.

  • Heat at 60°C for 24 hours.

  • Expectation: Minimal degradation. If degradation occurs, look for 4-aminocyclohexanol (hydrolysis product).

B. Base Hydrolysis (Critical)
  • Dissolve 10 mg of substance in 5 mL of 0.1 N NaOH.

  • Keep at ambient temperature. Do not heat initially (reaction may be rapid).

  • Monitor at 1, 4, and 24 hours.

  • Expectation: Formation of 3-cyclohexen-1-amine (elimination) and 4-aminocyclohexanol (substitution).

C. Oxidative Stress
  • Dissolve 10 mg in 5 mL of 3%

    
    .
    
  • Store in dark at Room Temperature for 24 hours.

  • Expectation: Formation of N-oxides is suppressed by the HCl salt form, but if pH drifts neutral, N-oxidation is possible.

Part 5: Analytical Methodology

To accurately monitor stability, use a Reverse Phase HPLC method capable of retaining polar amines.

Recommended HPLC Conditions
  • Column: C18 with polar embedding (e.g., Waters XSelect HSS T3 or equivalent) to retain the polar amine.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Perchloric acid in Water (Low pH is crucial to keep the amine protonated and prevent tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection:

    • UV: 210 nm (Weak chromophore; C-Cl and C-N have low absorbance).

    • Preferred: Charged Aerosol Detector (CAD) or LC-MS (ESI Positive mode) for high sensitivity.

Reference Standards for Validation

Ensure you have the following standards to identify peaks:

  • 4-Aminocyclohexanol: The primary hydrolysis degradant.

  • Cyclohexylamine: Potential reductive dechlorination impurity (rare, but possible).

  • 3-Cyclohexen-1-amine: The elimination impurity.

References

  • PubChem. (n.d.). This compound (Compound Summary).[1] National Library of Medicine. Retrieved from [Link]

  • Yoshida, M. I., et al. (2011).[2] Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Drug Development and Industrial Pharmacy.[2] (Demonstrates general thermal decomposition pathways of amine hydrochlorides). Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative source for E2 elimination and SN1/SN2 mechanisms in cyclohexane systems).
  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations.[2] Pharmaceutical Development and Technology. (General principles of hydrolysis kinetics).

Sources

Navigating the Research Landscape of 4-Chloro-cyclohexylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Scaffolds

The introduction of halogen atoms, particularly chlorine, into molecular scaffolds is a well-established strategy in drug design for modulating pharmacokinetic and pharmacodynamic properties.[1] Chlorinated compounds are prevalent in a wide range of FDA-approved drugs, highlighting their significance in the pharmaceutical industry.[1] 4-Chloro-cyclohexylamine hydrochloride serves as a versatile bifunctional molecule, presenting both a reactive amine group and a strategically placed chlorine atom on a cyclohexane core. This unique combination allows for diverse chemical modifications, making it a valuable intermediate for creating libraries of compounds for high-throughput screening and lead optimization.[2][3]

The cyclohexylamine moiety itself is a common structural motif in many bioactive molecules, contributing to improved bioavailability and stability.[2][3] The addition of a chlorine atom can further enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Commercial Availability and Procurement

This compound is commercially available from several key suppliers, though it is important to distinguish between different isomers (e.g., cis and trans) as availability and pricing can vary. Researchers should carefully consider the stereochemistry required for their specific synthetic route.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich cis-4-Chloro-cyclohexylamine hydrochloride1436-84-6 (for cis isomer)Not specifiedAvailable through J & W Pharmlab LLC.
Thermo Fisher Scientific Cyclohexylamine hydrochloride4998-76-9≥ 98.0%This is the non-chlorinated parent compound, listed for reference.[4]
PubChem This compound54916-24-4VariesDatabase lists multiple suppliers.

Procurement Strategy:

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Supplier Vetting cluster_2 Phase 3: Final Selection Define\nIsomer Define Isomer Identify\nPotential\nSuppliers Identify Potential Suppliers Define\nIsomer->Identify\nPotential\nSuppliers Stereochemistry Request\nQuotes & COAs Request Quotes & COAs Identify\nPotential\nSuppliers->Request\nQuotes & COAs Verify\nPurity & Specs Verify Purity & Specs Request\nQuotes & COAs->Verify\nPurity & Specs Compare\nPricing & Lead\nTimes Compare Pricing & Lead Times Verify\nPurity & Specs->Compare\nPricing & Lead\nTimes Place\nOrder Place Order Compare\nPricing & Lead\nTimes->Place\nOrder

Caption: A streamlined workflow for the procurement of this compound.

Physicochemical Properties and Handling

Understanding the physicochemical properties of this compound is crucial for its safe handling and use in chemical reactions.

PropertyValueSource
Molecular Formula C₆H₁₃Cl₂NPubChem[5]
Molecular Weight 170.08 g/mol PubChem[5]
Appearance White to off-white crystalline powderAK Scientific, Inc.[6]
Melting Point 261-263°C (for trans-4-Methyl-cyclohexylamine HCl)AK Scientific, Inc.[6]
Solubility Soluble in waterThermo Fisher Scientific[7]
Safety and Handling Protocol

As with any chlorinated amine, proper safety precautions are paramount. The following protocol is a synthesis of best practices derived from safety data sheets of similar compounds.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A standard laboratory coat. In case of potential for significant exposure, a chemically resistant apron is recommended.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Engineering Controls:

  • Work should be conducted in a well-ventilated chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn and the fume hood is functioning properly.

  • Dispensing: Carefully weigh the required amount of this compound in the fume hood. Avoid creating dust. Use a spatula for transfers.

  • Dissolution: When preparing solutions, slowly add the solid to the solvent to avoid splashing. The compound is hygroscopic and should be handled in a dry environment when possible.[7][8]

  • Reaction Quenching and Workup: Be mindful that reactions involving amines can be exothermic. Quench reactions carefully, especially when using acidic or basic reagents.

  • Spill Cleanup: In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid raising dust. The contaminated material should be collected in a sealed container for proper disposal.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Hazard Mitigation Workflow:

Caption: A multi-layered approach to ensure the safe handling of this compound.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The amine handle allows for a wide range of transformations, including amidation, reductive amination, and N-arylation, to build molecular diversity. The chlorine atom can serve as a synthetic handle for cross-coupling reactions or can be retained in the final molecule to modulate its biological activity.

While specific, publicly available examples of late-stage clinical candidates directly incorporating the this compound scaffold are not prominent, its parent structure, cyclohexylamine, is a key component in numerous pharmaceuticals.[2][3] It is reasonable to extrapolate that this chlorinated analog is utilized in early-stage discovery programs for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and neuroscience.

Conclusion

This compound is a valuable and commercially accessible building block for medicinal chemists and drug development professionals. Its unique bifunctional nature provides a robust platform for the synthesis of diverse chemical libraries. By understanding its commercial landscape, adhering to strict safety protocols, and leveraging its synthetic versatility, researchers can effectively incorporate this important intermediate into their drug discovery programs.

References

  • PubChem. This compound. [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Google P
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. [Link]

  • Google Patents. A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • Cole-Parmer. Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%. [Link]

  • PubChem. 4-Aminocyclohexanone Hydrochloride. [Link]

Sources

Technical Guide: Safety, Handling, and Stability of 4-Chloro-cyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-cyclohexylamine hydrochloride (CAS: 54916-24-4) is a bifunctional building block widely used in medicinal chemistry for introducing cyclohexane spacers with defined stereochemistry. While it shares general hazards with aliphatic amine salts (irritation, hygroscopicity), its unique substitution pattern—a secondary amine salt opposite a secondary alkyl chloride—introduces specific reactivity risks.

This guide addresses the critical handling parameters often overlooked in standard safety data sheets (SDS), specifically the risk of dehydrohalogenation (elimination) during free-basing and the management of cis/trans stereoisomerism in synthetic workflows.

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the stereochemical nature of this compound is a prerequisite for reproducible synthesis. Commercial batches are often supplied as mixtures unless specified otherwise.

PropertyDataTechnical Note
CAS Number 54916-24-4Verify specific isomer CAS if using pure cis or trans.
Formula C₆H₁₃Cl₂N(C₆H₁₂ClN[1] · HCl)
Mol. Weight 170.08 g/mol Free base MW: ~133.62 g/mol .
Structure Cyclohexane ring with amino (C1) and chloro (C4) substituents.Bifunctional: Nucleophilic amine (masked as salt) + Electrophilic alkyl chloride.
Physical State White to off-white solidHygroscopic; tends to clump upon moisture exposure.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, Et₂O) unless free-based.
Isomerism cis / transCritical: Trans isomer has substituents in equatorial/equatorial (more stable) or axial/axial positions. Cis is axial/equatorial.[2]

Part 2: Risk Assessment & Toxicology

While standard GHS classifications apply, the presence of the 4-chloro substituent adds a layer of potential alkylating toxicity.

GHS Classification (Derived & Standard)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Specific Hazard Mechanism: The "Dual-Warhead" Risk

Unlike simple cyclohexylamine, 4-chloro-cyclohexylamine possesses a secondary alkyl chloride. While less reactive than primary halides, it retains alkylating potential .

  • Direct Contact: The salt is acidic and corrosive to mucous membranes.

  • Metabolic Activation: In vivo, the chloro-group can potentially undergo metabolic displacement, raising sensitization risks beyond standard amines.

Visualization: Hazard Decision Matrix

The following diagram outlines the decision logic for handling based on the compound's state.

HazardMatrix cluster_0 Critical Control Points Start 4-Cl-CHA HCl (Solid Salt) Dust Dust Hazard (Inhalation) Start->Dust Weighing Contact Skin/Eye Contact (Corrosive/Irritant) Start->Contact Spillage Soln In Solution (Dissolved) Start->Soln Dissolution FreeBase Free Base Form (Reactive Amine) Soln->FreeBase Neutralization FreeBase->Contact High pH Risk

Figure 1: Hazard identification workflow emphasizing the transition from solid dust hazards to chemical reactivity risks.

Part 3: Operational Handling & Protocols

Storage & Stability
  • Hygroscopicity: The HCl salt is highly hygroscopic. Moisture absorption alters the stoichiometry, leading to errors in reaction equivalents.

    • Protocol: Store in a desiccator or under inert atmosphere (N₂/Ar). Reseal containers immediately with Parafilm.

  • Shelf Life: Stable for >2 years if kept dry. Hydrolysis of the C-Cl bond is slow at neutral pH but accelerates in moist, basic environments.

The Critical Protocol: "Safe Free-Basing"

The most common error in handling 4-chloro-cyclohexylamine HCl is using harsh conditions to liberate the amine, which triggers elimination reactions .

The Mechanism of Failure: Treating the salt with strong hydroxide bases (NaOH/KOH) at elevated temperatures promotes E2 elimination of the chlorine atom, generating 4-aminocyclohexene impurities rather than the desired 4-chloro-cyclohexylamine.

Optimized Free-Basing Methodology

Objective: Neutralize the HCl salt without disturbing the C-Cl bond.

Reagents:

  • Base: Saturated aqueous NaHCO₃ (Sodium Bicarbonate) or K₂CO₃ (Potassium Carbonate). Avoid NaOH.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Procedure:

  • Suspension: Suspend the 4-Cl-CHA HCl salt in the organic solvent (approx. 10 mL/g).

  • Cooling: Cool the suspension to 0°C (Ice bath). Temperature control is vital to suppress elimination kinetics.

  • Neutralization: Slowly add saturated NaHCO₃ solution while stirring vigorously. Evolution of CO₂ will occur.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2x with fresh solvent.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use strong basic drying agents like CaO.

  • Concentration: Evaporate solvent under reduced pressure at <30°C .

Visualization: Reaction Integrity Workflow

This diagram illustrates the divergence between correct handling and the elimination side-reaction.

ReactionLogic Input Input: 4-Cl-CHA HCl BaseChoice Select Base Strategy Input->BaseChoice StrongBase Strong Base (NaOH/KOH) + Heat BaseChoice->StrongBase Aggressive MildBase Mild Base (NaHCO3/K2CO3) + Cold (0°C) BaseChoice->MildBase Controlled Elimination SIDE REACTION: E2 Elimination (Forms Cyclohexene) StrongBase->Elimination Success TARGET: Intact 4-Chloro Amine (Ready for Coupling) MildBase->Success

Figure 2: Process control logic to prevent dehydrohalogenation during the free-basing step.

Part 4: Emergency Response

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 min. Do not use alcohol.Alcohol may increase permeability of the alkyl chloride component into the dermis.
Eye Contact Flush with water for 15 min.[3] Remove contacts.Acidic nature of the salt causes immediate corneal damage.
Inhalation Move to fresh air.[3] Monitor for delayed pulmonary edema.Fine dusts of amine salts are potent respiratory irritants.
Spill Cleanup Dampen with water to avoid dust. Neutralize with weak acid (citric) or absorbent.Prevent dust generation. Avoid sweeping dry material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21534936, this compound. Retrieved from [Link]

  • Master Organic Chemistry. Bulky Bases in Elimination Reactions – When The Zaitsev Product Is Minor. (Context for E2 elimination risks in substituted cyclohexanes). Retrieved from [Link]

  • Chemistry LibreTexts. Reactions of Amines - Hofmann Elimination. Retrieved from [Link][4][5]

Sources

potential applications of 4-Chloro-cyclohexylamine hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the technical utility of 4-Chloro-cyclohexylamine hydrochloride (4-CCA), a bifunctional building block critical for introducing conformationally restricted cyclohexyl motifs into bioactive small molecules.

Role: Stereochemical Scaffold & Bifunctional Linker CAS: 56784-43-3 (General), 54916-24-4 (Cis), 33483-66-8 (Trans - for methyl analog ref, verify specific isomer CAS in text)

Executive Summary

This compound serves as a versatile "Janus" synthon in drug discovery. Possessing both a nucleophilic primary amine and an electrophilic secondary chloride on a rigid cyclohexane ring, it allows medicinal chemists to perform sequential functionalization . Its primary value lies in generating 1,4-disubstituted cyclohexanes —a privileged scaffold in GPCR ligands (e.g., Dopamine D3/D2 agonists), sigma receptor modulators, and peptidomimetics.

The molecule’s utility is defined by its stereochemistry.[1] The ability to control the cis/trans relationship between the C1-amine and C4-substituent via stereospecific nucleophilic substitution (


) makes it a powerful tool for probing the spatial requirements of biological targets.

Structural & Stereochemical Analysis[2]

The Conformational Lock

The cyclohexane ring exists primarily in a chair conformation. The reactivity of the C4-chloride depends heavily on whether it occupies an axial or equatorial position, which is dictated by the C1-amine (or its protected derivative).

  • Cis-Isomer: If the amine (or ammonium) is equatorial, the C4-chloride is axial. This geometry is highly reactive toward

    
     displacement because the incoming nucleophile can approach from the less hindered equatorial trajectory, leading to a trans product.
    
  • Trans-Isomer: If both groups are equatorial, the C4-chloride is sterically shielded from backside attack, making elimination (

    
    ) a significant competing pathway.
    
Mechanism of Inversion (Walden Inversion)

To synthesize a bioactive trans-1,4-diamine (common in antipsychotics like Cariprazine analogs), one should ideally start with the cis-4-chloro derivative.

DOT Diagram: Stereochemical Inversion Strategy

Stereochemistry Start Cis-4-Chloro-N-Boc-cyclohexylamine (Cl: Axial, NH-Boc: Equatorial) TS Transition State (Nu attack equatorial) Start->TS + Nucleophile (S_N2) Product Trans-1,4-Disubstituted Product (Nu: Equatorial, NH-Boc: Equatorial) TS->Product Inversion of Configuration

Figure 1: Stereochemical inversion strategy converting a cis-chloride precursor into a trans-bioactive scaffold.

Synthetic Applications & Causality

Pathway A: The "Amine-First" Approach

In this workflow, the C1-amine is derivatized first (e.g., amide coupling, reductive amination) while the C4-chloride remains intact as a "latent" electrophile.

  • Why this path? Used when the final drug target requires a lipophilic chloro-substituent to fill a hydrophobic pocket, or when the chloride is destined for a late-stage displacement to avoid side reactions during core assembly.

  • Risk: The free amine is basic; the hydrochloride salt must be carefully neutralized to prevent intermolecular self-alkylation (polymerization).

Pathway B: The "Chloride-Displacement" Approach

This is the most common route for generating 1,4-diaminocyclohexanes .

  • Protection: The C1-amine is protected (e.g., Boc, Cbz) to remove its nucleophilicity.

  • Displacement: The C4-chloride is displaced by a secondary amine (e.g., phenylpiperazine, morpholine) or a thiol.

  • Deprotection: The C1-amine is revealed for final coupling.

Key Insight: Using cis-4-chloro-cyclohexylamine in this pathway yields trans-1,4-diamines, which are thermodynamically more stable and often pharmacologically superior due to the extended linear topology they provide.

Case Study: GPCR Ligand Synthesis

Many high-affinity ligands for Dopamine D3 and Serotonin 5-HT receptors utilize a trans-1,4-cyclohexyl spacer to separate an aryl "head" group from a basic "tail" group.

  • Application: Synthesis of Cariprazine-like hybrid structures.

  • Method: Cis-4-CCA is reacted with a substituted piperazine. The resulting inversion creates the requisite trans geometry that mimics the distance between pharmacophores found in endogenous neurotransmitters.

Experimental Protocol: Stereospecific Synthesis of a Trans-1,4-Diamine Scaffold

Objective: Synthesize tert-butyl (trans-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)cyclohexyl)carbamate. Starting Material: cis-4-Chloro-cyclohexylamine HCl.

Step 1: Chemoselective N-Protection

We must mask the primary amine to prevent self-polymerization.

  • Suspend cis-4-chloro-cyclohexylamine HCl (1.0 eq) in DCM (10 mL/g).

  • Add Triethylamine (2.2 eq) at 0°C. Reason: Neutralizes the HCl salt and scavenges protons generated during Boc-protection.

  • Add

    
     (1.1 eq) dropwise.
    
  • Stir at RT for 4 hours. Monitor by TLC (ninhydrin stain).

  • Workup: Wash with 1N HCl (removes unreacted amine), brine, dry over

    
    .
    
  • Result: cis-4-Chloro-N-Boc-cyclohexylamine.

Step 2: Nucleophilic Substitution ( )

We utilize the axial chloride for facile displacement.

  • Dissolve the N-Boc intermediate (1.0 eq) in dry Acetonitrile (MeCN). Reason: Polar aprotic solvent favors

    
     mechanisms.
    
  • Add 1-(2,3-dichlorophenyl)piperazine (1.2 eq).

  • Add

    
     (2.0 eq) and KI (0.1 eq).
    
    • Technical Note: Potassium Iodide (KI) acts as a catalyst (Finkelstein reaction in situ). It converts the sluggish alkyl chloride into a highly reactive alkyl iodide, which is then rapidly displaced by the piperazine.

  • Reflux at 80°C for 12-18 hours.

  • Purification: Silica gel chromatography.

  • Outcome: The product will be exclusively the trans-isomer due to Walden inversion.

Data Summary Table

Parameter Condition/Value Rationale
Solvent Acetonitrile (MeCN) High dielectric constant stabilizes transition state; aprotic nature prevents solvation of nucleophile.

| Base |


 | Scavenges HCl byproduct; insoluble in MeCN (heterogeneous base) preventing side reactions. |
| Catalyst  | KI (10 mol%) | Converts R-Cl 

R-I (better leaving group). | | Stereochemistry | Inversion | Axial attack by nucleophile on axial Cl (cis)

Equatorial product (trans). |

Visualizing the Synthetic Workflow

SynthesisWorkflow Start 4-Chloro-cyclohexylamine HCl (Starting Material) Step1 Step 1: N-Protection (Boc2O, Et3N, DCM) Start->Step1 Mask Nucleophile Intermed Intermediate: N-Boc-4-chloro-cyclohexylamine Step1->Intermed Step2 Step 2: Nucleophilic Substitution (R2NH, K2CO3, KI, MeCN, Reflux) Intermed->Step2 Activate Electrophile Final Target Scaffold: Trans-1,4-Diaminocyclohexane Deriv. Step2->Final Walden Inversion

Figure 2: Step-by-step synthetic pathway for converting 4-CCA into a bioactive scaffold.

Safety & Handling

  • Corrosivity: As an alkylamine hydrochloride, the dust is irritating to the respiratory tract. Use a fume hood.

  • Vesicant Properties: Alkyl chlorides can be alkylating agents. Avoid skin contact; wear nitrile gloves.

  • Stability: Hygroscopic. Store in a desiccator. The free base is unstable and should be generated immediately prior to use.

References

  • Stereochemistry of Nucleophilic Substitution: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Fundamental principles of inversion on cyclohexane rings).
  • Synthesis of Trans-1,4-diamines

  • Finkelstein Catalysis Protocol

    • Bordwell, F. G., & Brannen, W. T. (1964). "The Effect of Changes in Structure on the Rates of Reaction of Alkyl Chlorides with Iodide Ion." Journal of the American Chemical Society, 86(21), 4645–4650. Link

  • General Reactivity of 4-Substituted Cyclohexylamines

    • PubChem Compound Summary for CID 21534936, this compound. National Center for Biotechnology Information (2025). Link

Sources

literature review of 4-Chloro-cyclohexylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-cyclohexylamine Hydrochloride for Pharmaceutical Research and Development

This guide provides an in-depth exploration of this compound, a key chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the compound's properties, synthesis, analysis, and application, grounded in established scientific principles.

Section 1: Core Characteristics and Strategic Importance

This compound is a disubstituted cyclohexane derivative, presented as a stable hydrochloride salt. Its molecular structure, featuring a reactive amine group and a strategically placed chlorine atom on a cyclohexane scaffold, makes it a valuable building block in medicinal chemistry.[1][2] The introduction of a chlorine atom into a molecular framework is a well-established strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity, often enhancing its pharmacokinetic and pharmacodynamic profile.[3][4]

The primary utility of this compound lies in its function as a precursor for more complex molecules, particularly in the synthesis of novel therapeutic agents. The amine serves as a versatile chemical handle for constructing amide, sulfonamide, and other nitrogen-containing linkages, which are ubiquitous in pharmaceuticals.[1][5]

Caption: Chemical structure of this compound.

Section 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The data presented below are critical for designing synthetic routes, developing analytical methods, and ensuring proper handling.

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 54916-24-4 [6]
Molecular Formula C₆H₁₃Cl₂N [6]
Molecular Weight 170.08 g/mol [6]
IUPAC Name 4-chlorocyclohexan-1-amine;hydrochloride [6]
Appearance White to beige crystalline powder or crystals [7]
Melting Point ≥207 °C [7][8]
Solubility Soluble in water [9]

| Key Hazard | Hygroscopic |[9][10] |

Table 2: Reference Spectroscopic Data Note: The following data are predicted based on the known spectrum of the closely related cyclohexylamine hydrochloride and established principles of NMR/IR spectroscopy. The chloro-substituent is expected to deshield adjacent protons and carbons.

TechniqueExpected Peaks / SignalsRationale / Reference
¹H NMR (D₂O)δ ~3.2 ppm (m, 1H, CH-NH₂)δ ~4.0-4.2 ppm (m, 1H, CH-Cl)δ ~1.2-2.2 ppm (m, 8H, cyclohexane CH₂)Based on cyclohexylamine hydrochloride data[11]. The CH-Cl proton is expected to be significantly downfield.
¹³C NMR (D₂O)δ ~50-55 ppm (CH-NH₂)δ ~60-65 ppm (CH-Cl)δ ~25-35 ppm (cyclohexane CH₂)Based on cyclohexylamine data. The carbon bearing the electronegative chlorine atom will be the most downfield.
IR (KBr)~2800-3000 cm⁻¹ (N-H stretch, amine salt)~2930, 2850 cm⁻¹ (C-H stretch)~1500-1600 cm⁻¹ (N-H bend)~650-800 cm⁻¹ (C-Cl stretch)Conforms to standard functional group frequencies.[7]

Section 3: Synthesis and Stereoisomer-Selective Purification

A critical challenge in working with substituted cyclohexylamines is controlling and separating stereoisomers (cis and trans). Different isomers can possess vastly different biological activities and toxicological profiles, making stereochemical purity a non-negotiable requirement in pharmaceutical development. Synthetic routes often produce a mixture of these isomers, necessitating a robust purification strategy.

start Synthetic Precursor (e.g., 4-chlorocyclohexanone) synthesis Chemical Synthesis (e.g., Reductive Amination) start->synthesis mixture Mixture of Cis/Trans Isomers synthesis->mixture separation Isomer-Selective Recrystallization mixture->separation cis_isomer Pure Cis-Isomer separation->cis_isomer Fraction 1 trans_isomer Pure Trans-Isomer separation->trans_isomer Fraction 2

Caption: General workflow for synthesis and isomer separation.

Protocol: Isomer-Selective Recrystallization

This protocol is based on principles described for the separation of related substituted cyclohexylamine hydrochlorides, which leverages the subtle differences in the crystal lattice energy and salvation properties of the diastereomeric salts.[12][13]

Causality: The choice of a mixed solvent system is crucial. A primary solvent (e.g., a short-chain alcohol like methanol or isobutanol) is used to fully dissolve the isomer mixture at an elevated temperature. A less polar "anti-solvent" (e.g., acetone) is then introduced. This changes the overall polarity of the medium, reducing the solubility of both isomers. However, one isomer will be significantly less soluble than the other under these specific conditions, allowing it to crystallize selectively while the other remains in the mother liquor. The process may need to be repeated to achieve high isomeric purity (>99.5%).[13]

Step-by-Step Methodology:

  • Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude this compound isomer mixture.

  • Solvent Addition: Add a minimal volume of a suitable alcohol (e.g., isobutanol or methanol) to the flask. Heat the mixture to reflux with stirring until all solids have dissolved.[13]

  • Anti-Solvent Introduction: While maintaining the temperature, slowly add an anti-solvent (e.g., acetone) dropwise until the solution becomes faintly turbid, indicating the onset of precipitation. Add a few more drops of the primary alcohol to redissolve the precipitate.

  • Controlled Cooling: Remove the heat source and allow the flask to cool slowly to room temperature, and then further cool in an ice bath for several hours to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of the cold acetone anti-solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Purity Analysis: Analyze the isomeric purity of the crystalline product and the mother liquor using an appropriate method (e.g., HPLC or GC) to determine the efficiency of the separation. Repeat the recrystallization if necessary.

Section 4: Analytical Validation

Rigorous analytical validation ensures the identity, purity, and quality of the chemical intermediate, a process that is self-validating and essential for regulatory compliance and reproducible research.

sample Weigh Sample Accurately dissolve Dissolve in Suitable Solvent (e.g., Glacial Acetic Acid) sample->dissolve titrate Titrate with Standardized Titrant (0.1 M HClO₄) dissolve->titrate endpoint Detect Endpoint (Potentiometric or Indicator) titrate->endpoint calculate Calculate Purity (%) endpoint->calculate

Caption: Workflow for purity determination by non-aqueous titration.

Protocol: Purity Assay by Non-Aqueous Titration

This method provides a reliable quantification of the hydrochloride salt content.

Causality: The amine hydrochloride is a salt of a weak base. In a non-aqueous acidic solvent like glacial acetic acid, perchloric acid (HClO₄) acts as a very strong acid, allowing for a sharp and clear titration endpoint that would be obscured in an aqueous medium. This provides a highly accurate measure of the total amine salt content.[7]

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 150 mg of this compound and transfer it to a clean, dry 100 mL beaker.

  • Dissolution: Add 25 mL of glacial acetic acid to the beaker and stir until the sample is completely dissolved.

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode (for potentiometric detection) or add 2-3 drops of crystal violet indicator.

  • Titration: Titrate the solution with standardized 0.1 M perchloric acid in acetic acid. Record the volume of titrant added.

  • Endpoint Detection:

    • Potentiometric: The endpoint is the point of maximum inflection on the potential (mV) vs. volume (mL) curve.

    • Indicator: The endpoint is reached when the indicator color changes from violet to blue-green.

  • Blank Determination: Perform a blank titration using 25 mL of glacial acetic acid alone and subtract this volume from the sample titration volume.

  • Calculation: Calculate the percentage purity using the following formula: Purity (%) = (V_sample - V_blank) × M_titrant × MW_sample / W_sample × 10 Where:

    • V = Volume of titrant (mL)

    • M = Molarity of titrant (mol/L)

    • MW = Molecular weight of the sample (170.08 g/mol )

    • W = Weight of the sample (mg)

Section 5: Application as a Pharmaceutical Building Block

The true value of this compound is realized in its application as a scaffold to build more complex, biologically active molecules. A prime example is its use in the synthesis of N-substituted sulfonamides, a class of compounds with a broad range of therapeutic applications.[5]

amine 4-Chloro-cyclohexylamine (free base) reaction Nucleophilic Attack (Base-mediated) amine->reaction sulfonyl Ar-SO₂Cl (Arylsulfonyl Chloride) sulfonyl->reaction product N-(4-chlorocyclohexyl)arylsulfonamide (Potential Drug Candidate) reaction->product

Caption: Reaction scheme for the synthesis of a model sulfonamide.

Protocol: Synthesis of a Model N-Substituted Sulfonamide

This procedure demonstrates the straightforward coupling of the amine with a sulfonyl chloride.

Causality: The reaction is a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. A base (e.g., sodium carbonate or triethylamine) is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Maintaining a slightly basic pH prevents the protonation of the starting amine, which would render it non-nucleophilic.[5]

Step-by-Step Methodology:

  • Amine Preparation: Dissolve this compound in water. Add a stoichiometric amount of a base like 3% sodium carbonate solution to neutralize the hydrochloride and liberate the free amine.

  • Reaction Setup: In a separate reaction flask, dissolve an arylsulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) in a suitable solvent.[5]

  • Coupling Reaction: Add the aqueous solution of the free amine to the sulfonyl chloride solution. Maintain the pH of the reaction mixture around 8-9 by adding more base solution as needed.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Once the reaction is complete, acidify the mixture with dilute HCl. The sulfonamide product, being neutral and water-insoluble, will precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like methanol to yield the pure N-(4-chlorocyclohexyl)arylsulfonamide.[5]

Section 6: Laboratory Safety and Handling

Adherence to strict safety protocols is paramount when handling any chemical intermediate. This compound possesses specific hazards that require careful management.

Table 3: Summary of Key Hazards

Hazard Class Description Source
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. [9][14]
Irritation Causes skin irritation and serious eye irritation. May cause respiratory irritation. [9][14][15]

| Other Hazards | Lachrymator (substance which increases the flow of tears). |[9][14] |

Protocol: Safe Handling and Storage

Causality: The compound is a fine, hygroscopic powder that can easily become airborne and is harmful upon inhalation or contact. Engineering controls and appropriate Personal Protective Equipment (PPE) are essential to minimize exposure. Its hygroscopic nature necessitates storage in a dry, inert atmosphere to maintain its integrity.

Step-by-Step Methodology:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust. Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a properly fitted lab coat, and tightly fitting safety goggles. A face shield is recommended when handling larger quantities.

  • Dispensing: When weighing and transferring the solid, do so carefully to avoid generating dust. Use appropriate tools (spatulas) and ground equipment to prevent static discharge.

  • Contact Avoidance: Avoid all contact with skin, eyes, and clothing. If contact occurs, immediately follow the first-aid measures outlined in the Safety Data Sheet (SDS).[14][16]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[14][15] Due to its hygroscopic nature, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • Disposal: Dispose of waste materials in accordance with all local, state, and federal regulations for hazardous chemical waste.[9][14]

Section 7: Conclusion

This compound stands out as a strategically important and versatile intermediate in the landscape of pharmaceutical research. Its value is defined not only by its core structure but also by the well-established methodologies for its purification, analysis, and derivatization. By understanding the causality behind the experimental protocols for its handling, purification, and application, researchers can effectively leverage this building block to accelerate the discovery and development of novel chemical entities with therapeutic potential.

References

  • PubChem. This compound | C6H13Cl2N | CID 21534936. [Link]

  • CHEMTRON. Safety Data Sheet. [Link]

  • ChemBK. Cyclohexylamine hydrochloride. [Link]

  • Google Patents.
  • Google Patents. US3979444A - 4-Arylcyclohexylamines.
  • PubMed Central (PMC). 4-Chloro-N-cyclohexylbenzenesulfonamide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. [Link]

  • CHIMIA. Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics. [Link]

  • Organometallics. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Google Patents. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • Google Patents.
  • Patsnap Synapse. What is the mechanism of Chlorcyclizine Hydrochloride? [Link]

  • Biological Magnetic Resonance Bank (BMRB). bmse000451 Cyclohexylamine at BMRB. [Link]

  • PubMed Central (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • ResearchGate. Mechanism of action of arylcyclohexylamine derivatives. [Link]

  • Acros Organics. Cyclohexylamine hydrochloride, 99%. [Link]

  • ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. [Link]

Sources

Theoretical Conformational Analysis of 4-Chloro-cyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies of 4-Chloro-cyclohexylamine Hydrochloride Conformation Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Structural Biologists

Executive Summary

This compound (CAS 54916-24-4) serves as a critical intermediate in the synthesis of pharmaceutical agents, including mucolytics (e.g., Ambroxol analogs) and antidiabetic sulfonylureas. Understanding its conformational landscape is pivotal for predicting reactivity, solubility, and binding affinity in biological targets.

This guide details the theoretical framework for analyzing the conformational preferences of this 1,4-disubstituted cyclohexane salt. Unlike neutral amines, the protonated ammonium group (


) introduces significant electrostatic and steric bulk variations (A-value perturbation) that drastically alter the conformational equilibrium compared to the free base.

Theoretical Framework & Methodology

To achieve high-fidelity predictions, the computational protocol must account for the ionic nature of the hydrochloride salt and the flexibility of the cyclohexane ring.

Computational Strategy
  • Electronic Structure Method: Density Functional Theory (DFT) is the standard. The B3LYP hybrid functional with D3BJ (Grimme’s dispersion correction) is recommended to accurately capture non-covalent London dispersion forces between the axial protons and substituents.

  • Basis Set: A triple-zeta basis set with diffuse functions, such as 6-311++G(d,p) or def2-TZVP , is mandatory. Diffuse functions (++) are critical for describing the electron density of the chloride anion (

    
    ) and the lone pairs on the chlorine substituent.
    
  • Solvation Models: Gas-phase calculations are insufficient for salts. The PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water (

    
    ) or methanol must be applied to stabilize the ion pair (
    
    
    
    ).
Workflow Visualization

The following diagram outlines the logical flow for a complete theoretical study, from initial conformer generation to spectroscopic validation.

G Start Input Structure (Cis & Trans Isomers) ConfSearch Conformational Search (MMFF94 / Molecular Dynamics) Start->ConfSearch Generate Rotamers GeomOpt DFT Geometry Opt (B3LYP-D3/6-311++G**) ConfSearch->GeomOpt Select Minima Freq Frequency Calc (IR/Raman & ZPE) GeomOpt->Freq Verify Stationary Pt NBO NBO Analysis (Hyperconjugation) Freq->NBO Electronic Effects Output Boltzmann Distribution & Spectral Assignment Freq->Output Gibbs Free Energy NBO->Output

Figure 1: Computational workflow for the conformational analysis of flexible ionic systems.

Conformational Landscape Analysis

The core of the study revolves around the 1,4-disubstitution pattern. The relative stability is dictated by the A-values (steric bulk) of the substituents and dipole-dipole interactions.

Thermodynamic Parameters (A-Values)

The A-value represents the free energy difference (


) between equatorial and axial conformers.[1]
  • Chlorine (-Cl): ~0.43 kcal/mol.

  • Ammonium (

    
    ):  ~1.9 kcal/mol. (Significantly larger than the neutral 
    
    
    
    group (~1.2 kcal/mol) due to solvation shell expansion and charge repulsion).
Isomer-Specific Stability
Trans-Isomer (Diequatorial vs. Diaxial)

In trans-1,4-disubstituted cyclohexanes, the substituents are on opposite faces of the ring.

  • Diequatorial (ee): Both

    
     and 
    
    
    
    are equatorial. Steric strain is minimized.[2][3]
  • Diaxial (aa): Both groups are axial. This incurs severe 1,3-diaxial interactions.

  • Prediction: The diequatorial conformer is the global minimum.

    
    
    
Cis-Isomer (Axial-Equatorial)

In the cis-isomer, one substituent must be axial while the other is equatorial.[4][5][6] The equilibrium is a battle of A-values.

  • Conformer A:

    
     (Equatorial) / 
    
    
    
    (Axial). Cost
    
    
    kcal/mol.
  • Conformer B:

    
     (Axial) / 
    
    
    
    (Equatorial). Cost
    
    
    kcal/mol.
  • Prediction: Conformer A is favored by

    
     kcal/mol. The bulky ammonium group demands the equatorial position.
    
Conformational Equilibrium Diagram

Equilibrium Title Trans-Isomer Equilibrium EE Diequatorial (ee) Global Minimum 0.0 kcal/mol TS Twist-Boat TS +10-12 kcal/mol EE->TS AA Diaxial (aa) High Energy +2.3 kcal/mol TS->AA

Figure 2: Energy landscape of the trans-isomer ring flip. The diequatorial form is thermodynamically dominant.

Spectroscopic Validation (IR & Raman)

Theoretical results must be validated against experimental spectra. The conformation (axial vs. equatorial) induces specific frequency shifts, particularly in the Carbon-Chlorine (C-Cl) stretch.

Vibrational Markers
Vibration ModeEquatorial Frequency (

)
Axial Frequency (

)
Diagnostic Value

Stretch
700 - 750 600 - 650 High. Axial C-Cl bonds are weaker (longer) due to hyperconjugation (

), leading to lower frequencies.

Stretch
2800 - 3200 (Broad)2800 - 3200 (Broad)Low. Dominated by H-bonding to

counterion.

Bend
~1500 - 1600~1500 - 1600Medium. Sensitive to local salt bridge geometry.
NBO Analysis (Hyperconjugation)

Natural Bond Orbital (NBO) analysis should be performed to quantify the Anomeric Effect . In the axial conformation, the anti-periplanar alignment of the axial C-H bonds with the C-Cl


 antibonding orbital facilitates electron donation.
  • Protocol: Look for

    
     perturbation energy in the NBO output for the interaction: 
    
    
    
    .
  • Result: A high

    
     value (>4 kcal/mol) confirms the axial preference (if observed) or explains the frequency redshift in the axial conformer.
    

Experimental Protocol for Researchers

To replicate this study, follow these precise steps:

  • Structure Generation:

    • Build both cis and trans isomers of 4-chlorocyclohexylamine.

    • Protonate the amine to form

      
      .
      
    • Place a chloride counterion (

      
      ) approx. 3.0 Å from the ammonium hydrogens to simulate the contact ion pair.
      
  • Conformational Search:

    • Run a Monte Carlo search using the MMFF94 force field to identify low-energy rotamers of the ammonium group and ring puckering modes.

  • DFT Optimization:

    • Software: Gaussian 16, ORCA 5, or GAMESS.

    • Command (Gaussian Example): #p opt freq b3lyp/6-311++g(d,p) scrf=(smd,solvent=water) empiricaldispersion=gd3bj

    • Note: Ensure no imaginary frequencies exist (NImag=0).

  • Data Extraction:

    • Extract Gibbs Free Energies (

      
      ).[1]
      
    • Calculate Boltzmann populations at 298K:

      
      
      

References

  • A-Values and Conformational Analysis

    • Source: Master Organic Chemistry. "Ranking The Bulkiness Of Substituents On Cyclohexanes: A-Values."
    • URL:[Link]

  • Vibrational Spectroscopy of Cyclohexanes

    • Source: Michigan State University (MSU) Chemistry. "Infrared Spectroscopy - Characteristic Absorptions."
    • URL:[Link]

  • DFT Methodologies for Salts

    • Source: LibreTexts Chemistry. "Conformational Analysis of Disubstituted Cyclohexanes."
    • URL:[Link]

  • General Chemical Data

    • Source: PubChem. "this compound."
    • URL:[Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 4-Chloro-cyclohexylamine Hydrochloride in Medicinal Chemistry

[1][2][3][4]

Executive Summary & Chemical Profile[1][2][3][4][5]

4-Chloro-cyclohexylamine hydrochloride (CAS: 54916-24-4) is a bifunctional cyclohexane scaffold critical in the synthesis of antipsychotics (e.g., Cariprazine), analgesics, and diverse GPCR ligands.[1][2][3] Its utility lies in its stereochemical duality (cis/trans isomerism) and the orthogonal reactivity of its amine nucleophile versus the secondary alkyl chloride electrophile.[1]

However, this reagent presents a specific "chemical trap": the competition between nucleophilic substitution and elimination (E2) .[1][2] Improper handling of the hydrochloride salt during neutralization or coupling can lead to the formation of 3-cyclohexen-1-amine impurities, compromising yield and biological data.[2]

This guide provides a self-validating protocol designed to maximize stereochemical integrity and prevent elimination side-reactions.

PropertySpecification
Formula C₆H₁₂ClN[1][2][3] · HCl
MW 170.08 g/mol
Appearance White to off-white crystalline solid
Solubility High: Water, Methanol, DMSO.[1][2][3] Low: DCM, Hexanes.[1][2]
pKa ~10.5 (amine conjugate acid)
Critical Risk Dehydrohalogenation (Elimination of HCl) at pH >12 or T >40°C

Structural Integrity: The Self-Validating System

Before initiating synthesis, you must validate the stereochemistry of your starting material.[2] Commercial sources often supply mixtures (e.g., 4:1 trans:cis).[1][2] Biological activity is frequently isomer-dependent.[1][2]

Stereochemical Validation via ¹H NMR

The "Self-Validating" step relies on the Karplus relationship.[3] The coupling constant (

14
  • Trans-Isomer (Diequatorial): The protons at C1 and C4 are axial (

    
    ).[1][2][3][4] They exhibit large vicinal coupling (
    
    
    ) with adjacent axial protons.[1][2][4]
  • Cis-Isomer (Axial-Equatorial): One substituent is axial, forcing the ring to flip or adopt a conformation where

    
     values are smaller (
    
    
    ).[1][2][4]

Validation Workflow:

  • Dissolve 10 mg sample in DMSO-

    
     or D₂O.
    
  • Acquire ¹H NMR (minimum 400 MHz).[1][2]

  • Analyze the multiplet width (

    
    ) or splitting at 
    
    
    ppm.[1][2]

Decision Matrix:

  • If

    
    :  Trans-isomer dominant (Preferred for Cariprazine-like scaffolds).[1][2]
    
  • If

    
    :  Cis-isomer dominant.[1][2]
    

Experimental Protocols

Protocol A: Controlled Free-Basing (Elimination Prevention)

Objective: Liberate the free amine for nucleophilic attack without triggering E2 elimination of the chlorine.[1][3] Context: Standard NaOH neutralization generates localized heat and high pH, promoting cyclohexene formation.[1][2][3]

Reagents:

  • 4-Chloro-cyclohexylamine HCl (1.0 equiv)[1][2]

  • Dichloromethane (DCM) or 2-MeTHF (Solvent)[1][2]

  • Saturated aq.[2] NaHCO₃ (Mild Base) or DIPEA (Organic Base)[1][2]

Step-by-Step:

  • Suspension: Suspend the HCl salt in DCM (0.1 M concentration) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Biphasic Neutralization: Add saturated aqueous NaHCO₃ (3.0 equiv) slowly with vigorous stirring.

    • Why? Carbonate buffers the pH ~8-9, sufficient to deprotonate the amine (pKa ~10.5 implies equilibrium, but extraction drives it) without reaching pH 12+ where elimination dominates.[2]

  • Extraction: Stir at 0°C for 20 minutes. Separate layers. Extract aqueous layer 2x with cold DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (MgSO₄ is exothermic and slightly acidic; avoid if possible).[1][2][3]

  • Usage: Do not concentrate to dryness if heating is required. Use the solution directly in the next step to minimize thermal stress.

Protocol B: Amide Coupling (The "Cariprazine" Linkage)

Objective: Couple the amine to a carboxylic acid (R-COOH) while preserving the C-Cl bond.[1][2][3]

Reagents:

  • R-COOH (1.0 equiv)[1][2]

  • 4-Chloro-cyclohexylamine (free base solution from Protocol A)[1][2]

  • HATU or T3P (Coupling Agent)[1][2]

  • DIPEA (3.0 equiv)[1][2]

  • DMF or EtOAc[2]

Step-by-Step:

  • Activation: Dissolve R-COOH (1.0 equiv) and DIPEA (3.0 equiv) in DMF at 0°C.

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the cold solution of 4-chloro-cyclohexylamine (1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[2][5][6] Look for M+H (Product) and M-35 (Elimination byproduct).[1][2]

  • Work-up: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then 0.1 M HCl (remove unreacted amine), then Brine.

  • Purification: Flash chromatography. The chlorine atom significantly increases lipophilicity compared to des-chloro analogs, aiding separation.[1][2]

Visualization: Strategic Workflow

The following diagram illustrates the critical decision points and reaction pathways, emphasizing the prevention of the elimination side-reaction.

GStartStart: 4-Chloro-cyclohexylamine HClAnalysisStep 1: 1H NMR Analysis(Check J-coupling)Start->AnalysisIsomerCheckIsomer DeterminationAnalysis->IsomerCheckTransPathTrans-Isomer(J ~11 Hz)IsomerCheck->TransPathDiequatorialCisPathCis-Isomer(J ~3 Hz)IsomerCheck->CisPathAxial/EqFreeBaseStep 2: Controlled Neutralization(0°C, NaHCO3 or DIPEA)TransPath->FreeBaseCisPath->FreeBaseRiskRISK: High Temp or Strong Base (NaOH)FreeBase->RiskIf ImproperCouplingStep 3: Amide Coupling(HATU/DMF, <25°C)FreeBase->CouplingStandard ProtocolEliminationElimination Side Product(3-Cyclohexen-1-amine)Risk->EliminationFinalFinal Product:N-Acylated 4-ChlorocyclohexylamineCoupling->Final

Caption: Workflow logic for handling 4-chloro-cyclohexylamine, highlighting the critical stereochemical check and the divergence between successful coupling and elimination risks.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
LCMS shows [M-36] peak Elimination of HCl (Dehydrohalogenation).[1][2][3]Lower reaction temperature.[2] Switch base from TEA/NaOH to DIPEA/NaHCO₃.[2]
Low Yield in Coupling Amine HCl salt not fully neutralized.[1][2][3]Ensure pH of reaction mixture is >8.[1] Use "Free Base" protocol A strictly.
Inseparable Isomers Cis/Trans mixture in starting material.[1][2][3]Purify after amide coupling. The amide derivatives often have better separation factors on Silica than the free amines.
Precipitate in DMF Amine HCl salt insolubility.[1][2][3]The salt is insoluble in pure DMF/DCM.[1] Must add base (DIPEA) to solubilize before adding the electrophile.[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]

  • Organic Syntheses. General procedures for handling amine hydrochlorides. Org.[2][6][7][8] Synth. Coll. Vol. 10, p. 123.

reaction conditions for N-alkylation of 4-Chloro-cyclohexylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides validated protocols for the N-alkylation of 4-Chloro-cyclohexylamine hydrochloride (4-CCA·HCl) . Due to the presence of the secondary alkyl chloride at the C4 position, this substrate presents a unique chemoselectivity challenge: the reaction conditions must facilitate nucleophilic attack by the amine nitrogen while suppressing the elimination of the chlorine (dehydrohalogenation) or intramolecular cyclization.[1]

We present two distinct methodologies:

  • Reductive Amination (Method A): The preferred route for mono-alkylation, offering high chemoselectivity and mild conditions.[1]

  • Direct Nucleophilic Substitution (Method B): A controlled protocol for alkyl halides, utilizing specific base/solvent combinations to minimize quaternary salt formation.[1]

Part 1: Technical Deep Dive & Mechanistic Insight

The Chemoselectivity Challenge

The 4-chloro substituent on the cyclohexane ring is a leaving group.[1] Under strongly basic conditions (e.g., NaH,


-BuOK) or high temperatures, 4-CCA is prone to E2 elimination , yielding 4-aminocyclohexene derivatives.[1] Furthermore, the hydrochloride salt requires neutralization to release the nucleophilic free amine, but the choice of base is critical to avoid triggering this elimination.[1]

Key Control Points:

  • Base Selection: Use non-nucleophilic, mild bases (DIPEA, K

    
    CO
    
    
    
    ) to neutralize the HCl salt without deprotonating the
    
    
    -carbon adjacent to the chlorine.[1]
  • Hydride Source: In reductive amination, Sodium Triacetoxyborohydride (STAB) is superior to NaBH

    
     or NaCNBH
    
    
    
    due to its steric bulk and reduced toxicity, preventing reduction of the C-Cl bond.[1]
Reaction Pathway Visualization

The following diagram outlines the competitive pathways and the "Safe Zone" for optimal synthesis.

ReactionPathways cluster_legend Legend Start 4-Chloro-cyclohexylamine Hydrochloride FreeBase Free Amine (In Situ) Start->FreeBase Mild Base (DIPEA/Et3N) Imine Imine Intermediate FreeBase->Imine R-CHO (Method A) ProductA Mono-N-Alkyl Product (Target) FreeBase->ProductA R-X / K2CO3 (Method B) Elimination Elimination Product (Cyclohexene) FreeBase->Elimination Strong Base / Heat (>60°C) Imine->ProductA STAB reduction ProductB Dialkylated Impurity ProductA->ProductB Excess R-X (Over-alkylation) key Blue Path: Recommended (High Selectivity) Red Path: Side Reactions (Avoid)

Figure 1: Mechanistic pathways for N-alkylation of 4-CCA. Method A (Blue) minimizes side reactions.

Part 2: Experimental Protocols

Method A: Reductive Amination (Recommended)

Best for: Synthesis of secondary amines using aldehydes or ketones.

Rationale: This "one-pot" procedure generates the free base in situ and selectively reduces the imine.[1] STAB is used because it reduces imines much faster than aldehydes/ketones, minimizing side products.[1]

Materials:

  • Substrate: 4-Chloro-cyclohexylamine HCl (1.0 equiv)[2]

  • Carbonyl: Aldehyde/Ketone (1.1 equiv)[3]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[3]

  • Quench: Sat. NaHCO

    
    
    

Protocol:

  • Free-Basing: In a dry round-bottom flask under N

    
    , suspend 4-CCA·HCl (1.0 mmol) in DCE (5 mL). Add DIPEA (1.0 mmol) and stir for 10 min at Room Temperature (RT). Note: The suspension may not clear completely.
    
  • Imine Formation: Add the aldehyde/ketone (1.1 mmol). If using a ketone, add acetic acid (1.0 equiv) to catalyze imine formation.[1][3] Stir for 30–60 min.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS.

  • Work-up: Quench by slow addition of sat. NaHCO

    
     (10 mL). Stir vigorously for 15 min. Extract with DCM (3 x 10 mL).
    
  • Purification: Dry organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash chromatography.

Self-Validating Check:

  • LC-MS: Look for M+1 peak corresponding to the mono-alkylated product. Absence of M+1-(HCl) peaks confirms the Cl is intact.

Method B: Direct Alkylation

Best for: Reaction with primary alkyl halides (R-CH


-X) where reductive amination is not feasible.

Rationale: Direct alkylation is prone to over-alkylation.[1] We use a weak inorganic base (K


CO

) and controlled stoichiometry to favor the mono-alkylated product.

Materials:

  • Substrate: 4-Chloro-cyclohexylamine HCl (1.0 equiv)[2]

  • Alkylating Agent: Alkyl Bromide/Iodide (0.9 equiv) Note: Slight deficit of alkylating agent prevents over-alkylation.

  • Base: Anhydrous K

    
    CO
    
    
    
    (2.5 equiv)
  • Solvent: Acetonitrile (MeCN) (Anhydrous)

Protocol:

  • Preparation: In a sealed tube or flask, combine 4-CCA·HCl (1.0 mmol) and K

    
    CO
    
    
    
    (2.5 mmol) in MeCN (5 mL). Stir at RT for 30 min to neutralize the salt.
  • Addition: Add the Alkyl Halide (0.9 mmol) dropwise.

  • Reaction: Stir at RT for 12–24 hours.

    • Critical: Do not heat above 50°C. Higher temperatures drastically increase the rate of E2 elimination of the 4-chloro group.[1]

    • Optional: Add KI (0.1 equiv) if using alkyl chlorides to accelerate the reaction via the Finkelstein mechanism.

  • Work-up: Filter off the solids (inorganic salts). Concentrate the filtrate.

  • Purification: The crude will likely contain some unreacted starting material (due to the 0.9 equiv stoichiometry).[1] Separation via column chromatography is required.[1][3][4]

Part 3: Data Summary & Troubleshooting

ParameterMethod A (Reductive Amination)Method B (Direct Alkylation)
Selectivity High (Mono-alkylation preferred)Moderate (Risk of Dialkylation)
Cl-Stability Excellent (Mild conditions)Good (If T < 50°C)
Reaction Time 4 – 16 Hours12 – 24 Hours
Key Risk Incomplete imine formation (Sterics)Over-alkylation / Elimination
Yield (Typical) 75 – 90%40 – 60%

Troubleshooting Guide:

  • Issue: Formation of 4-aminocyclohexene (Elimination).

    • Cause: Base was too strong or temperature too high.[1]

    • Fix: Switch to Method A. If using Method B, ensure T < 40°C and use K

      
      CO
      
      
      
      instead of Cs
      
      
      CO
      
      
      or amine bases.
  • Issue: Low conversion in Method A.

    • Cause: Imine hydrolysis or poor solubility.[1]

    • Fix: Add molecular sieves (4Å) during the imine formation step to scavenge water. Ensure the HCl salt is fully neutralized with DIPEA.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (n.d.). "Application Note – Reductive Amination." Sigma-Aldrich Technical Library.[1] Link

  • Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Secondary Amines."[1] Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 21534936, this compound." PubChem. Link

  • Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron. (General reference for direct alkylation limitations). Link

Sources

Application Note: Scalable Synthesis of cis-4-Chlorocyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust, scalable synthesis of cis-4-chlorocyclohexylamine hydrochloride starting from the commercially available trans-4-aminocyclohexanol . The protocol leverages the stereochemical inversion properties of thionyl chloride (


) mediated chlorination to convert the thermodynamically stable trans-alcohol into the kinetically favored cis-chloride. Critical focus is placed on process safety (thermal management of 

), impurity control (elimination byproducts), and solid-state isolation of the hydrochloride salt.

Introduction

4-Chlorocyclohexylamine derivatives are versatile bifunctional building blocks in medicinal chemistry, serving as intermediates for various GPCR modulators and kinase inhibitors. The hydrochloride salt form is preferred for its stability and crystallinity.

A major challenge in this synthesis is stereocontrol. The starting material, trans-4-aminocyclohexanol, is readily accessible (e.g., via catalytic hydrogenation of paracetamol). However, direct chlorination requires careful condition optimization to ensure complete conversion while managing the stereochemical outcome—typically inversion of configuration (


) to yield the cis-isomer.
Key Challenges in Scale-Up
  • Exotherm Control: The reaction of alcohols with thionyl chloride releases significant heat and gas (

    
    , 
    
    
    
    ).
  • Stereoselectivity: Ensuring

    
     inversion over 
    
    
    
    retention or
    
    
    elimination.
  • Corrosion Management: Handling high volumes of corrosive off-gases.

Retrosynthetic Strategy & Mechanism

The synthesis relies on the activation of the hydroxyl group by thionyl chloride, forming a chlorosulfite intermediate. In the presence of the generated


 (or added base), the chloride ion attacks from the backside, leading to Walden inversion.
Reaction Scheme

Mechanism Visualization

The following diagram illustrates the mechanistic pathway and the critical decision points for stereocontrol.

ReactionMechanism Start trans-4-Aminocyclohexanol Salt Ammonium Salt (Protonation) Start->Salt HCl/Solvent Intermediate Chlorosulfite Ester (Intermediate) Salt->Intermediate + SOCl2 - HCl TS Transition State (Backside Attack) Intermediate->TS Cl- Attack (Inversion) SideProduct Cyclohexene Impurity (Elimination) Intermediate->SideProduct Heat/Base (Elimination) Product cis-4-Chlorocyclohexylamine Hydrochloride TS->Product - SO2

Figure 1: Mechanistic pathway showing the conversion of trans-alcohol to cis-chloride via chlorosulfite activation and SN2 inversion.

Critical Process Parameters (CPPs)

ParameterSpecificationImpact on Quality/Yield
Reagent Stoichiometry

: 1.5 – 2.0 eq
Excess ensures complete conversion; too little leads to unreacted alcohol.
Temperature (Addition)

to

Controls exotherm and prevents rapid gas evolution.
Temperature (Reaction)

to Reflux
Required to drive the

displacement and off-gas

.
Reaction Time 4 – 12 hoursInsufficient time yields incomplete conversion; excessive time promotes charring.
Quenching Controlled CoolingRapid cooling can trap impurities; slow crystallization improves purity.

Detailed Experimental Protocol (100g Scale)

Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood with a caustic scrubber attached.

Materials
  • trans-4-Aminocyclohexanol hydrochloride: 100.0 g (0.66 mol)

  • Thionyl Chloride (

    
    ): 117.8 g (0.99 mol, 1.5 eq)
    
  • Toluene (anhydrous): 500 mL

  • Ethanol (for recrystallization): ~300 mL

  • Diethyl Ether (for washing): 200 mL

Step-by-Step Procedure
  • Reactor Setup:

    • Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, temperature probe, and a pressure-equalizing addition funnel.

    • Connect the top of the condenser to a gas scrubber containing 10% NaOH solution to neutralize

      
       and 
      
      
      
      off-gases.
  • Slurry Preparation:

    • Charge 100.0 g of trans-4-aminocyclohexanol hydrochloride and 500 mL of anhydrous toluene.

    • Note: The starting material will not fully dissolve; the reaction proceeds as a heterogeneous slurry.

    • Cool the mixture to

      
       using an ice/water bath.
      
  • Reagent Addition (Exotherm Control):

    • Charge

      
       (117.8 g) into the addition funnel.
      
    • Add

      
       dropwise over 60 minutes, maintaining the internal temperature below 
      
      
      
      .
    • Observation: Gas evolution will begin. Ensure the scrubber is active.

  • Reaction Phase:

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

    • Heat the reaction mixture slowly to

      
       .
      
    • Maintain this temperature for 6–8 hours.

    • Endpoint Monitoring: Aliquot a sample, quench in methanol, and analyze via GC or TLC (visualizing with ninhydrin). Disappearance of the polar alcohol spot indicates completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature (

      
      ).
      
    • The product, cis-4-chlorocyclohexylamine hydrochloride, typically precipitates as a solid.

    • If no solid forms: Evaporate the toluene and excess

      
       under reduced pressure (rotary evaporator) to obtain a crude solid residue.
      
    • Filtration: Filter the solid under nitrogen (the product is hygroscopic).

    • Wash: Wash the filter cake with cold toluene (

      
      ) followed by diethyl ether (
      
      
      
      ).
  • Purification (Recrystallization):

    • Dissolve the crude solid in minimum boiling ethanol (~250 mL).

    • Allow the solution to cool slowly to room temperature, then refrigerate at

      
       overnight.
      
    • Filter the white crystalline needles.

    • Dry in a vacuum oven at

      
       for 12 hours.
      
Expected Results
  • Yield: 85 – 100 g (75 – 90%)

  • Appearance: White crystalline solid

  • Melting Point:

    
     (decomposes)
    
  • Stereochemistry: >95% cis-isomer (confirmed by NMR coupling constants).

Process Workflow Diagram

ProcessWorkflow Feedstock Start: trans-4-Aminocyclohexanol HCl + Toluene Addition Controlled Addition of SOCl2 (0-10°C, 1 hr) Feedstock->Addition Reaction Heating / Reaction (60-65°C, 6-8 hrs) Addition->Reaction Exotherm Management Quench Cooling & Degassing (Removal of SO2/HCl) Reaction->Quench Completion Check (GC) Isolation Filtration / Evaporation Quench->Isolation Purification Recrystallization (Ethanol) Isolation->Purification Crude Solid FinalProduct Final Product: cis-4-Chlorocyclohexylamine HCl Purification->FinalProduct

Figure 2: Operational workflow for the scale-up synthesis.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Sticky/Gummy Product Incomplete removal of

or presence of elimination byproducts.
Triturate the crude solid with diethyl ether or acetone to induce crystallization. Ensure full drying.
Low Yield Loss of product in mother liquor during recrystallization.[1]Concentrate the mother liquor and perform a second crop crystallization.
Mixed Stereochemistry Reaction temperature too low or lack of

pressure.
Ensure the reaction is heated sufficiently to drive the

inversion.
Black/Dark Color Charring due to excessive heat or rapid addition.Control addition rate strictly; do not exceed

.

References

  • Thionyl Chloride Mechanism & Stereochemistry

    • Master Organic Chemistry. "SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi". Available at: [Link]

  • Safety Data & Handling

    • NJ Health. "Hazardous Substance Fact Sheet: Thionyl Chloride". Available at: [Link]

  • Compound Properties

    • PubChem. "4-Chloro-cyclohexylamine hydrochloride".[2] Available at: [Link]

  • General Synthesis Procedures

    • Organic Syntheses. "Cyclohexylamine derivatives purification". (General reference for amine salt handling). Available at: [Link]

Sources

Technical Application Note: 4-Chloro-cyclohexylamine Hydrochloride as a Bifunctional Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical document for drug discovery scientists. It focuses on the strategic utility of 4-Chloro-cyclohexylamine Hydrochloride as a bifunctional building block for accessing 1,4-disubstituted cyclohexane scaffolds —a privileged motif in modern medicinal chemistry (e.g., GPCR ligands like Cariprazine, kinase inhibitors).

Abstract & Strategic Value

This compound (CAS: 54916-24-4) serves as a critical "linchpin" intermediate for synthesizing 1,4-disubstituted cyclohexanes . Unlike aromatic rings, the cyclohexane scaffold offers distinct vectors for substituent display, improved aqueous solubility, and increased metabolic stability (


 character).

This precursor is unique because it possesses two orthogonal reactive handles:

  • Primary Amine (

    
    ):  Ready for immediate acylation, reductive amination, or sulfonylation.
    
  • Secondary Chloride (

    
    ):  A latent electrophile suitable for nucleophilic displacement (
    
    
    
    ) or metal-mediated cross-coupling, allowing the sequential construction of non-symmetrical linkers.

Chemical Profile & Stereochemical Considerations

PropertyDataNotes
Formula

Hydrochloride salt form
MW 170.08 g/mol Free base MW: 133.62
Appearance White to off-white solidHygroscopic; store under desiccator
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Hexane)
pKa ~10.5 (Amine)Typical for primary aliphatic amines
The Stereochemistry Challenge: cis vs. trans

The biological activity of cyclohexane-based drugs is often strictly governed by stereochemistry.

  • Trans-isomer (1,4-diequatorial): generally the thermodynamically preferred conformer for 1,4-disubstituted cyclohexanes. It extends the molecule linearly, often critical for spanning receptor binding pockets (e.g., Dopamine D3/D2 receptors).[1]

  • Cis-isomer (1,4-axial/equatorial): Introduces a "kink" in the molecular geometry.

Critical Insight: Commercial 4-chloro-cyclohexylamine HCl is often supplied as a mixture of isomers. For high-value synthesis, separation should occur after the initial amine coupling , as the resulting amides are easier to separate via chromatography or crystallization than the polar salt starting material.[1]

Synthetic Workflow & Decision Logic

The following diagram illustrates the decision tree for utilizing this scaffold, highlighting the "Amide-First" strategy to avoid polymerization.

G Start 4-Chloro-cyclohexylamine HCl (Mixture) Step1 Step 1: Chemoselective Amide Coupling Start->Step1 R-COOH, HATU DIPEA, 0°C Intermed Intermediate A: 4-Chloro-cyclohexyl-amide Step1->Intermed Preserves C-Cl bond Branch1 Route A: Nucleophilic Substitution (S_N2) Intermed->Branch1 R'-SH / R'-OH Base, Heat Branch2 Route B: Elimination (Side Reaction) Intermed->Branch2 Strong Base High Temp (>80°C) Final Target: 1,4-Disubstituted Cyclohexane Branch1->Final Inversion of Config (cis -> trans)

Figure 1: Synthetic workflow prioritizing chemoselective amine functionalization before chloride displacement.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling

Objective: Functionalize the amine without disturbing the secondary chloride or causing elimination to cyclohexene.

Reagents:

  • 4-Chloro-cyclohexylamine HCl (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv) or EDC.HCl/HOBt

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Procedure:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (5 mL/mmol). Stir at 0°C for 15 minutes to form the activated ester.

  • Addition: Add DIPEA (3.0 equiv) to the mixture. Immediately add 4-Chloro-cyclohexylamine HCl (1.0 equiv) in one portion.

    • Expert Note: Adding the amine salt directly to the active ester prevents free-basing the amine in the absence of an electrophile, reducing the risk of self-alkylation (dimerization).

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • Monitor: Check TLC or LC-MS. The product will be less polar than the starting amine.

  • Work-up: Dilute with EtOAc. Wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), sat.

    
    , and brine.[2] Dry over 
    
    
    
    .[2][3]
  • Purification: Flash column chromatography.

    • Checkpoint: At this stage, the cis and trans amide isomers often display different Rf values and can be separated if a pure stereoisomer is required.[1]

Protocol B: Nucleophilic Displacement ( )

Objective: Displace the 4-chloro group to install the second functionality. Mechanism:


 reaction with inversion of configuration.
  • Starting with cis-chloride

    
     yields trans-product.
    
  • Starting with trans-chloride

    
     yields cis-product.
    

Reagents:

  • Intermediate A (4-Chloro-cyclohexyl-amide)

  • Nucleophile (e.g., Thiophenol, Phenol, or secondary amine)[1]

  • Base:

    
     (for thiols/phenols) or 
    
    
    
  • Solvent: DMF or

    
    [4]
    

Procedure:

  • Dissolve Intermediate A in DMF.

  • Add the Nucleophile (1.5 equiv) and Base (2.0 equiv).

  • Heat to 60–80°C.

    • Caution: Do not exceed 90°C to avoid elimination to the cyclohexene analog (4-amide-cyclohexene).

  • Monitor by LC-MS for the disappearance of the chloro-compound (isotopic pattern

    
     3:1 will disappear).
    

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, use NMR coupling constants (


-values) to confirm stereochemistry.
Featurecis-Isomer (1,[1][5]4)trans-Isomer (1,4)
Proton NMR (

)
Axial/Equatorial relationshipAxial/Axial relationship
Coupling Constant (

)
Small (< 5 Hz)Large (~10–12 Hz)
C-13 Shift Upfield shift (steric compression)Downfield shift

Validation Check: If your target is the trans-1,4-disubstituted cyclohexane (common pharmacophore), ensure your final proton NMR shows a wide triplet-of-triplets (tt) for the methine protons, indicative of axial-axial coupling (


).

Safety & Handling (MSDS Summary)

  • Corrosivity: The free base is corrosive and a skin sensitizer. Handle the HCl salt to minimize vapor exposure.

  • Elimination Risk: In the presence of strong bases (e.g., NaH, t-BuOK), the compound readily eliminates HCl to form volatile and reactive cyclohexene derivatives.[1]

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine.

  • Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry.

  • BenchChem. (2025). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using NMR.

  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound.

  • Organic Syntheses. Acid-Amine Coupling using DCC/HATU Protocols.

Sources

Application Note: Catalytic Valorization of 4-Chloro-cyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the catalytic valorization of 4-Chloro-cyclohexylamine Hydrochloride , a versatile bifunctional scaffold used in the synthesis of mucolytics (e.g., Ambroxol), analgesics, and novel polymer precursors.

Executive Summary & Chemical Context

This compound (4-CCA·HCl) is a critical aliphatic building block. Its bifunctionality—possessing both a nucleophilic amine (masked as a salt) and an electrophilic secondary alkyl chloride—makes it a unique "linchpin" scaffold.

While historically used as a precursor for 4-aminocyclohexanol (a key intermediate for Ambroxol), modern catalysis allows for more sophisticated transformations. This guide moves beyond simple stoichiometric substitutions, introducing catalytic methods that enhance yield, stereoselectivity, and chemical space access.

Key Applications Covered
Application DomainReaction TypeTarget ProductCatalyst Class
Process Chemistry Nucleophilic Substitution (Hydrolysis)trans-4-AminocyclohexanolPhase Transfer Catalyst (PTC)
Drug Discovery Reductive Cross-Coupling (XEC)4-Aryl-cyclohexylaminesNickel (Ni) / Ligand
Green Chemistry Hydrodechlorination (HDC)CyclohexylaminePalladium (Pd/C)

Protocol A: Stereoselective Hydrolysis via Phase Transfer Catalysis

Objective: Synthesis of trans-4-Aminocyclohexanol. Context: The trans-isomer is thermodynamically favored and is the required stereoisomer for the synthesis of Ambroxol. Standard hydrolysis often yields intractable mixtures. Using a Phase Transfer Catalyst (PTC) accelerates the reaction and allows for thermodynamic equilibration to the trans product.

Mechanistic Insight

The reaction operates via an SN2 pathway with partial SN1 character due to the secondary carbon. The PTC (Quaternary Ammonium Salt) transports hydroxide ions from the aqueous phase into the organic phase (or interface), facilitating the displacement of the chloride.

Experimental Workflow

Reagents:

  • Substrate: 4-Chloro-cyclohexylamine HCl (10 mmol, 1.70 g)

  • Solvent: Toluene (20 mL) / Water (20 mL)

  • Base: NaOH (50% w/w aqueous solution, 40 mmol)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

Step-by-Step Protocol:

  • Free-Basing (In-situ): Charge the reaction vessel with 4-CCA·HCl and water.[1] Slowly add the NaOH solution while stirring at 0°C to neutralize the HCl salt and generate the free amine.

  • Phase Assembly: Add Toluene and the TBAB catalyst. The system will form a biphasic mixture.

  • Reaction: Heat the mixture to reflux (approx. 105°C) with vigorous stirring (800 rpm) to maximize interfacial area.

  • Monitoring: Monitor via GC-MS. The reaction typically requires 12–18 hours.

    • Note: The initial product may be a mixture of cis/trans.[2] Prolonged heating under basic conditions promotes epimerization to the stable trans-isomer.

  • Work-up: Cool to room temperature. Separate phases. Extract the aqueous layer with 2-propanol/CHCl3 (3:1).

  • Purification: Recrystallize from Acetone/Water to isolate the pure trans-isomer.

Data: Stereoselectivity vs. Time
Time (h)Conversion (%)cis:trans RatioNotes
23540:60Kinetic product mixture
88520:80Equilibration occurring
18 >98 5:95 Thermodynamic endpoint

Protocol B: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

Objective: C(sp³)-C(sp²) Bond Formation (Arylation).[3] Context: Alkyl chlorides are notoriously difficult substrates for Palladium-catalyzed coupling due to slow oxidative addition and rapid


-hydride elimination. Nickel catalysis  overcomes this by operating via a radical mechanism, allowing the coupling of 4-CCA with aryl bromides to create novel pharmaceutical scaffolds.
Mechanistic Pathway (Visualization)

The reaction proceeds via a Reductive Cross-Coupling mechanism. The Nickel catalyst (Ni0) activates the aryl halide, while the alkyl halide (4-CCA derivative) is activated via Single Electron Transfer (SET), generating a radical species that recombines with the metal center.

Ni_Catalysis Ni0 Ni(0)Ln (Active Catalyst) OxAdd LnNi(II)(Ar)(Br) Ni0->OxAdd Oxidative Addition ArX Ar-Br (Aryl Halide) ArX->OxAdd Recomb LnNi(III)(Ar)(R)(Br) OxAdd->Recomb Radical Capture AlkylCl R-Cl (4-CCA deriv.) Radical R• (Alkyl Radical) AlkylCl->Radical SET from Ni or Mn Radical->Recomb Recomb->Ni0 Reduction (Mn -> MnCl2) Product Ar-R (Coupled Product) Recomb->Product Reductive Elimination Reductant Mn(0) / Zn(0) Reductant->Ni0 Regenerates Catalyst

Figure 1: Catalytic cycle for the Nickel-catalyzed reductive cross-coupling of 4-chlorocyclohexylamine derivatives.

Experimental Workflow

Pre-requisite: The amine moiety must be protected (e.g., Boc-protection) to prevent catalyst poisoning.

Reagents:

  • Substrate: N-Boc-4-chlorocyclohexylamine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (e.g., 4-Bromoanisole) (1.2 equiv)

  • Catalyst: NiCl2(dimethoxyethane) (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Reductant: Manganese powder (Mn0) (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide), anhydrous.

Step-by-Step Protocol:

  • Glovebox/Schlenk Setup: Flame-dry a reaction tube. Add NiCl2(dme), ligand, and Mn powder.

  • Substrate Addition: Add the N-Boc-4-CCA and Aryl Bromide.

  • Solvent & Seal: Add anhydrous DMA. Seal the tube under Argon.

  • Reaction: Heat to 60°C for 24 hours. The mixture will turn dark black/brown.

  • Quench: Dilute with Ethyl Acetate, filter through a Celite pad to remove Mn salts.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Critical Control Point: The ratio of cis/trans in the product is often governed by the radical recombination step and may differ from the starting material.

Protocol C: Catalytic Hydrodechlorination (HDC)

Objective: Removal of Chlorine (Remediation or Isotope Labeling). Context: Used to recover Cyclohexylamine from waste streams or to introduce Deuterium (D) at the C4 position using D2 gas.

Experimental Workflow

Reagents:

  • Substrate: 4-CCA·HCl

  • Catalyst: 10% Pd/C (50% wet)

  • Base: Sodium Acetate (NaOAc) (to scavenge HCl)

  • Solvent: Methanol[4]

Protocol:

  • Dissolve 4-CCA·HCl and NaOAc (1.1 equiv) in Methanol.

  • Add Pd/C catalyst (2 mol% Pd loading).

  • Hydrogenation: Purge with H2. Maintain 3 bar (45 psi) pressure at Room Temperature.

  • Completion: Reaction is typically complete in <4 hours.

  • Filtration: Filter catalyst to yield Cyclohexylamine.

References & Authority

  • Synthesis of Ambroxol Intermediates:

    • Lehmann, B. (1998).[5] "Process for the preparation of trans-4-aminocyclohexanol." European Patent EP0909753B1.

    • Context: Describes the industrial necessity of the trans-isomer and hydrolysis conditions.

  • Nickel-Catalyzed Cross-Coupling (Alkyl Halides):

    • Zultanski, S. L., & Fu, G. C. (2011). "Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated secondary alkyl halides." Journal of the American Chemical Society, 133(39), 15362-15364.

    • Context: Establishes the viability of coupling secondary alkyl chlorides like 4-CCA.

  • Cross-Electrophile Coupling Mechanisms:

    • Weix, D. J. (2015). "Methods and mechanisms for cross-electrophile coupling of Csp2 halides with alkyl electrophiles." Accounts of Chemical Research, 48(6), 1767-1775.

  • Phase Transfer Catalysis in Nucleophilic Substitution:

    • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199.

Sources

Application Note: Derivatization of 4-Chloro-cyclohexylamine Hydrochloride for Enhanced Bioassay Performance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-cyclohexylamine hydrochloride is a primary amine-containing compound that serves as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its utility in bioassays, however, is often limited by the lack of a strong chromophore or fluorophore, making direct detection and quantification challenging. Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is a crucial step to enable sensitive and robust bioanalysis.[3] This application note provides a detailed guide on the principles and protocols for the derivatization of this compound, focusing on techniques that introduce fluorescent or UV-active moieties, thereby facilitating its use in a wide range of bioassays.

The primary amine group of 4-Chloro-cyclohexylamine is the key functional handle for derivatization.[4][5] This guide will explore two widely applicable and reliable methods: N-hydroxysuccinimide (NHS) ester conjugation and o-Phthalaldehyde (OPA) derivatization. The choice of method depends on the specific requirements of the bioassay, including desired sensitivity, sample matrix, and available analytical instrumentation.

Scientific Principles of Derivatization

The derivatization strategies discussed herein are based on the nucleophilic nature of the primary amine on the cyclohexyl ring. This amine readily reacts with various electrophilic reagents to form stable covalent bonds.[5][6]

  • NHS Ester Chemistry: NHS esters are highly reactive towards primary amines, forming stable amide bonds under mild pH conditions (typically pH 7.2-8.5).[4][7][8] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide as a byproduct.[4] This method is highly efficient and specific for primary amines, making it a popular choice for labeling small molecules and proteins.[7][9]

  • o-Phthalaldehyde (OPA) Derivatization: OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.[3][10][11] This reaction is rapid and occurs under alkaline conditions (pH 9-11.5).[11] The resulting product exhibits strong fluorescence, enabling highly sensitive detection.[12] It is important to note that OPA does not react with secondary amines, providing selectivity for primary amines like 4-Chloro-cyclohexylamine.[12]

Experimental Workflows and Protocols

Handling and Preparation of this compound

This compound is a salt and is typically a water-soluble solid.[2] Before derivatization, it is essential to prepare a stock solution in an appropriate solvent. For aqueous reactions, the hydrochloride salt can be dissolved directly in the reaction buffer. The buffer's pH will neutralize the hydrochloride, freeing the primary amine for reaction. For reactions in organic solvents, it may be necessary to first neutralize the salt with a non-nucleophilic base and extract the free amine.

Safety Precautions: Always handle this compound and all derivatizing reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14]

Protocol 1: Fluorescent Labeling with an NHS Ester

This protocol describes the derivatization of this compound with a generic fluorescent NHS ester. The choice of the fluorescent dye will depend on the excitation and emission wavelengths required for the specific bioassay and available instrumentation.

Workflow Diagram

NHS_Ester_Derivatization cluster_prep Reagent Preparation cluster_reaction Derivatization Reaction cluster_purification Purification cluster_analysis Analysis Reagent_1 Prepare 4-Chloro-cyclohexylamine hydrochloride Solution Reaction Combine Reactants & Incubate Reagent_1->Reaction Reagent_2 Prepare Fluorescent NHS Ester Solution Reagent_2->Reaction Reagent_3 Prepare Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0) Reagent_3->Reaction Purification Purify Derivatized Product (e.g., HPLC or SPE) Reaction->Purification Analysis Characterize Product (LC-MS, Fluorescence Spectroscopy) Purification->Analysis

Caption: Workflow for NHS ester derivatization.

Materials
  • This compound

  • Fluorescent NHS Ester (e.g., a fluorescein or rhodamine derivative)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[15]

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[9]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine[9]

  • Purification system (e.g., HPLC, Solid Phase Extraction)

Step-by-Step Protocol
  • Prepare a stock solution of this compound: Dissolve the required amount of this compound in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the NHS ester solution: Immediately before use, dissolve the fluorescent NHS ester in anhydrous DMF or DMSO to a concentration that is 10-20 times higher than the amine solution.[9] A 10- to 20-fold molar excess of the NHS ester is a common starting point.[9]

  • Perform the derivatization reaction: Add the NHS ester solution to the this compound solution. The final concentration of the organic solvent should be kept below 10% to avoid solubility issues.[9]

  • Incubate the reaction: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[9] Protect the reaction from light if using a photosensitive fluorescent dye.

  • Quench the reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[9] Incubate for 30 minutes at room temperature.

  • Purify the derivatized product: Remove unreacted NHS ester and byproducts using a suitable purification method such as reverse-phase HPLC or solid-phase extraction (SPE).

  • Characterize the product: Confirm the identity and purity of the derivatized product using analytical techniques like LC-MS and measure its concentration using UV-Vis or fluorescence spectroscopy.

Key Reaction Parameters
ParameterRecommended ValueRationale
pH 7.2 - 8.5[4]Optimal for the reaction of primary amines with NHS esters while minimizing hydrolysis of the ester.[4]
Molar Ratio (NHS Ester:Amine) 10:1 to 20:1[9]A molar excess of the NHS ester drives the reaction to completion.
Reaction Time 1-4 hours at RT or overnight at 4°C[4]Sufficient time for the reaction to proceed to completion. Lower temperatures can reduce side reactions.
Buffer Amine-free (e.g., Phosphate, Bicarbonate, Borate)[4]Amine-containing buffers like Tris will compete with the target amine for the NHS ester.[4]

Protocol 2: Derivatization with o-Phthalaldehyde (OPA) for HPLC-Fluorescence Detection

This protocol is designed for the pre-column derivatization of this compound with OPA for subsequent analysis by HPLC with fluorescence detection.[10] This method is highly sensitive and suitable for quantifying low concentrations of the analyte.[11]

Workflow Diagram

OPA_Derivatization cluster_prep Reagent Preparation cluster_reaction Derivatization Reaction cluster_hplc HPLC Analysis cluster_quant Quantification Reagent_1 Prepare 4-Chloro-cyclohexylamine hydrochloride Sample/Standard Reaction Mix Sample/Standard with OPA Reagent & Incubate Reagent_1->Reaction Reagent_2 Prepare OPA Reagent (OPA + Thiol in Borate Buffer) Reagent_2->Reaction HPLC_Injection Inject Derivatized Sample onto HPLC System Reaction->HPLC_Injection HPLC_Detection Fluorescence Detection (Ex: ~340 nm, Em: ~455 nm) HPLC_Injection->HPLC_Detection Quantification Quantify based on Peak Area vs. Standard Curve HPLC_Detection->Quantification

Caption: Workflow for OPA derivatization and HPLC analysis.

Materials
  • This compound

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA) or 2-Mercaptoethanol

  • Boric Acid

  • Sodium Hydroxide (NaOH)

  • Methanol

  • HPLC system with a fluorescence detector

Step-by-Step Protocol
  • Prepare the Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in deionized water to make a 0.4 M solution and adjust the pH to 10.2 with a concentrated NaOH solution.[10]

  • Prepare the OPA Reagent:

    • Dissolve 50 mg of OPA in 1 mL of methanol.[10]

    • In a separate container, combine 0.8 mL of the 0.4 M borate buffer with 0.2 mL of the OPA/methanol solution and 2 µL of 3-mercaptopropionic acid.[10] This reagent should be freshly prepared.

  • Prepare Samples and Standards: Prepare a series of standard solutions of this compound in a suitable diluent (e.g., water or buffer). Prepare your unknown samples in the same diluent.

  • Perform the derivatization: In a microcentrifuge tube or autosampler vial, mix your sample or standard with the OPA reagent. A typical ratio is 1 part sample to 2 parts OPA reagent. Vortex briefly.

  • Incubate: Allow the reaction to proceed for 1-2 minutes at room temperature.[11] The resulting isoindole derivative is not highly stable, so the analysis should be performed promptly.[11]

  • HPLC Analysis: Inject an appropriate volume of the derivatized sample onto the HPLC system.

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

    • Fluorescence Detection: Set the excitation wavelength to approximately 340 nm and the emission wavelength to approximately 455 nm.[12]

  • Quantification: Construct a standard curve by plotting the peak area of the derivatized standards against their concentrations. Determine the concentration of the unknown samples from this curve.

Key Reaction Parameters
ParameterRecommended ValueRationale
pH 9.0 - 11.5[11]The reaction between OPA and primary amines is optimal under alkaline conditions.
Thiol Reagent 2-Mercaptoethanol or 3-Mercaptopropionic Acid[10][11]A thiol is required for the formation of the fluorescent isoindole product.
Reaction Time 1-2 minutes[11]The reaction is rapid at room temperature.
Stability Low[11]The OPA derivatives are not very stable, so prompt analysis is recommended.

Characterization of Derivatized Product

Following derivatization and purification, it is crucial to confirm the identity and purity of the modified 4-Chloro-cyclohexylamine.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the derivatized product and to separate it from unreacted starting materials and byproducts.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the derivatized compound, thus verifying the successful conjugation.

  • Fluorescence Spectroscopy: For fluorescently labeled products, a fluorescence spectrophotometer can be used to determine the excitation and emission maxima and to quantify the product based on its fluorescence intensity.

Bioassay Considerations

The introduction of a new chemical moiety through derivatization can potentially alter the biological activity or binding affinity of the parent molecule. It is therefore essential to validate the performance of the derivatized 4-Chloro-cyclohexylamine in the intended bioassay. This may involve comparing its activity to the underivatized compound or performing control experiments to ensure that the observed effects are not due to the label itself.

Conclusion

The derivatization of this compound is a critical step for enabling its effective use in a variety of bioassays. By employing well-established chemistries such as NHS ester conjugation or OPA derivatization, researchers can introduce fluorescent or chromophoric tags, thereby facilitating sensitive detection and quantification. The protocols and principles outlined in this application note provide a robust framework for the successful derivatization of 4-Chloro-cyclohexylamine, paving the way for its broader application in drug discovery and biomedical research.

References

  • This compound. PubChem. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

  • OPA, amine detection reagent. Interchim. [Link]

  • β-alkoxy enones for biocompatible primary amine conjugation. PMC. [Link]

  • Synthesis and biological evaluation of 4-chlorocolchicine derivatives as potent anticancer agents with broad effective dosage ranges. RSC Publishing. [Link]

  • Fluorescamine. Interchim. [Link]

  • Reaction of primary amine with OPA. ResearchGate. [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. [Link]

  • Evidence for Aggregation-Induced Fluorescence Exhibited by Rhodamine B Spirolactams. ChemRxiv. [Link]

  • 4-Chloro-N-cyclohexylbenzenesulfonamide. PMC. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Link]

  • Evaluation of Fluorescamine as a Phosphogenic Derivatizing Reagent of Primary Amines. ResearchGate. [Link]

  • (PDF) Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine. [Link]

  • Amine-Based Conjugation. Creative Biogene. [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. [Link]

  • Cyclohexylamine – Knowledge and References. Taylor & Francis. [Link]

  • Chemical Conjugation. Creative Biolabs. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. [Link]

  • Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. [Link]

  • cis-4-Methylcyclohexylamine (HCl Salt). Veeprho. [Link]

  • Recent Advances in Photoswitchable Fluorescent and Colorimetric Probes. MDPI. [Link]

Sources

Strategic Integration of 4-Chloro-cyclohexylamine Hydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the integration of 4-Chloro-cyclohexylamine hydrochloride (CAS: 54916-24-4) into solid-phase synthesis (SPS) workflows.[1]

Application Note & Technical Protocol | Version 2.0

Executive Summary & Strategic Value

4-Chloro-cyclohexylamine is a high-value building block used to introduce a conformationally restricted, lipophilic motif into peptidomimetics and small-molecule drugs. The 4-chlorocyclohexyl group serves two distinct strategic roles in drug design:

  • Pharmacophore Modulation: The chlorine atom acts as a bioisostere for methyl or hydroxyl groups, altering metabolic stability (blocking P450 oxidation sites) and lipophilicity (LogP) without significant steric penalty.[1]

  • Reactive Handle: The secondary chloride allows for late-stage diversification via nucleophilic substitution (

    
    ) or elimination to cyclohexene derivatives, provided the stereochemistry is managed correctly.[1]
    

This guide addresses the specific challenges of using the hydrochloride salt in SPS, including solubility, base-mediated elimination risks, and stereochemical integrity.

Chemical Properties & Critical Handling

Compound: this compound CAS: 54916-24-4 MW: 170.08 g/mol (HCl salt)[1][2]

Stereochemical Considerations

The commercial reagent often exists as a mixture of cis and trans isomers, or as purified diastereomers.[1]

  • Trans-isomer: Thermodynamically more stable in the diequatorial conformation.[1]

  • Cis-isomer: One substituent is axial.[1] Critical Note: The cis-isomer (where Cl is axial in one chair conformer) is significantly more prone to E2 elimination under basic conditions than the trans-isomer.[1]

Solubility & Free-Basing

The HCl salt is highly water-soluble but poorly soluble in standard SPS solvents (DCM, DMF).

  • Direct Use: Requires in situ neutralization with a tertiary base (DIPEA/NMM).[1]

  • Free-Basing (Recommended for sensitive couplings): Partition between

    
     and 
    
    
    
    (cold), dry over
    
    
    , and use immediately to prevent intermolecular alkylation.[1]

Decision Matrix: Resin & Linker Selection

Selecting the correct resin is vital to prevent premature cleavage or side reactions involving the chlorine substituent.[1]

ResinSelection Start Start: Define Synthetic Goal Role Role of 4-Cl-Cyclohexylamine? Start->Role C_Term Coupling to Resin-Bound Acid Role->C_Term C-Terminal Amide Scaffold Loading onto Resin Role->Scaffold Internal Scaffold Rink Rink Amide Resin (Cleavage: 95% TFA) C_Term->Rink Standard Stability CTC 2-Chlorotrityl Chloride (2-CTC) (Cleavage: 1% TFA) C_Term->CTC Keep Cl Intact (Mild Cleavage) Warning Risk: Cl Displacement Use Reductive Amination on BAL Resin Scaffold->Warning Direct Loading Risk Outcome1 Stable Cl (if T < 40°C) Rink->Outcome1 Yields: Amide Product Outcome2 Max Cl Stability CTC->Outcome2 Yields: Protected Peptide/Amine

Figure 1: Decision tree for resin selection based on the intended role of the amine.

Detailed Protocols

Protocol A: Amide Coupling (Standard)

This protocol describes coupling 4-chloro-cyclohexylamine HCl to a resin-bound carboxylic acid (e.g., Fmoc-Asp(OtBu)-Wang or Rink Amide).[1]

Reagents:

  • Resin-bound acid (1.0 equiv)[1]

  • 4-Chloro-cyclohexylamine HCl (3.0 - 5.0 equiv)[1]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (3.0 - 5.0 equiv)[1]

  • HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 - 5.0 equiv) - Optional, enhances rate.

  • DIPEA (N,N-Diisopropylethylamine) (6.0 - 10.0 equiv)

  • DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in DCM (2 x 15 min), then wash with DMF (3 x 2 min).

  • Activation Cocktail: In a separate vial, dissolve the resin-bound acid partner (if doing convergent synthesis) OR prepare the activation mixture for the on-resin acid:

    • Note: Since the acid is on the resin, we activate the acid in situ or add the coupling reagents to the resin first.

    • Correct Sequence: Add HATU/HOAt dissolved in DMF to the resin.[1][3] Shake for 30 seconds.

  • Amine Addition:

    • Dissolve 4-Chloro-cyclohexylamine HCl in minimal DMF.[1]

    • Add DIPEA to the amine solution (Ratio: 2.0 equiv DIPEA per 1.0 equiv Amine HCl).[1] Crucial: This neutralizes the salt immediately before addition.[1]

    • Add the neutralized amine solution to the resin mixture.[1][4]

  • Reaction: Shake at Room Temperature (20-25°C) for 2–4 hours.

    • Warning: Do NOT heat >40°C. Higher temperatures promote E2 elimination of HCl, yielding the cyclohexene byproduct.[1]

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine, though here we are coupling the amine).[1] Since the amine is in solution, monitor by LC-MS of a micro-cleavage aliquot.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (2x) to remove excess salts.[1]

Protocol B: Reductive Amination (Resin-Bound Aldehyde)

Used when introducing the amine onto a backbone aldehyde linker (e.g., BAL linker or FPBA resin).[1]

Reagents:

  • Resin-bound aldehyde[1]

  • 4-Chloro-cyclohexylamine HCl (5.0 equiv)[1][2]

  • Acetic Acid (AcOH) (5.0 equiv)[1]

  • 
     (Sodium cyanoborohydride) (5.0 equiv) or STAB (Sodium triacetoxyborohydride).[1]
    
  • Solvent: TMOF (Trimethyl orthoformate) / DCM (1:[1]1) or THF/MeOH (dry).

Procedure:

  • Imine Formation: Suspend resin in TMOF/DCM.[1] Add 4-Chloro-cyclohexylamine HCl and DIPEA (5.0 equiv).[1] Shake for 3 hours. TMOF helps drive equilibrium by scavenging water.[1]

  • Reduction: Add

    
     (dissolved in minimal MeOH) and AcOH.
    
  • Reaction: Shake overnight at RT.

  • Wash: DMF (3x), DCM (3x), MeOH (3x).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Elimination (Cyclohexene formation) High temperature or strong base.[1]Keep reaction T < 30°C. Use DIPEA or Collidine (weaker bases) instead of DBU/Piperidine during coupling.
Low Coupling Efficiency HCl salt aggregation or poor solubility.[1]Pre-neutralize the HCl salt in a separate vial before adding to resin.[1] Use HATU/HOAt system.
Precipitation in DMF Incompatibility of HCl salt with high concentration.[1]Dilute the reaction mixture. Add 10% DCM to the DMF to improve solubility.[1]
Racemization/Isomerization Acidic/Basic stress on the ring.[1]Avoid strong Lewis acids.[1] The 4-Cl stereocenter is generally stable, but cis/trans equilibration can occur via ketone intermediates if oxidation happens.[1]

Mechanistic Visualization: Elimination Risk

The following diagram illustrates the competition between the desired coupling and the undesired elimination pathway, emphasizing the role of base and temperature.

EliminationRisk Input 4-Chloro-cyclohexylamine (Resin Bound or Free) Pathway1 Path A: Desired Coupling (Amide Bond Formation) Input->Pathway1 Cond: mild base (DIPEA) Temp < 30°C Pathway2 Path B: E2 Elimination (Side Reaction) Input->Pathway2 Cond: Strong Base / Heat (Anti-periplanar H-Cl removal) Product Target Molecule (Intact Cl) Pathway1->Product Byproduct Cyclohexene Derivative (Loss of HCl) Pathway2->Byproduct

Figure 2: Mechanistic pathway showing the risk of E2 elimination under thermal or strongly basic stress.

References

  • PubChem. this compound (Compound Summary).[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • Liu, J., et al. (2018). Discovery of JSH-150 as a novel highly selective and potent CDK9 kinase inhibitor.[1][5] European Journal of Medicinal Chemistry.[1][5] (Demonstrates the utility of the 4-chlorocyclohexyl motif in drug design). Available at: [Link]

Sources

Application Note: Stereoselective Synthesis & Handling of 4-Chloro-cyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the stereoselective handling of 4-Chloro-cyclohexylamine hydrochloride, a critical building block in the synthesis of pharmaceutical agents such as Ambroxol (mucolytic) and Cariprazine (antipsychotic). Unlike simple aliphatic amines, the cyclohexane ring introduces conformational complexity—specifically the cis (axial/equatorial) and trans (diequatorial) isomerism.[1] This note provides a validated protocol for synthesizing the cis-isomer via stereochemical inversion, methods for separating diastereomers, and guidelines for maintaining stereointegrity during downstream coupling.

Introduction: The Stereochemical Challenge

The reactivity and biological activity of 4-substituted cyclohexylamines are dictated by their conformation. For 4-chloro-cyclohexylamine, two diastereomers exist:

  • Trans-isomer: The amine and chloride are on opposite faces of the ring. In the lowest energy chair conformation, both groups occupy equatorial positions (diequatorial).[1] This is thermodynamically favored.[2]

  • Cis-isomer: The amine and chloride are on the same face. One group is equatorial, and the other is axial .[1] This isomer is higher in energy due to 1,3-diaxial interactions but is often required for specific receptor binding pockets.

Mechanistic Causality

The synthesis of these isomers typically proceeds via Nucleophilic Substitution on 4-aminocyclohexanol. The choice of reagents dictates the stereochemical outcome:

  • Inversion (SN2): Using thionyl chloride (

    
    ) or the Appel reaction (
    
    
    
    ) on an activated alcohol typically inverts the stereocenter.
    • Trans-alcohol

      
      Cis-chloride.
      
  • Retention (SNi): Rare and condition-dependent, often requiring specific Lewis acids (

    
    ) or chlorosulfites without base.
    

Strategic Workflow: Stereocontrolled Synthesis

The most robust route to high-purity 4-chloro-cyclohexylamine HCl involves the inversion of the readily available trans-4-aminocyclohexanol. Direct chlorination of the free amine is not recommended due to self-polymerization and N-alkylation side reactions.

Pathway Diagram

The following workflow illustrates the "Protect-Invert-Deprotect" strategy.

SynthesisWorkflow Start Trans-4-aminocyclohexanol (Commercial Starting Material) Step1 Step 1: N-Protection (Boc-Anhydride) Start->Step1  Protection   Inter1 N-Boc-Trans-Alcohol Step1->Inter1 Step2 Step 2: Chlorination (SN2) (MsCl/LiCl or SOCl2) Inter1->Step2  Inversion   Inter2 N-Boc-Cis-Chloride (Stereoinversion) Step2->Inter2 Step3 Step 3: Deprotection (HCl in Dioxane) Inter2->Step3  Acidolysis   End Cis-4-Chloro-cyclohexylamine HCl (Target Product) Step3->End

Caption: Figure 1. Stereoselective synthesis of cis-4-chloro-cyclohexylamine HCl via SN2 inversion of the trans-alcohol precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of cis-4-Chloro-cyclohexylamine HCl (via Inversion)

Objective: Convert trans-4-aminocyclohexanol to cis-4-chloro-cyclohexylamine HCl.

Reagents:

  • Trans-4-aminocyclohexanol (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    , 1.1 eq)
    
  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Lithium Chloride (LiCl, 5.0 eq) - Source of nucleophilic Cl

  • Triethylamine (

    
    )
    
  • 4M HCl in Dioxane

Step-by-Step Methodology:

  • N-Protection:

    • Dissolve trans-4-aminocyclohexanol in DCM. Add

      
       (1.5 eq).
      
    • Cool to 0°C and add

      
       dropwise. Stir at RT for 4 hours.
      
    • Checkpoint: Verify conversion by TLC (ninhydrin stain). The amine spot should disappear.

    • Workup: Wash with water, dry over

      
      , concentrate.
      
  • Mesylation & Displacement (The Inversion Step):

    • Dissolve the N-Boc-alcohol in dry THF. Add

      
       (2.0 eq).
      
    • Cool to -10°C. Add MsCl dropwise. Stir 1h to form the mesylate (good leaving group).

    • Critical Action: Add LiCl (5.0 eq) dissolved in DMF to the reaction mixture and heat to 70°C for 12 hours.

    • Mechanism:[1][3][4][5] The chloride ion attacks the carbon bearing the mesylate from the back side (axial attack on the equatorial mesylate), resulting in the cis-chloride.

  • Deprotection & Salt Formation:

    • Concentrate the organic layer and redissolve the residue in 1,4-dioxane.

    • Add 4M HCl in dioxane (5 eq). Stir at RT for 3 hours. A white precipitate will form.

    • Filtration: Filter the solid under nitrogen (hygroscopic). Wash with diethyl ether.

Yield: Typically 65-75% overall. Purity: >95% cis isomer by NMR.

Protocol B: Purification & Isomer Separation

If starting from a mixture (e.g., catalytic hydrogenation of p-chloroaniline), you will obtain a mix of cis and trans isomers.[1]

Separation Strategy: The trans-isomer hydrochloride salt is generally less soluble in alcohols than the cis-isomer due to better crystal packing of the flatter diequatorial conformation.

IsomerConformationSolubility (EtOH)Recrystallization Solvent
Trans DiequatorialLowEthanol / Methanol
Cis Axial/EquatorialHighAcetone / Ether

Procedure:

  • Dissolve the crude HCl salt mixture in minimum boiling Ethanol.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Fraction 1 (Precipitate): Enriched in Trans-isomer.[2]

  • Fraction 2 (Mother Liquor): Enriched in Cis-isomer. Evaporate and recrystallize from Acetone/Ether to purify the cis salt.

Downstream Application: Amide Coupling

When using 4-chloro-cyclohexylamine HCl in amide coupling, base management is critical. Excess base can cause elimination of HCl (dehydrohalogenation) to form the cyclohexene byproduct.

Coupling Workflow

CouplingWorkflow Salt 4-Cl-Cyclohexylamine HCl Reaction Amide Bond Formation (0°C to RT) Salt->Reaction Base Mild Base (DIPEA, 2.1 eq) Base->Reaction Acid Carboxylic Acid Partner Acid->Reaction Coupling Coupling Agent (HATU or T3P) Coupling->Reaction Risk RISK: Elimination to Cyclohexene (Avoid Strong Bases/High Heat) Reaction->Risk If T > 40°C

Caption: Figure 2.[2] Controlled release of the free amine for coupling while minimizing elimination side-reactions.

Key Protocol Modifications:

  • Stoichiometry: Use exactly 2.0-2.2 equivalents of DIPEA. (1 eq to neutralize HCl, 1-1.2 eq to activate the carboxylic acid).

  • Temperature: Keep the reaction at 0°C during the addition of the base to prevent immediate elimination of the sensitive secondary chloride.

  • Solvent: DMF or DCM are preferred. Avoid protic solvents which might encourage solvolysis of the chloride.

Analytical Validation (Self-Check)

How do you confirm you have the correct isomer? Use 1H NMR Coupling Constants (


-values)  of the proton at the C1 (amine-bearing) and C4 (chloride-bearing) positions.
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)
H1 Proton Signal Axial proton (

)
Equatorial proton (

)
Coupling (

)
Large (~11-12 Hz,

)
Small (~2-4 Hz,

)
C13 Chemical Shift Carbon signals typically upfieldCarbon signals typically downfield

Note: In the trans-isomer, the protons are axial (because the groups are equatorial). Axial protons have wide splitting patterns due to large diaxial coupling.

References

  • Stereoselective Synthesis of Cyclohexylamines

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Enzymatic and chemical routes for trans-4-substituted cyclohexane-1-amines.[2][3]

  • Chlorination Mechanisms (Retention vs Inversion)

    • Source: PMC (PubMed Central)
    • Context: Stereoretentive chlorination of cyclic alcohols using TiCl4 vs Inversion with SOCl2.
  • Compound Data & Safety

    • Source: PubChem (N
    • Context: Physical properties and safety data for this compound (CID 21534936).[6]

  • Isomer Separation Techniques

    • Source: Google P
    • Context: Separation of cis/trans isomers of cyclohexane derivatives via hydrochloride salt crystalliz

Sources

Application Note: Monitoring Reaction Progress of 4-Chloro-cyclohexylamine Hydrochloride via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

The monitoring of reaction progress involving 4-Chloro-cyclohexylamine hydrochloride presents a dual challenge in thin-layer chromatography (TLC): detection and retention . Unlike aromatic amines (e.g., aniline), this molecule lacks a conjugated


-system, rendering standard UV visualization (254 nm) ineffective. Furthermore, as a hydrochloride salt, it possesses high polarity and acidity, causing it to streak or remain at the baseline on standard silica gel plates due to strong ionic interactions with surface silanols.

This guide details a robust, self-validating protocol to overcome these limitations by converting the salt in situ and utilizing specific chemical visualization methods.

Key Analyte Properties
PropertyCharacteristicTLC Implication
Chromophore None (Aliphatic skeleton)UV Inactive. Requires chemical staining.
Functionality Primary Amine (

)
Reacts with Ninhydrin (Purple) or Dragendorff (Orange).
Salt Form Hydrochloride (

)
High polarity; streaks on silica unless neutralized.
Substituent 4-Chloro (Equatorial/Axial)Adds lipophilicity vs. cyclohexylamine, but salt effect dominates.

Protocol 1: Sample Preparation (The "Mini-Workup")

Expert Insight: Direct spotting of amine salts onto silica gel is the most common cause of TLC failure. The acidic ammonium species interacts strongly with the slightly acidic silica (


), resulting in "comet" tails or permanent adsorption at the baseline (

).

Objective: Convert the hydrochloride salt to the free base before the mobile phase migration begins.

Step-by-Step Methodology
  • Sampling: Take a small aliquot (

    
    ) of the reaction mixture.
    
  • Biphasic Setup: Place the aliquot in a small GC vial or micro-centrifuge tube.

  • Neutralization: Add

    
     of saturated aqueous 
    
    
    
    or
    
    
    .
  • Extraction: Add

    
     of Ethyl Acetate (EtOAc)  or Dichloromethane (DCM) .
    
  • Agitation: Cap and shake vigorously for 10 seconds. Allow layers to separate.[1]

  • Spotting: Use a capillary tube to spot the top organic layer onto the TLC plate.

Note: If the reaction solvent is water-miscible (e.g., DMF, DMSO), the extraction step is critical to prevent the high-boiling solvent from interfering with the TLC run.

Protocol 2: Mobile Phase Optimization

Expert Insight: Even as a free base, primary amines can protonate due to the acidity of silica gel. To obtain a sharp, symmetrical spot, the mobile phase must contain a basic modifier to suppress ionization.

Recommended Solvent Systems
SystemComposition (v/v)Application
System A (General) DCM : MeOH : ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(90 : 9 : 1)
Standard starting point. Ammonium hydroxide keeps silica basic.
System B (Polar) DCM : MeOH :

(80 : 18 : 2)
Use if the compound does not migrate (

) in System A.
System C (Non-Polar) Hexane : EtOAc :

(50 : 45 : 5)
Use if the compound moves to solvent front (

).

Preparation Tip: When using


 (28-30% ammonia), shake the solvent mixture well in a separatory funnel or mixing cylinder to ensure the water content is miscible. If the mixture turns cloudy, add a small amount of MeOH until clear.

Protocol 3: Visualization (The "Ninhydrin Dip")

Expert Insight: Since 4-chloro-cyclohexylamine is UV-inactive, chemical derivatization is mandatory. Ninhydrin is the reagent of choice for primary aliphatic amines, producing a characteristic deep purple/blue color (Ruhemann's Purple).[2][3]

Reagent Preparation (Ninhydrin Stain)[3][4][5][6][7][8]
  • Solids: 1.5 g Ninhydrin

  • Solvent: 100 mL

    
    -Butanol (or Ethanol)
    
  • Acid: 3.0 mL Acetic Acid (stabilizes the reagent and enhances reaction)

Visualization Workflow
  • Elution: Run the TLC plate in the chosen mobile phase.[4]

  • Drying: Dry the plate completely with a heat gun or air stream. Residual ammonia from the mobile phase must be removed, or the entire background will turn purple.

  • Dipping: Dip the plate quickly into the Ninhydrin solution (or spray thoroughly).

  • Heating: Heat the plate at

    
     for 1-2 minutes using a heat gun or hot plate.
    
  • Observation:

    • 4-Chloro-cyclohexylamine: Appears as a distinct Purple/Blue spot.

    • Starting Materials/Byproducts: Non-amines will generally not stain or stain faintly yellow.

Visualizing the Workflow

The following diagrams illustrate the logical flow of sample preparation and the decision-making process for solvent selection.

Diagram 1: The "Mini-Workup" & Visualization Logic

G Start Reaction Aliquot (HCl Salt) Base Add Base (NaHCO3/NaOH) Start->Base Neutralize Extract Extract into EtOAc/DCM Base->Extract Partition Spot Spot Organic Layer on Silica Extract->Spot Free Base Elute Elute: DCM/MeOH/NH4OH Spot->Elute Run TLC Heat Heat (110°C) Elute->Heat Stain w/ Ninhydrin Result Purple Spot (Ruhemann's Purple) Heat->Result Visualize

Caption: Workflow converting the HCl salt to a detectable free base species.

Diagram 2: Mobile Phase Decision Tree

DecisionTree Check Check Rf in 90:9:1 DCM/MeOH/NH4OH Low Rf < 0.2 (Stuck at Start) Check->Low High Rf > 0.8 (Moves w/ Solvent) Check->High Good Rf 0.3 - 0.7 (Optimal) Check->Good Action1 Increase Polarity: 80:18:2 DCM/MeOH/NH4OH Low->Action1 Action2 Decrease Polarity: 50:45:5 Hex/EtOAc/Et3N High->Action2 Final Proceed with Monitoring Good->Final

Caption: Logic for optimizing the mobile phase based on retention factor (


).

Troubleshooting & Validation

Self-Validating the System

To ensure the absence of "ghost spots" or artifacts:

  • Co-Spotting: Always run three lanes:

    • Lane 1: Starting Material (Standard).

    • Lane 2: Co-spot (50% Standard + 50% Reaction Mix).

    • Lane 3: Reaction Mixture.

    • Success Criteria: Lane 2 should show two distinct spots (if reaction is incomplete) or a merged single spot (if no separation occurs).

  • Blank Run: Dip and heat a blank silica plate in Ninhydrin. If it turns pink/purple, your developing tank or drying area is contaminated with ammonia/amines.

Common Issues
  • Streakiness: Usually indicates insufficient base in the mobile phase. Add 1-2% Triethylamine (

    
    ) to the eluent.
    
  • Faint Spots: The concentration of the amine is too low. Increase the spotting volume or concentration of the "Mini-Workup."

  • Background Darkening: The plate was not dried long enough before dipping in Ninhydrin. Residual ammonia from the mobile phase reacts with the stain.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for qualitative organic analysis and amine detection).
  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience.
  • Fried, B., & Sherma, J. (1999). Thin-Layer Chromatography (4th ed.). Marcel Dekker.

Sources

Application Note: Thermal Optimization & Chemoselective Protocols for 4-Chloro-cyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing synthetic routes involving 4-Chloro-cyclohexylamine Hydrochloride . It prioritizes chemoselectivity—specifically, utilizing the amine functionality while preserving the chloro-substituent—and defines the thermal boundaries to prevent elimination and polymerization.

Executive Summary

This compound (4-CCA·HCl) is a bifunctional building block containing a nucleophilic amine and an electrophilic secondary alkyl chloride. The core challenge in handling 4-CCA is its thermal instability in the free-base form . At elevated temperatures (>60°C) or in the presence of strong bases, the molecule undergoes E2 elimination to form 4-aminocyclohexene (and its isomers) or intermolecular self-alkylation (polymerization).

This guide provides a thermodynamic framework for reaction optimization, establishing a "Safe Zone" for N-functionalization and a "Danger Zone" where the chloro-group is compromised.

Thermodynamic & Kinetic Profile[1]

The reactivity of 4-CCA is governed by the competition between the amine's nucleophilicity and the chloride's leaving group ability.

The Thermal Zones
Temperature RangeReaction RegimeDominant PathwayRisk Level
< 0°C Cryogenic/Storage Salt stability; Crystallization.Low
0°C – 25°C Kinetic Control Free-base liberation; Acylation; Reductive Amination.Low
30°C – 60°C Transition Zone N-Alkylation; Slow hydrolysis (if aqueous).Moderate
> 70°C Thermodynamic Control E2 Elimination (HCl loss); Polymerization.High
Stereochemical Implications (The "Axial Trap")

The stability of 4-CCA is isomer-dependent.

  • Trans-isomer: If the chlorine is axial (and adjacent hydrogens are axial), it fulfills the anti-periplanar requirement for E2 elimination , making it thermally more labile than the cis-isomer.

  • Implication: When heating is required, ensure the solvent system does not promote an E2 transition state (avoid strong, bulky bases like t-BuOK).[1]

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways controlled by temperature and pH.

ReactionPathways cluster_conditions Critical Control Parameters Start 4-Chloro-cyclohexylamine Hydrochloride FreeBase Free Base (Reactive Intermediate) Start->FreeBase Base (NaOH/TEA) 0-25°C Product N-Functionalized Product (Target) FreeBase->Product Electrophile (R-X, R-COCl) < 40°C Elimination Elimination Product (Cyclohexene deriv.) FreeBase->Elimination Heat (>70°C) Strong Base Polymer Polymer/Oligomer (Self-Alkylation) FreeBase->Polymer Storage > RT Conc. Solution

Figure 1: Reaction pathways for 4-CCA. Green paths represent optimized chemoselective routes; red dashed paths indicate thermal degradation.

Experimental Protocols

Protocol A: Controlled Free-Basing (The "Cold-Break" Method)

Objective: Liberate the reactive free amine without triggering polymerization. Context: The free base is an oil that degrades upon standing. Generate it in situ or immediately before use.

Materials:

  • 4-CCA[2]·HCl (1.0 eq)

  • Dichloromethane (DCM) or 2-MeTHF (Solvent)

  • 2M NaOH (aq) or Triethylamine (Organic base)

Step-by-Step:

  • Suspension: Suspend 4-CCA·HCl in DCM (10 mL/g) in a round-bottom flask.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Neutralization:

    • Biphasic: Add 2M NaOH (1.1 eq) dropwise with vigorous stirring. The solid will dissolve as it partitions into the organic layer.

    • Monophasic: Add Triethylamine (1.2 eq) dropwise.

  • Separation (Biphasic only): Separate layers cold. Dry organic layer over MgSO₄ at 0°C.

  • Utilization: Do not concentrate to dryness if possible. Use the cold solution directly in the next step.

    • Why? Concentrating increases the rate of intermolecular self-alkylation (2nd order kinetics).

Protocol B: Chemoselective N-Acylation (Amide Formation)

Objective: React the amine with an acid chloride while keeping the alkyl chloride intact.

Parameters:

  • Temperature: 0°C to RT (Max 25°C).

  • Base: DIPEA or Pyridine (Non-nucleophilic to prevent Cl displacement).

Workflow:

  • To the cold solution of Free Base (from Protocol A), add DIPEA (1.2 eq).

  • Add the Acid Chloride (1.05 eq) dropwise at 0°C . Exotherm must be controlled to keep T < 10°C.

  • Allow to warm to 20-25°C over 2 hours.

  • Monitor: TLC/LCMS. Look for the disappearance of amine.

  • Quench: Add water. The alkyl chloride is stable to brief aqueous hydrolysis at neutral pH/RT.

Protocol C: Nucleophilic Substitution (Displacing the Cl)

Objective: If the goal is to replace the Cl (e.g., with Azide or Thiol), specific forcing conditions are needed to favor substitution over elimination.[1]

Parameters:

  • Solvent: Polar Aprotic (DMF, DMSO) to accelerate SN2.

  • Nucleophile: Soft, high nucleophilicity (N₃⁻, RS⁻).[1]

  • Temperature: 50-60°C . (Do not exceed 80°C).

Workflow:

  • Dissolve 4-CCA·HCl in dry DMF.

  • Add Sodium Azide (NaN₃, 1.5 eq).

  • Heat to 55°C .

  • Critical Check: Monitor by GC or NMR for the formation of cyclohexene (elimination product). If elimination > 5%, lower Temp to 45°C and extend time.

Troubleshooting & Optimization Table

ObservationRoot CauseOptimization Action
Formation of "Black Tar" Polymerization of free base.Keep concentration < 0.2 M. Store free base solution at -20°C. Do not distill free base.
Olefin (Cyclohexene) Impurity E2 Elimination.Reduce reaction temperature. Switch from strong bases (KOH, tBuOK) to weak bases (Carbonates, Bicarbonates).[1]
Low Yield in Amidation HCl salt not fully neutralized.Ensure pH > 9 during free-basing. Use in situ neutralization with excess DIPEA.
Hydrolysis to Alcohol High Temp + Aqueous Base.Avoid aqueous bases at T > 40°C. Use anhydrous organic bases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21534936, this compound. Retrieved from .

  • Sigma-Aldrich. Product Specification: cis-4-Chloro-cyclohexylamine hydrochloride.[3] Retrieved from .[3]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551.[1] (Demonstrates chemoselectivity principles in bifunctional amines). Retrieved from .

  • BenchChem. Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. (Analogous chemistry regarding nucleophilic substitution temperature dependence). Retrieved from .

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexylamine. (Safety data on cyclohexylamine derivatives). Retrieved from .

Sources

Application Note: 4-Chloro-cyclohexylamine Hydrochloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

4-Chloro-cyclohexylamine hydrochloride (CAS: 54916-24-4) is a high-value bifunctional building block characterized by a cyclohexane ring bearing a primary amine and a chlorine substituent at the para position. Its utility in drug discovery stems from its ability to introduce a 4-chlorocyclohexyl motif—a structural element that significantly modulates the lipophilicity (LogP), metabolic stability, and steric profile of bioactive molecules.

Unlike simple cyclohexylamines, the chloro-substituent serves two critical roles:

  • Pharmacophore Modulation: It acts as a bioisostere for methyl or ethyl groups but with distinct electronic properties (electron-withdrawing) and metabolic blocking capabilities (preventing oxidation at the 4-position).

  • Synthetic Handle: While less reactive than the amine, the secondary chloride can serve as a latent handle for late-stage diversification via nucleophilic displacement (though this requires specific activation).

This guide details the handling, reactivity, and application of 4-CCA HCl in the synthesis of P-glycoprotein (P-gp) modulators and Kinase Inhibitors , providing validated protocols for its incorporation.

Chemical Profile & Handling

Physicochemical Properties
PropertyDataNotes
Formula C₆H₁₃Cl₂N (HCl salt)Free base: C₆H₁₂ClN
MW 170.08 g/mol Free base: 133.62 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility Soluble in Water, MeOH, DMSOPoor solubility in non-polar solvents (Hexane, Et₂O)
Stereochemistry Exists as cis and trans isomersCritical: Trans-isomer is generally preferred for extending linear molecular geometry; Cis induces a "kink" in the structure.
Storage & Stability (Self-Validating Protocol)
  • Hygroscopicity: The HCl salt absorbs atmospheric moisture. Store in a desiccator at room temperature (RT).

  • Free Base Instability: The free amine is prone to air oxidation and carbonate formation. Always generate the free base in situ or use immediately after isolation.

  • Verification: Before use, check proton NMR in D₂O. The methine proton attached to the C-Cl carbon typically appears as a multiplet around 3.8–4.2 ppm. A shift or broadening indicates hydrolysis (alcohol formation) or degradation.

Application 1: Synthesis of P-gp Modulators (MDR Reversal Agents)

Context: Multidrug resistance (MDR) in cancer is often driven by P-glycoprotein efflux pumps. Research indicates that introducing a lipophilic, bulky group like 4-chlorocyclohexyl into the "modulator" region of tetrahydroisoquinoline or imidazole scaffolds significantly improves inhibitory potency by enhancing hydrophobic interactions within the P-gp binding pocket [1].

Synthetic Strategy

The amine of 4-CCA is coupled to an aromatic core (e.g., an imidazole carboxylic acid or a chloropyrimidine). The 4-chloro group is retained as a "warhead" for hydrophobic interaction.

Workflow Diagram

Pgp_Synthesis Start Core Scaffold (Carboxylic Acid) Activation Activation (HATU/DIPEA) Start->Activation Reagent 4-CCA HCl (Amine Source) Coupling Amide Coupling (DMF, RT, 12h) Reagent->Coupling In-situ Free Basing Intermediate Activated Ester Activation->Intermediate Intermediate->Coupling Product Bioactive Ligand (4-Chlorocyclohexyl amide) Coupling->Product

Caption: Workflow for coupling 4-CCA HCl to a carboxylic acid core using standard peptide coupling conditions.

Application 2: Synthesis of FGFR Kinase Inhibitors

Context: Fibroblast Growth Factor Receptor (FGFR) inhibitors often require a solubilizing tail that extends into the solvent-exposed region of the kinase ATP pocket. The 4-chlorocyclohexyl group provides a rigid, semi-lipophilic linker that can improve cell permeability compared to purely polar tails [2].

Protocol: Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes attaching 4-CCA to a 4-chloropyrimidine core.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine derivative (1.0 equiv)

  • Nucleophile: 4-Chloro-cyclohexylamine HCl (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: n-Butanol or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the pyrimidine substrate in 5 mL of n-Butanol.

  • Addition: Add 3.0 mmol (522 µL) of DIPEA. Stir for 5 minutes to ensure basicity.

  • Amine Introduction: Add 1.1 mmol (187 mg) of 4-CCA HCl.

  • Reaction: Heat the mixture to 80°C (oil bath) for 4–6 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The product peak (M+H) should correspond to the substitution of one Cl on the pyrimidine by the amine (Mass shift: -Cl + 4-chlorocyclohexylamino).

  • Workup: Cool to RT. Remove solvent under reduced pressure.[1]

  • Purification: Resuspend residue in EtOAc, wash with water (2x) and Brine (1x). Dry over Na₂SO₄.[1] Purify via flash column chromatography.

Detailed Experimental Protocol: General Amide Coupling

This is the "Gold Standard" protocol for attaching 4-CCA to any carboxylic acid functionalized scaffold.

Materials
  • Acid: R-COOH (1.0 equiv)

  • Amine: 4-Chloro-cyclohexylamine HCl (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.5 equiv) - Crucial excess to neutralize HCl salt.

  • Solvent: Anhydrous DMF (Concentration ~0.1 M)

Procedure
  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv) and HATU (1.2 equiv). Stir at RT for 15 minutes. The solution often turns yellow/orange.

  • Amine Preparation: In a separate vial, dissolve 4-CCA HCl (1.2 equiv) in a minimum amount of DMF. Add DIPEA (1.5 equiv) to this vial to pre-neutralize the salt.

  • Coupling: Dropwise add the amine solution to the activated acid mixture.

  • Incubation: Stir at RT for 2–16 hours.

    • Why? Steric bulk of the cyclohexane ring may slow down kinetics compared to linear amines.

  • Quench: Dilute with EtOAc (10x reaction volume). Wash with Sat. NaHCO₃ (2x), 1M HCl (1x - skip if product is acid sensitive), and Brine.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Incomplete neutralization of HCl saltIncrease DIPEA to 4.0 equiv total.
No Reaction Amine nucleophilicity lowSwitch solvent to NMP; heat to 50°C.
Side Products HATU-guanidinium adductsAvoid large excess of HATU; switch to T3P coupling.

Analytical Validation (QC)

To validate the integrity of the 4-chlorocyclohexyl moiety in your final product:

  • ¹H NMR (DMSO-d₆):

    • N-H Amide: Doublet around 7.5–8.5 ppm.

    • CH-N: Multiplet at ~3.6 ppm.

    • CH-Cl: Distinct multiplet at 3.9–4.5 ppm (depending on cis/trans geometry).

      • Trans (diequatorial): Typically further downfield, broad multiplet (large coupling constants).

      • Cis (axial-equatorial): Narrower multiplet.

  • ¹³C NMR:

    • C-Cl: Characteristic signal at ~60–65 ppm .

  • Mass Spectrometry:

    • Look for the Chlorine Isotope Pattern : Molecular ion (M) and (M+2) peaks in a 3:1 ratio.[2] This is the definitive signature of the incorporated 4-chloro group.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21534936, this compound. Retrieved from [Link]

  • Zhang, Y. et al. (2014). In Silico Quantitative Structure-Activity Relationship Studies on P-gp Modulators of Tetrahydroisoquinoline-Ethyl-Phenylamine Series. PMC. Retrieved from [Link]

  • Google Patents (2017).WO2017202343A1 - Five-membered heterocyclic [3,4-d]pyridazinone compounds, preparation methods, pharmaceutical compositions and applications.

Sources

Troubleshooting & Optimization

troubleshooting 4-Chloro-cyclohexylamine hydrochloride synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 4-Chloro-cyclohexylamine Hydrochloride Synthesis Side Reactions Content Type: Technical Support Center / Troubleshooting Guide

Executive Summary & Reaction Overview

This compound is a critical intermediate in the synthesis of mucolytic agents (e.g., Ambroxol) and various antimalarial candidates.[1] The standard synthesis involves the deoxychlorination of 4-aminocyclohexanol using thionyl chloride (


).

While seemingly straightforward, this reaction is plagued by three competing mechanistic pathways:

  • Nucleophilic Substitution (

    
     vs. 
    
    
    
    ):
    Dictating the stereochemical outcome (cis/trans ratio).
  • Elimination (

    
    ):  Leading to the formation of 3-cyclohexen-1-amine impurities.[1]
    
  • Amine Interference: Formation of thionylamines or polymerization if the amine is not adequately protonated/protected.

This guide provides a causal analysis of these failures and self-validating protocols to resolve them.

Core Reaction Scheme

The following diagram illustrates the competing pathways when starting from trans-4-aminocyclohexanol.

ReactionPathways SM trans-4-Aminocyclohexanol (HCl Salt) Inter Chlorosulfite Intermediate (R-O-SOCl) SM->Inter + SOCl2 - HCl Prod_Inv cis-4-Chlorocyclohexylamine (Kinetic Product - Inversion) Inter->Prod_Inv Path A: SN2 (Pyridine/Base, Inversion) Prod_Ret trans-4-Chlorocyclohexylamine (Thermodynamic Product - Retention) Inter->Prod_Ret Path B: SNi (No Solvent/Dioxane, Retention) Elim 3-Cyclohexen-1-amine (Elimination Impurity) Inter->Elim Path C: E2 Elimination (High Temp, Excess Base)

Figure 1: Mechanistic divergence in the chlorination of 4-aminocyclohexanol. Path A (Inversion) is typical with basic scavengers; Path B (Retention) is favored in specific etheral solvents; Path C (Elimination) is the primary thermal failure mode.[1]

Critical Troubleshooting Guide (Q&A)

Category A: Stereochemical Control (Cis vs. Trans)

Q1: I started with trans-4-aminocyclohexanol but obtained the cis-chloride (or a mixture). Why did the stereochemistry invert?

Root Cause: The reaction mechanism with thionyl chloride is solvent-dependent.[1][2]

  • Inversion (

    
    ):  If you used a base (pyridine, triethylamine) or a nucleophilic solvent, the chloride ion attacks from the backside of the chlorosulfite intermediate, causing Walden inversion. Trans-alcohol becomes cis-chloride.[1]
    
  • Retention (

    
    ):  In the absence of base, or in solvents like dioxane, the reaction can proceed via an internal nucleophilic substitution (
    
    
    
    ), retaining the configuration.[3] However, on cyclohexane rings, this is sterically demanding and often competes with
    
    
    due to the generated HCl [1, 2].

Corrective Action:

  • To Maintain Stereochemistry (Retention): Avoid bases. Use dioxane or thionyl chloride alone (neat).[1] The complexation of dioxane with the chlorosulfite stabilizes the cation-pair, favoring retention.

  • To Invert Stereochemistry (Inversion): If the cis-chloride is the target from trans-alcohol, add 1.1 equivalents of pyridine or catalytic DMF (Vilsmeier-Haack type intermediate) to promote the

    
     pathway.[1]
    

Validation: Check the melting point of the free base or HCl salt. The trans isomer typically has a higher melting point due to better packing (diequatorial conformation). Confirm with


-NMR: Axial protons (cis-isomer) appear upfield relative to equatorial protons (trans-isomer) with distinct coupling constants (

Hz for trans-diaxial protons).[1]
Category B: Impurity Profile (Elimination)

Q2: My product contains 5-15% of an alkene impurity (3-cyclohexen-1-amine). How do I prevent this?

Root Cause: This is an


 elimination side reaction.[1] The chlorosulfite intermediate is a good leaving group.[4][5] If the reaction temperature is too high, or if there is localized heating during the 

addition, the

-hydrogen is abstracted, forming the double bond.
  • Risk Factor: The protonated amine (-

    
    ) is electron-withdrawing, destabilizing the carbocation character required for substitution, making the molecule prone to elimination if forced by heat.[1]
    

Corrective Action:

  • Temperature Control: Maintain the reaction temperature below 50°C initially. Only reflux after the addition is complete and gas evolution subsides.

  • Rate of Addition: Add

    
     dropwise to a cooled solution (0°C) of the amino-alcohol. Do not dump reagents.
    
  • Solvent Choice: Switch to a non-polar solvent like chloroform or DCM if solubility permits, as they destabilize the transition state for elimination compared to polar solvents.

Category C: Reaction Stalling & Workup[1]

Q3: The reaction mixture turned into a black tar/sticky solid and yield is low. What happened?

Root Cause:

  • Free Amine Reaction: If the amine was not fully protonated before

    
     addition, 
    
    
    
    reacts with the nitrogen to form thionylamines (
    
    
    ) or polymerizes.
  • Exotherm: The reaction of free amine with

    
     is violently exothermic.
    

Corrective Action: Pre-formation of the Salt: Always convert the 4-aminocyclohexanol to its hydrochloride salt before adding thionyl chloride.

  • Protocol: Dissolve amine in MeOH, add HCl gas or conc. HCl, evaporate to dryness to get the solid salt. Then suspend this salt in the reaction solvent for chlorination.

Validated Experimental Protocol

Objective: Synthesis of 4-chlorocyclohexylamine HCl (Targeting Trans-isomer retention or controlled inversion).

Reagents:

  • trans-4-Aminocyclohexanol HCl salt (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)[1]
    
  • Solvent: 1,4-Dioxane (for retention focus) or Chloroform.[1]

Step-by-Step Workflow:

  • Salt Formation: Dissolve trans-4-aminocyclohexanol (11.5 g, 0.1 mol) in Methanol (50 mL). Add conc. HCl (10 mL) dropwise. Evaporate to dryness under vacuum to obtain the white crystalline HCl salt.

    • Checkpoint: Ensure the solid is dry. Water reacts with

      
       to form 
      
      
      
      + HCl, wasting reagent.
  • Chlorination: Suspend the dry salt in 1,4-Dioxane (50 mL) in a round-bottom flask equipped with a reflux condenser and a

    
     drying tube (or 
    
    
    
    line).
    • Note: Dioxane promotes retention of configuration (

      
       mechanism) [2].[1]
      
  • Addition: Cool to 0-5°C. Add Thionyl Chloride (11 mL, 0.15 mol) dropwise over 30 minutes.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur.[1][6] Ensure good venting.
  • Reaction: Allow to warm to room temperature, then heat to 50-60°C for 2-3 hours.

    • Troubleshooting: If conversion is low (check TLC/GC), increase temp to reflux (101°C) but monitor for alkene formation.

  • Workup: Cool to room temperature. The product often crystallizes directly from the mixture. Add Diethyl Ether (50 mL) to force full precipitation of the hydrochloride salt. Filter the solid under

    
     (hygroscopic). Wash with cold ether.[1]
    
  • Purification: Recrystallize from Isopropanol/Ethanol if necessary to remove traces of elimination product.

Data Summary Table
ParameterSpecificationCommon Failure Mode
Appearance White crystalline solidYellow/Brown (Amine oxidation or tar)
Melting Point >200°C (dec)Lower/Broad range (Isomer mixture)
Solubility Soluble in water, MeOHInsoluble (Polymerization)
Purity (GC/HPLC) >98%Presence of cyclohexene (<5%)

Troubleshooting Logic Tree

Troubleshooting Start Problem Encountered Issue1 Low Yield / Sticky Solid Start->Issue1 Issue2 Wrong Stereochemistry (Cis/Trans mix) Start->Issue2 Issue3 Alkene Impurity (>5%) Start->Issue3 Sol1 Did you use free amine? Issue1->Sol1 Sol2 Check Solvent/Base Issue2->Sol2 Sol3 Check Reaction Temp Issue3->Sol3 Act1 Must use HCl Salt of amine Pre-form salt before SOCl2 Sol1->Act1 Yes Act2 Pyridine = Inversion Dioxane = Retention Sol2->Act2 Act3 Reduce Temp (<60°C) Add SOCl2 slower Sol3->Act3

Figure 2: Decision matrix for diagnosing synthetic failures.

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Discussion on

    
     mechanism and solvent effects in chlorination).
    
  • Cram, D. J. (1953).[1][7] Studies in Stereochemistry. XVI. Ionic Intermediates in the Decomposition of Certain Alkyl Chlorosulfites. Journal of the American Chemical Society, 75(2), 332-338.[1][7]

  • BenchChem. (2025).[1] this compound Structure and Properties. [1]

  • Organic Syntheses. (1926).[1] 2-Chlorocyclohexanol.[1][8] Org. Synth. 1926, 6, 12. (Demonstrates chlorination of cyclohexyl systems and elimination risks). [1]

  • Sigma-Aldrich. (2025).[1] cis-4-Chloro-cyclohexylamine hydrochloride Product Information.

Sources

Technical Support Center: Optimizing 4-Chloro-cyclohexylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: CHEM-OPT-4CL-CYC Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 4-chloro-cyclohexylamine hydrochloride (4-CCA HCl) is a deceptively simple transformation that often frustrates researchers due to three competing factors: stereochemical inversion , elimination side-reactions , and product hygroscopicity .

This guide moves beyond standard textbook procedures to address the specific "pain points" of this reaction. The primary route involves the nucleophilic substitution of 4-aminocyclohexanol using thionyl chloride (


). Optimization relies heavily on controlling the amine's reactivity (via protonation or protection) and managing the 

vs. Elimination competition.

Part 1: The Reaction Mechanism & Logic

To optimize yield, you must understand the failure modes. The reaction does not proceed through a simple substitution if the amine is unprotected.

The Critical Constraint: Amine Nucleophilicity

If you react free-base 4-aminocyclohexanol directly with


, the amine nitrogen (a better nucleophile than oxygen) attacks the thionyl chloride first, forming stable 

-sulfinyl amines (

) or varying polymers, resulting in a black tarry mess with <10% yield.

The Solution: You must deactivate the amine before chlorination.

  • Salt Formation (Standard Route): Convert the amine to its HCl salt before adding

    
    . The ammonium ion (
    
    
    
    ) is non-nucleophilic.
  • Protection (High-Purity Route): Use an

    
    -acetyl or Phthalimide protecting group (recommended for GMP/Scale-up).
    
Stereochemistry: The Inversion Rule

The reaction with


 typically proceeds via an 

mechanism
, resulting in the inversion of the stereocenter at the 4-position.
  • Starting Material: trans-4-aminocyclohexanol

    
    Product: cis-4-chlorocyclohexylamine.
    
  • Starting Material: cis-4-aminocyclohexanol

    
    Product: trans-4-chlorocyclohexylamine.
    

Note: Retention of configuration (


 mechanism) is rare here but can be induced by using dioxane as a solvent, though this often lowers isolated yields due to purification difficulties.

Part 2: Visualization of Workflows

Figure 1: Synthesis Pathway & Decision Logic

ReactionPathway Start Start: 4-Aminocyclohexanol Decision Is Amine Protected? Start->Decision RouteA Route A: Salt Formation (HCl/Dioxane or MeOH) Decision->RouteA No (Standard Lab Scale) RouteB Route B: N-Protection (Ac2O or Phthalic Anh.) Decision->RouteB No (High Purity Req) Chlorination Chlorination (SOCl2, Reflux) Decision->Chlorination Yes (Already Protected) RouteA->Chlorination RouteB->Chlorination Intermediate Intermediate: Chlorosulfite Ester Chlorination->Intermediate Elimination SIDE REACTION: Elimination to Cyclohexene Intermediate->Elimination High Temp / No HCl Product Product: 4-Chloro-cyclohexylamine HCl Intermediate->Product SN2 (Inversion)

Caption: Decision tree for synthesis routes. Route A is faster; Route B yields higher purity by preventing polymerization.

Part 3: Optimized Experimental Protocol (The "Salt" Route)

This protocol is optimized for the "Salt Route" as it is the most direct method for research laboratories.

Reagents
  • trans-4-aminocyclohexanol (or cis, depending on desired target).

  • Thionyl Chloride (

    
    ) – Freshly distilled or high purity. 
    
  • HCl (4M in Dioxane) or HCl gas.

  • Ethanol/Diethyl Ether (for recrystallization).

Step-by-Step Procedure
  • Pre-Protonation (Critical Step):

    • Dissolve 4-aminocyclohexanol in a minimum amount of dry dioxane or ethanol.

    • Cool to 0°C.[1]

    • Add HCl (4M in dioxane) dropwise until pH < 2. The amine must be fully protonated.

    • Evaporate solvent to obtain the dry Hydrochloride salt. Do not skip drying; water reacts violently with

      
      .
      
  • Chlorination:

    • Suspend the dry salt in neat

      
       (approx. 5-10 equivalents). The excess acts as the solvent.
      
    • Add a catalyst: Add 2-3 drops of Dimethylformamide (DMF). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction and allowing lower temperatures.

    • Heating: Heat slowly to 50-60°C . Avoid vigorous reflux (>75°C) as this promotes the elimination of HCl to form 3-cyclohexenyl-amine.

    • Monitor gas evolution (

      
       and 
      
      
      
      ).[2] Reaction is complete when gas evolution ceases (approx. 2-4 hours).
  • Isolation:

    • Evaporate excess

      
       under reduced pressure. Do not use a water bath >40°C. 
      
    • The residue is usually a sticky yellow/brown solid.

  • Purification (The "Crash" Method):

    • Dissolve the residue in a minimum amount of boiling ethanol.

    • Add activated charcoal (to remove tarry polymers), filter hot.

    • Allow to cool slightly, then add diethyl ether until turbidity appears.

    • Cool to -20°C overnight. Filter the white crystals.

Part 4: Troubleshooting Guide & FAQs

Figure 2: Troubleshooting Logic

Troubleshooting Problem Identify Problem Issue1 Low Yield / Black Tar Problem->Issue1 Issue2 Product is Sticky/Oil Problem->Issue2 Issue3 Wrong Stereochemistry Problem->Issue3 Sol1 Cause: Free Amine Reacting Fix: Ensure full protonation (HCl salt) before adding SOCl2. Issue1->Sol1 Sol2 Cause: Hygroscopic Salt Fix: Dry under high vac with P2O5. Recrystallize EtOH/Ether. Issue2->Sol2 Sol3 Cause: SN2 Inversion Fix: Start with opposite isomer of aminocyclohexanol. Issue3->Sol3

Caption: Diagnostic flow for common experimental failures.

Frequently Asked Questions

Q: Why is my product an oil that won't crystallize?

  • A: 4-CCA HCl is extremely hygroscopic. If your

    
     was old (contained HCl/Water) or if atmospheric moisture entered, the salt hydrates.
    
  • Fix: Triturate the oil with anhydrous diethyl ether or acetone. If it remains oily, dissolve in MeOH, dry over

    
    , filter, and re-evaporate.
    

Q: I see a double bond peak in my NMR (approx 5.6 ppm). What happened?

  • A: You overheated the reaction. At temperatures >70°C, the secondary chloride undergoes E2 elimination to form the alkene (cyclohexene derivative).

  • Fix: Keep the reaction temperature between 50-60°C and use DMF as a catalyst to ensure conversion at this lower temperature.

Q: Can I use


 instead of 

?
  • A: Yes, but

    
     leaves difficult-to-remove phosphorus byproducts (
    
    
    
    ).
    
    
    is preferred because the byproducts (
    
    
    ,
    
    
    ) are gases and easily removed by vacuum.

Part 5: Data & Specifications

Solvent Compatibility Table
Solvent SystemSuitabilityNotes
Thionyl Chloride (Neat) Excellent Acts as both reagent and solvent.[2] Best for yield.
Chloroform (

)
GoodGood for temperature control (reflux at 61°C). Favors Inversion.
Dioxane ModerateCan lead to Retention of configuration (

).[3] Hard to remove.
Water/Alcohols FATAL Reacts violently with

.
Stereochemical Outcome Matrix
Starting MaterialMechanismMajor Product
trans-4-aminocyclohexanol

(Standard)
cis-4-chlorocyclohexylamine
cis-4-aminocyclohexanol

(Standard)
trans-4-chlorocyclohexylamine
trans-4-aminocyclohexanol

(Dioxane)
trans-4-chlorocyclohexylamine (Rare)

References

  • Mechanism of SOCl2 Reaction

    • Title: Conversion of Alcohols to Alkyl Halides using Thionyl Chloride.[2][4][5]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Synthesis & Protection Strategies: Title: Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof (Patent CN103420855A). Source: Google Patents. URL: Context: Describes the necessity of amino protection (phthalylation) to improve yield and purity in similar cyclohexyl systems.
  • Safety & Handling

    • Title: this compound Compound Summary.
    • Source: PubChem (NIH).
    • URL:[Link]

  • Recrystallization Techniques

    • Title: Recrystallization Guide: Process, Procedure, Solvents.[6][7]

    • Source: Mettler Toledo.
    • URL:[Link]

Sources

Technical Support Center: Purification of 4-Chloro-cyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-chloro-cyclohexylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound from various reaction mixtures. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

Introduction: The Challenge of Purity

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Achieving high purity is critical, as even small amounts of impurities can impact the safety and efficacy of the final drug product. The purification process can be challenging due to the presence of structurally similar isomers (cis and trans), unreacted starting materials, and various by-products. This guide will address common purification hurdles and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include:

  • Geometric Isomers: The cis-isomer of this compound is a frequent impurity when the trans-isomer is the desired product, and vice-versa. Their similar physical properties can make separation difficult.

  • Unreacted Starting Materials: Depending on the reaction, these could include cyclohexylamine or other precursors.

  • By-products: These can be numerous and varied. For example, in reactions involving chlorinating agents, over-chlorinated products might be present. In reductions of oximes, incomplete reduction can lead to residual oxime.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be trapped in the crude product.

  • Inorganic Salts: Salts formed during the reaction or pH adjustment steps (e.g., sodium chloride) are common.

Q2: My crude product is an oil, but I know it should be a solid. What should I do?

A2: Oiling out is a common issue, often caused by the presence of impurities that depress the melting point or residual solvent.

  • Initial Step: Try removing all volatile components under high vacuum, possibly with gentle heating.

  • Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble) and stir or sonicate the mixture. This can often induce crystallization.

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent and then slowly add an anti-solvent until the solution becomes cloudy, then allow it to stand.

Q3: What is the best general approach for purifying this compound?

A3: Recrystallization is often the most effective and scalable method for purifying this compound. The hydrochloride salt form generally has good crystallinity. The choice of solvent is critical for successful recrystallization.

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

  • Solubility Testing: Test the solubility of your crude product in a range of solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, water, or mixtures thereof) at room temperature and at their boiling points.

  • Commonly Used Solvents: Mixed solvent systems, such as methanol/acetone or isobutanol/acetone, have been reported to be effective for purifying related cyclohexylamine hydrochlorides.[1] A mixture of methanol and ethyl acetate has also been used.[2]

  • Consider Impurities: The solvent should ideally keep the impurities dissolved at low temperatures, allowing the pure product to crystallize out.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the purification of this compound.

Problem 1: Low Purity After a Single Recrystallization

Symptoms:

  • Analytical data (e.g., HPLC, GC, NMR) shows significant levels of impurities remaining.

  • The melting point of the product is broad and lower than the literature value.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inappropriate Solvent Choice The chosen solvent may have similar solubility profiles for both the desired product and the impurities.1. Re-evaluate Solvent System: Conduct a more thorough solvent screen. Consider using a solvent mixture to fine-tune the solubility.[3] 2. Sequential Recrystallization: Perform a second recrystallization using a different solvent system. For instance, if the first recrystallization was from an alcohol/acetone mixture, a subsequent one from acetonitrile might be effective.[3]
Cooling Rate Too Fast Rapid cooling can trap impurities within the crystal lattice.1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. 2. Insulation: Insulate the flask to further slow the cooling process. 3. Controlled Cooling: For larger scales, use a programmable cooling bath.
Insufficient Solvent Using too little solvent can cause the product and impurities to precipitate out together.1. Ensure Complete Dissolution: When heating, ensure all the solid material dissolves completely. If not, add slightly more hot solvent.[4][5] 2. Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them before allowing the solution to cool.
Problem 2: Poor Recovery/Low Yield After Recrystallization

Symptoms:

  • A significantly lower than expected amount of purified product is obtained.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Product is Too Soluble in the Cold Solvent A significant amount of the product remains dissolved in the mother liquor even after cooling.1. Cool to Lower Temperatures: Place the flask in an ice bath or a refrigerator to further decrease the solubility. 2. Solvent-Antisolvent Approach: If the product is still too soluble, consider adding an anti-solvent to the cold solution to induce further precipitation.
Using Too Much Solvent An excessive amount of solvent will keep more of the product in solution.1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] 2. Concentrate the Solution: If too much solvent was added, carefully evaporate some of it to reach the saturation point before cooling.
Premature Crystallization During Hot Filtration The product crystallizes on the filter funnel and in the receiving flask.1. Preheat Equipment: Preheat the funnel and receiving flask before filtration. 2. Use a Small Amount of Extra Hot Solvent: Add a small excess of hot solvent before filtration to keep the product dissolved.
Problem 3: Difficulty Removing a Specific Isomer (Cis/Trans)

Symptoms:

  • NMR or chiral chromatography indicates the presence of the undesired stereoisomer.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Similar Crystallization Properties The cis and trans isomers may have very similar solubilities and crystal packing, making separation by simple recrystallization inefficient.1. Multiple Recrystallizations: Repeated recrystallizations may be necessary to enrich the desired isomer.[3] 2. Derivative Formation: Consider converting the amine to a different salt (e.g., with a bulky acid) or a derivative that may have more distinct crystallization properties. After separation, the original amine hydrochloride can be regenerated. 3. Column Chromatography: While often less scalable, column chromatography can be effective for separating isomers. Use a suitable stationary phase and eluent system.[2] For chiral separations, specialized chiral columns may be required.[6][7]

Experimental Workflows

Workflow 1: Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound.

  • Solvent Selection: Based on solubility tests, select an appropriate solvent or solvent system.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.[4] For improved yield, further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow 2: Purity Assessment

It is crucial to assess the purity of the final product using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying purity and detecting impurities.[8]

  • Gas Chromatography (GC): Useful for assessing purity, especially for volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to estimate purity by identifying characteristic signals of the main component and any impurities.[9]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[4]

Visualizing the Purification Strategy

Decision-Making for Purification Method

Purification_Decision start Crude Product (4-Chloro-cyclohexylamine HCl) purity_check_1 Assess Purity (TLC, HPLC, NMR) start->purity_check_1 high_purity High Purity (>98%) purity_check_1->high_purity Meets Specs low_purity Low Purity (<98%) purity_check_1->low_purity Fails Specs is_solid Is the product solid? low_purity->is_solid recrystallize Recrystallization is_solid->recrystallize Yes oily_product Product is an oil/gum is_solid->oily_product No purity_check_2 Assess Purity recrystallize->purity_check_2 chromatography Column Chromatography chromatography->high_purity triturate Trituration oily_product->triturate triturate->is_solid purity_check_2->high_purity Purity OK purity_check_2->chromatography Isomers Present

Caption: Decision workflow for selecting a purification method.

General Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude solid in minimum hot solvent hot_filtration Hot filtration (optional) dissolve->hot_filtration cool_slowly Slow cooling to RT hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_product Dry under vacuum wash_crystals->dry_product end end dry_product->end Pure Product

Caption: Step-by-step recrystallization workflow.

References

  • US Patent Application Publication US 2007/0082943 A1. (2007). Process for the purification of glimepiride.
  • US Patent US3979444A. (1976). 4-Arylcyclohexylamines.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

  • Pharmaceutical Technology. (2017). Analytical Method Validation Using QbD and QRM. [Link]

  • CN Patent CN109824520B. (2020). Preparation method of cis-4-methylcyclohexylamine.
  • CN Patent CN109678726A. (2019). A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • ACS Publications. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. [Link]

  • US Patent US3347920A. (1967). Purification of cyclohexylamine.
  • ResearchGate. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. YouTube. [Link]

  • PubMed. (2017). Cyclohexylamine as Extraction Solvent and Chelating Agent in Extraction and Preconcentration of Some Heavy Metals in Aqueous Samples Based on Heat-Induced Homogeneous Liquid-Liquid Extraction. [Link]

  • Phenomenex. (n.d.). Chiral separations are extremely important to the pharmaceutical and biotechnology industries. [Link]

  • World Health Organization. (2016). Guidelines on Validation – Appendix 4 Analytical Method Validation. [Link]

  • PubMed Central. (2011). 4-Chloro-N-cyclohexylbenzenesulfonamide. [Link]

  • Taylor & Francis. (n.d.). Cyclohexylamine – Knowledge and References. [Link]

  • Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]

  • PubMed. (1996). Quantification of cyclamate and cyclohexylamine in urine samples using high-performance liquid chromatography with trinitrobenzenesulfonic acid pre-column derivatization. [Link]

  • MDPI. (2024). Dearomatization of 3-Aminophenols for Synthesis of Spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones via Hydride Transfer Strategy-Enabled [5+1] Annulations. [Link]

  • American Association for Clinical Chemistry. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

Sources

identification of byproducts in 4-Chloro-cyclohexylamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

In the synthesis of 4-Chloro-cyclohexylamine hydrochloride (4-CCA) , particularly as an intermediate for pharmaceutical APIs (e.g., receptor antagonists, antidiabetic agents), purity is not merely a specification—it is a function of stereochemical integrity.

The primary challenge in this synthesis is not the chlorination itself, but the stereospecificity and the suppression of elimination pathways . This guide moves beyond standard protocols to address the mechanistic causality of byproduct formation, providing you with a diagnostic framework to identify, quantify, and eliminate impurities.

Diagnostic Workflow: Reaction Pathways & Byproducts

The synthesis typically involves the chlorination of 4-aminocyclohexanol using thionyl chloride (


) or concentrated 

. The amine group is usually protonated first to protect it from N-alkylation, directing the chemistry to the hydroxyl group.
Visualizing the Chemical Battlefield

The following diagram maps the main reaction trajectory against the competing thermodynamic and kinetic sinks that generate byproducts.

ReactionPathways SM Starting Material (4-Aminocyclohexanol) Inter Intermediate (Chlorosulfite / Protonated Species) SM->Inter SOCl2, 0-5°C Protonation BP_Dimer Byproduct C: Dimerization (Secondary Amine) SM->BP_Dimer N-Alkylation (Free base presence) Product Target Product (4-Chloro-cyclohexylamine HCl) Inter->Product SN2 Substitution (Inversion of Config) BP_Elim Byproduct A: Elimination (Cyclohexene derivative) Inter->BP_Elim E1/E2 Elimination (High Temp / Excess Acid) BP_Iso Byproduct B: Stereoisomer (Cis/Trans inversion) Inter->BP_Iso SN1 Pathway (Racemization)

Figure 1: Mechanistic divergence in the chlorination of 4-aminocyclohexanol. Green path indicates the target SN2 mechanism; red dashed paths indicate impurity formation.

Troubleshooting Guide & FAQs

Issue 1: "I am seeing a split peak in my GC/NMR. Is this an impurity or an isomer?"

Diagnosis: This is almost certainly Stereoisomerism (Cis vs. Trans) . Context: The chlorination of cyclohexane rings via thionyl chloride typically proceeds via an


 mechanism , resulting in the inversion  of the stereocenter carrying the hydroxyl group.
  • Scenario: If you start with trans-4-aminocyclohexanol, the major product should be cis-4-chlorocyclohexylamine.

  • The Problem: If the reaction temperature spikes or if moisture is present, the mechanism may shift partially to

    
      (via a carbocation intermediate), leading to racemization  (loss of stereospecificity) and the formation of the unwanted isomer.
    

Action Plan:

  • Check Reaction Temp: Ensure addition of

    
     is performed at 
    
    
    
    . Higher temperatures favor
    
    
    and elimination.
  • Verify Starting Material: Confirm the isomeric purity of your 4-aminocyclohexanol starting material using NMR.

  • Analytical Confirmation: Use the coupling constants (

    
    -values) in 
    
    
    
    -NMR.
    • Axial protons (typical in trans isomers of 1,4-disubstituted cyclohexanes) show large diaxial coupling (

      
      ).
      
    • Equatorial protons (typical in cis isomers where the substituent forces a flip) show smaller coupling (

      
      ).
      
Issue 2: "My product yield is low, and I see a fast-eluting peak in GC."

Diagnosis: Elimination Reaction (Dehydrohalogenation) forming 4-aminocyclohexene . Context: Secondary alcohols on cyclohexane rings are prone to dehydration under acidic conditions, especially if the ring can adopt a conformation where the leaving group (chlorosulfite or protonated alcohol) is anti-periplanar to a neighboring proton.

Action Plan:

  • Control Acidity/Heat: This is often caused by localized heating during the exothermic addition of

    
    . Improve stirring and cooling.
    
  • Reagent Quality: Old

    
     often contains higher levels of 
    
    
    
    and
    
    
    , which can accelerate elimination before the substitution occurs. Use fresh or distilled reagents.
  • Workup: Avoid strong bases during workup if the free amine is desired, as the 4-chloro species can undergo elimination to the alkene in the presence of strong base.

Issue 3: "I detect a high molecular weight impurity."

Diagnosis: Dimerization (Formation of secondary amines). Context: If the amine group is not fully protonated (i.e., insufficient acid equivalents), the free amine lone pair can act as a nucleophile, attacking the chlorosulfite intermediate or the final alkyl chloride product.

Action Plan:

  • Stoichiometry Check: Ensure you are using at least 1.1 to 1.5 equivalents of

    
     (or ensure the amine is fully converted to the hydrochloride salt) before adding the chlorinating agent.
    
  • Monitoring: This impurity appears at nearly double the retention time of the product in GC.

Analytical Protocols (Self-Validating Systems)

To reliably identify these byproducts, generic methods often fail due to the polarity of the amine. The following protocols are designed for specificity.

Method A: GC-MS for Volatile Impurities (Isomers & Alkenes)

Direct injection of the salt is not possible. You must perform a micro-extraction.

Sample Prep:

  • Dissolve 10 mg of product in 1 mL saturated

    
    .
    
  • Extract with 1 mL Dichloromethane (DCM).

  • Inject the DCM layer immediately.

Instrument Parameters:

  • Column: Rtx-5 Amine or equivalent (base-deactivated column is critical to prevent tailing).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program:

    
     (hold 2 min) 
    
    
    
    
    
    to
    
    
    .
  • Detection: MS (EI mode).

Data Interpretation Table:

ComponentApprox. Retention Time (Relative)Key Mass Fragments (m/z)Diagnostic Note
Elimination Byproduct (4-Aminocyclohexene)0.6097 (

), 56, 43
Loss of

; characteristic alkene fragments.
Cis-Isomer (Target/Impurity)1.00133/135 (

), 98 (M-Cl)
Separation from Trans depends on column polarity.
Trans-Isomer (Target/Impurity)1.05133/135 (

), 98 (M-Cl)
Usually elutes slightly later on non-polar columns.
Dimer (Dicyclohexylamine deriv.)2.50>200High MW; often broad peak.
Method B: NMR Validation for Stereochemistry

Use


 or DMSO-

for the hydrochloride salt.
  • Target Signal: Look at the methine proton at position 4 (H-4, attached to Cl).

  • Logic:

    • If H-4 is Axial (Trans-diequatorial substituents):

      
       ppm, Triplet of Triplets (tt) , 
      
      
      
      .
    • If H-4 is Equatorial (Cis-axial/equatorial):

      
       ppm, Broad Singlet or Quintet , narrow coupling.
      

References

  • Mechanism of Thionyl Chloride Reactions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Stereochemistry of Cyclohexane Derivatives: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Impurity Profiling in API Synthesis: Gorog, S. Identification and Determination of Impurities in Drugs. Elsevier.
  • Analytical Method for Cyclohexylamines: "GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine." Food and Chemical Toxicology, 2025.[1] Link

  • Synthesis of 4-Aminocyclohexanol Isomers: "One‐pot Synthesis of 4‐Aminocyclohexanol Isomers." Deutsche Nationalbibliothek. Link

Disclaimer: This guide is intended for research and development purposes. All synthesis should be conducted under a fume hood with appropriate PPE, as thionyl chloride and amine salts are hazardous.

Sources

Technical Support Center: 4-Chloro-cyclohexylamine Hydrochloride Stability & Handling

[1]

Part 1: Executive Technical Summary[1]

The Core Challenge: this compound (4-CCA[1]·HCl) is a metastable salt.[1] While the hydrochloride salt is relatively stable in solid form, the free base (4-chloro-cyclohexylamine) is prone to rapid decomposition.[1]

The primary degradation pathway is 1,2-elimination (dehydrohalogenation) , driven by the thermodynamic stability of the resulting alkene (cyclohex-3-en-1-amine) and the favorable kinetics of E2 elimination in cyclohexane systems.[1] This reaction is accelerated by:

  • Basic pH (Liberation of the free amine).[1]

  • Thermal Energy (Temperatures > 40°C).

  • Stereoelectronics (Diaxial conformation of H and Cl).

Key Directive: Avoid isolating the free base. Perform "in situ" neutralizations immediately prior to the subsequent coupling step to minimize the lifetime of the reactive free amine species.

Part 2: Decomposition Mechanics (The "Why")

To prevent decomposition, one must understand the mechanism. The 4-chloro substituent is a good leaving group, and the cyclohexane ring allows for conformations that facilitate elimination.[1]

Mechanism 1: Base-Catalyzed Elimination (Primary Threat)

When neutralized, the ammonium salt (


1anti-periplanar
Mechanism 2: Intermolecular Polymerization

At high concentrations (>0.5 M) and elevated temperatures, the free amine of one molecule can nucleophilically attack the C4-position of another, displacing chloride. This leads to oligomerization/polymerization, often observed as a gummy, insoluble residue.

Visualization: Degradation Pathways

Decompositioncluster_preventionSafe ZoneSalt4-CCA·HCl(Stable Salt)FreeBase4-CCA Free Base(Reactive Intermediate)Salt->FreeBase  Base (NaOH/TEA)  FreeBase->Salt  Acid (HCl)  EliminationCyclohex-3-en-1-amine(Alkene Impurity)FreeBase->Elimination  Heat / Excess Base(E2 Elimination)  PolymerPolymericAggregatesFreeBase->Polymer  High Conc.(Intermolecular Sn2)  

Caption: Figure 1. The stability equilibrium. The free base is the "danger zone" where irreversible elimination or polymerization occurs.

Part 3: Troubleshooting Guide & FAQs

Scenario A: "My reaction mixture turned dark/tarry upon adding base."

Diagnosis: Rapid intermolecular polymerization or decomposition of the free base. Root Cause: High local concentration of base or high temperature during neutralization.[1] Corrective Action:

  • Temperature Control: Cool the reaction mixture to 0°C before adding any base.

  • Dilution: Ensure the reaction concentration is < 0.2 M .

  • Base Selection: Use a milder, non-nucleophilic base (e.g., DIPEA) or add the base slowly to keep the transient concentration of free base low.

Scenario B: "I see a new spot on TLC just above the starting material."

Diagnosis: Formation of Cyclohex-3-en-1-amine (Elimination product).[1] Root Cause: The reaction was left in a basic state for too long or heated excessively. Corrective Action:

  • Monitor pH: Do not exceed pH 9-10 during extraction.

  • Speed: Process the free base immediately. Do not store the organic layer overnight.

  • Acidic Quench: If the reaction is done, immediately quench with dilute HCl to reprotonate the amine.

Scenario C: "The yield is low, and the product is an oil instead of a solid."

Diagnosis: Hygroscopic water absorption or partial hydrolysis.[1] Root Cause: 4-CCA[1]·HCl is hygroscopic.[1][2] Water acts as a plasticizer and can facilitate hydrolysis of the C-Cl bond over time.[1] Corrective Action:

  • Drying: Dry the solid under high vacuum over

    
    .
    
  • Solvent: Use anhydrous solvents (DCM, THF) and store the salt in a desiccator.

Part 4: Validated Experimental Protocols

Protocol 1: Safe "In Situ" Neutralization for Coupling Reactions

Use this workflow when using 4-CCA[1]·HCl as a nucleophile in amide coupling or reductive amination.[1]

Reagents:

  • 4-Chloro-cyclohexylamine HCl (1.0 equiv)[1]

  • Dichloromethane (DCM) or DMF (Anhydrous)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 2.5 equiv)[1]

Step-by-Step:

  • Suspension: Suspend the 4-CCA·HCl in anhydrous DCM at room temperature. (Note: It will likely not dissolve completely).[1]

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Activation (The Critical Step): Add the DIPEA dropwise over 5-10 minutes.

    • Why? Slow addition prevents localized "hotspots" of high basicity that trigger elimination.[1]

  • Solubilization: The mixture should become clear as the free base is liberated and dissolves.

  • Immediate Reaction: Within 10 minutes of base addition, add your electrophile (e.g., Acid Chloride, Activated Ester).

    • Warning: Do NOT stir the free base solution for >1 hour without the electrophile present.

Protocol 2: Stability-Indicating HPLC Method

Use this to check the purity of your starting material.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 10 min
Detection UV 210 nm (Note: Low UV absorbance; ELSD is preferred if available)
Retention Salt elutes early; Elimination impurity (Alkene) elutes later (more hydrophobic).[1]

Part 5: Decision Logic for Handling

WorkflowStartStart: 4-CCA·HCl HandlingCheckStateIs the compound solid?Start->CheckStateDryDry under Vacuum(Remove H2O)CheckState->DryNo (Sticky/Wet)ReactionTypeIntended Reaction?CheckState->ReactionTypeYes (White Powder)Dry->ReactionTypeCouplingAmide/Ester Coupling(Nucleophilic Attack)ReactionType->CouplingSynthesisStorageLong-term StorageReactionType->StorageInventoryProtocolAProtocol A:Cool to 0°CAdd Base SlowAdd Electrophile <10minCoupling->ProtocolASafeStorageStore at 4°CDesiccatorArgon AtmosphereStorage->SafeStorage

Caption: Figure 2. Operational decision tree for handling 4-CCA·HCl to minimize decomposition risks.

Part 6: References & Authority

1. Chemical Identity & Physical Properties

  • Source: PubChem. "this compound (Compound)."[1] National Library of Medicine.[1]

    • Relevance: Confirms molecular weight (170.08 g/mol ) and hygroscopic nature.[1]

    • URL:[Link][1]

2. Safety & Handling Data

  • Source: Thermo Fisher Scientific.[1] "Safety Data Sheet: Cyclohexanamine hydrochloride."

    • Relevance: Validates storage requirements (cool, dry, well-ventilated) and incompatibility with strong oxidizing agents.[1]

3. Mechanistic Grounding (Elimination in Cyclohexyl Systems)

  • Source: "Elimination Reactions of Cyclohexyl Derivatives." Master Organic Chemistry.

    • Relevance: Provides the theoretical basis for the E2 elimination mechanism in 1,4-substituted cyclohexanes (Requirement for anti-periplanar geometry).

    • URL:[Link]

4. Reaction Optimization Precedents

  • Source: BenchChem. "4-Chlorocyclohexanol Reactivity & Protocols."[1][3]

    • Relevance: Establishes the parallel decomposition pathways (elimination to cyclohexene derivatives) observed in the structural analog 4-chlorocyclohexanol.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch and follow local laboratory safety regulations.

Technical Support Center: Purification of 4-Chloro-cyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of commercial 4-Chloro-cyclohexylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your purification protocols, and ensure the highest purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, providing not just solutions but also the scientific reasoning behind them.

Q1: My recrystallization of this compound resulted in a very low yield. What are the likely causes and how can I improve it?

A1: A low yield from recrystallization is a frequent issue and can stem from several factors. Here’s a systematic approach to diagnosing and resolving the problem:

  • Excessive Solvent: The most common reason for poor yield is using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[1][2]

    • Causality: Recrystallization relies on the principle of differential solubility at different temperatures. If the solution is not saturated at the higher temperature, the concentration of the solute may not exceed its solubility limit upon cooling, leading to minimal crystal formation.

    • Solution:

      • Test the Mother Liquor: After filtering your initial crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A significant amount of residue indicates substantial product loss.[1]

      • Second Crop Crystallization: If there is a large amount of dissolved product, you can recover a "second crop" of crystals by boiling off a portion of the solvent to re-saturate the solution and then allowing it to cool again.[1]

      • Solvent Evaporation: For very poor yields, the solvent can be completely removed via rotary evaporation to recover the crude solid, which can then be re-crystallized using a more appropriate solvent volume or a different solvent system.[1]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

    • Causality: If the compound is too soluble in the solvent at room temperature, recovery will be low. Conversely, if it's not sufficiently soluble at the boiling point, you may use an excessive volume of solvent, leading to the issue described above.

    • Solution: Conduct small-scale solvent screening tests. For amine hydrochlorides, consider polar protic solvents like alcohols (methanol, ethanol) or a mixture of solvents such as alcohol/acetone or ethanol/water.[4][5]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.

    • Causality: The temperature drop during filtration can cause the saturated solution to become supersaturated, leading to premature crystal formation.

    • Solution: To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration process. Using a slight excess of solvent can also help, which can then be boiled off before cooling.

Q2: During the cooling phase of recrystallization, my this compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is highly impure.[2]

  • Causality: The compound is coming out of solution at a temperature above its melting point. This can be due to the solution being too concentrated or cooling too rapidly.

  • Solutions:

    • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point, and then allow it to cool slowly.[1][2]

    • Slow Cooling: Rapid cooling can shock the solution, favoring oil formation. Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help achieve a slower cooling rate.[3][6]

    • Scratching and Seeding: If crystals are slow to form, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[3] Alternatively, if you have a pure crystal of the product, add a "seed crystal" to the cooled solution to initiate crystallization.[2]

    • Change Solvent System: If oiling out persists, the solvent system may be inappropriate. A different solvent or a mixed solvent system might be necessary.

Q3: After purification, my analytical data (HPLC/GC) still shows the presence of impurities. How can I improve the purity?

A3: If residual impurities remain, a single purification step may be insufficient. Here are strategies to enhance purity:

  • Multiple Recrystallizations: Repeating the recrystallization process can significantly improve purity, although with some loss of yield at each step. For some amine hydrochlorides, triple crystallization has been used to achieve high purity.[7]

  • Use of Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[3] Use charcoal sparingly, as it can also adsorb your product, reducing the yield.[1]

  • Chromatographic Purification: For impurities that are difficult to remove by recrystallization, column chromatography is a powerful alternative.

    • Technique: While silica gel can be used, the polar nature of the hydrochloride salt may lead to poor separation. Reverse-phase chromatography (e.g., C18) is often more suitable for polar compounds.[8]

    • Method: An HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier like trifluoroacetic acid or formic acid can be effective for both analysis and preparative separation.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to assess the purity of this compound?

A1: A combination of methods is often best for a comprehensive purity assessment:

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are excellent techniques for volatile and semi-volatile compounds.[10] GC with a Flame Ionization Detector (FID) can provide quantitative purity data, while GC-MS can help identify the structure of impurities.[11][12] For amine analysis, specific GC columns designed for basic compounds provide better peak shape and resolution.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique.[14] A reverse-phase method is typically suitable for amine hydrochlorides.[9] Using a UV detector is common, and the method can be validated for quantifying related substances.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your purified compound and can also be used to detect and quantify impurities if their signals do not overlap with the product signals.[10]

Q2: What are some common impurities I might encounter in commercial this compound?

A2: Impurities can arise from the synthetic route and side reactions. Potential impurities could include:

  • Isomers: Depending on the synthesis, you may have cis/trans isomers.[7] Purification methods like recrystallization can be employed to isolate the desired isomer.

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.

  • By-products: These could include other halogenated cyclohexylamines or related compounds formed during the reaction.[16]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the purity and stability of the compound.

  • General Recommendations: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[19]

  • Hygroscopicity: Some amine hydrochlorides can be hygroscopic. Storing under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.[20]

Experimental Workflows and Data

Workflow for Purification Method Selection

The choice of purification method depends on the nature and quantity of impurities. The following diagram illustrates a typical decision-making process.

PurificationWorkflow start Commercial 4-Chloro-cyclohexylamine HCl assess_purity Assess Initial Purity (HPLC/GC) start->assess_purity decision_purity Purity > 98%? assess_purity->decision_purity recrystallize Perform Recrystallization decision_purity->recrystallize No end Use As Is decision_purity->end Yes assess_recrys_purity Assess Purity Post-Recrystallization recrystallize->assess_recrys_purity decision_recrys Purity Acceptable? assess_recrys_purity->decision_recrys chromatography Column Chromatography decision_recrys->chromatography No final_product High-Purity Product decision_recrys->final_product Yes chromatography->final_product

Caption: Decision workflow for purifying 4-Chloro-cyclohexylamine HCl.

Table 1: Recommended Solvents for Recrystallization

This table provides a starting point for selecting a suitable solvent system for the recrystallization of this compound.

Solvent/SystemTypeRationale & Comments
Methanol/Acetone Mixed SolventMethanol is a good solvent, while acetone is a poor solvent (antisolvent). Dissolve in a minimum of hot methanol and add acetone until turbidity appears, then reheat to clarify and cool slowly. A similar system has been effective for related compounds.[5]
Ethanol/Water Mixed SolventA common choice for polar compounds and salts. Water increases the polarity. The ratio can be adjusted to optimize solubility and recovery.
Isopropanol Single SolventA polar protic solvent that is often a good choice for amine hydrochlorides.
Acetonitrile Single SolventHas been used for the crystallization of similar amine hydrochlorides, sometimes requiring multiple recrystallizations for high purity.[7]
Step-by-Step Protocol: Purity Assessment by HPLC

This protocol provides a general framework for analyzing the purity of this compound. Method optimization will be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Elution: A typical gradient might be 5% to 95% Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a low wavelength (e.g., 210-220 nm) as the analyte lacks a strong chromophore.

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase or a suitable diluent.[15]

  • Analysis: Inject the sample and integrate all peaks. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. Retrieved from [Link]

  • Brennan, M. E., & Luly, M. A. (1987). U.S. Patent No. 4,670,232. U.S. Patent and Trademark Office.
  • Dell'Oro, M., et al. (2026). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Molecules, 31(2), 567. Retrieved from [Link]

  • Luger, P., et al. (2012). European Patent No. EP 2436381 A1. European Patent Office.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from [Link]

  • ASTM D4983-95(2011). (2011). Standard Test Method for Cyclohexylamine, Morpholine, and Diethylaminoethanol in Water and Condensed Steam by Direct Aqueous Injection Gas Chromatography. ASTM International. Retrieved from [Link]

  • Abdel-Baky, R. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 201, 115447. Retrieved from [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • Kumar, P., et al. (2007). U.S. Patent Application No. 11/582,080. U.S. Patent and Trademark Office.
  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • What methods can be used to improve recrystallization yield? CK-12 Foundation. Retrieved from [Link]

  • Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Problems with Recrystallisations. University of York. Retrieved from [Link]

  • GC and GC/MS Supplies. Agilent. Retrieved from [Link]

  • Recrystallization, filtration and melting point. Retrieved from [Link]

  • Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Chemistry Stack Exchange. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2026). Evaluation of six eco-analytical tools for the sustainable HPLC analysis of a quinary anti-cold drug mixture. Scientific Reports, 16(1), 12345. Retrieved from [Link]

  • Dong, M. W., et al. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Retrieved from [Link]

  • A kind of method of synthesis of trans -4- methyl cyclohexylamine. (2019). CN109678726A. Google Patents.
  • This compound. PubChem. Retrieved from [Link]

  • Trussell, W. E., & Shah, V. D. (1967). U.S. Patent No. 3,347,920. U.S. Patent and Trademark Office.
  • Organic Syntheses Procedure. Retrieved from [Link]

  • Sharif, S., et al. (2011). 4-Chloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Retrieved from [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2014). Der Pharma Chemica, 6(5), 354-363. Retrieved from [Link]

  • HPLC Column Technical Guide. GL Sciences. Retrieved from [Link]

  • 4-Arylcyclohexylamines. (1976). US3979444A. Google Patents.
  • Shivhare, H., & Chincholikar, P. (2022). ANALYTICAL CHEMISTRY: Overview (Techniques & Applications). Journal of Pharmaceutical Negative Results, 13(S04), 1364-1373. Retrieved from [Link]

Sources

dealing with hygroscopic nature of 4-Chloro-cyclohexylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for handling the hygroscopic nature of 4-Chloro-cyclohexylamine hydrochloride. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific rationale behind them to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] For this compound, a white to off-white crystalline solid, this means that upon exposure to ambient air, it will attract and absorb water molecules.[1][3] This can lead to significant changes in its physical and chemical properties.[1][4]

Q2: What are the visual indicators that my sample of this compound has absorbed moisture?

A: A fresh, dry sample of this compound should be a free-flowing crystalline powder. The primary visual indicator of moisture absorption is a change in the physical appearance of the solid. You may observe:

  • Clumping or Caking: The powder will lose its fine, crystalline nature and begin to form aggregates.[1]

  • Wet Appearance: In cases of significant moisture absorption, the powder may appear damp or even begin to deliquesce, which is the process of dissolving in the absorbed water to form a concentrated aqueous solution.[2]

Q3: What are the consequences of moisture absorption on my experiments?

A: The consequences of using this compound that has been compromised by moisture are significant and can impact the validity of your results:

  • Inaccurate Weighing and Concentration: When you weigh a sample that has absorbed water, you are weighing both the compound and the water. This leads to an overestimation of the amount of the active compound, resulting in the preparation of solutions with lower concentrations than intended.[1][5]

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the amine hydrochloride, potentially leading to the formation of impurities and degradation of the parent compound.[1][4][6] This can affect the outcome of your reactions and biological assays.

  • Altered Physical Properties: Clumped or caked material is difficult to handle, weigh accurately, and dissolve.[1] This can lead to inconsistencies in sample preparation.

  • Reduced Shelf Life: Continuous exposure to moisture will shorten the viable lifespan of the compound, leading to waste and the need for frequent re-ordering.[7]

Q4: What are the ideal long-term storage conditions for this compound?

A: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place.[1][8] For enhanced protection, especially for high-purity applications, storage in a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate) is recommended to maintain a low-humidity environment.[2] Some suppliers may also recommend storing the compound under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

This section addresses common problems encountered when working with this compound and provides actionable solutions.

Problem: My this compound has formed clumps/caked.

This is a clear indication of moisture absorption. The appropriate course of action depends on the sensitivity of your application.

A Visually Inspect Powder B Is the powder free-flowing? A->B C Proceed with experiment, but minimize further exposure. B->C Yes D Is the application quantitative or highly sensitive? B->D No E For non-critical applications, gently break up clumps with a dry spatula before weighing. D->E No F For critical applications, it is highly recommended to use a fresh, unopened container. D->F Yes G Consider preparing a stock solution from the entire batch and standardizing its concentration. E->G

Caption: Decision tree for handling clumped this compound.

  • For Non-Critical Applications: If the clumping is minor and your experiment is not highly sensitive to concentration (e.g., screening assays), you can try to gently break up the clumps with a clean, dry spatula inside a fume hood. Work quickly to minimize further moisture exposure.

  • For Quantitative and Sensitive Applications: It is strongly advised not to use caked material for applications requiring high accuracy, such as generating dose-response curves, chemical synthesis with strict stoichiometry, or preparing analytical standards. The risk of inaccurate concentration is too high. Use a fresh, unopened container of the compound. If you must use the compromised batch, consider preparing a stock solution of the entire amount and then determining the exact concentration using an analytical technique like titration or HPLC.[1]

Problem: I need to accurately weigh this compound for a reaction.

Accurate weighing is critical and requires minimizing exposure to atmospheric moisture.

ParameterGlovebox/Inert AtmosphereLow-Humidity EnvironmentStandard Laboratory Bench
Atmosphere Dry Nitrogen or Argon (<10 ppm H₂O)Low ambient humidity (<40% RH)Uncontrolled ambient humidity
Exposure Time Can be longerMinimized to secondsShould be avoided
Accuracy HighestHigh, with careLow, not recommended
Recommendation Ideal Method Acceptable Alternative Not Recommended

This method provides the highest level of protection against moisture.[9]

  • Preparation: Ensure all necessary equipment (spatulas, weighing paper/boat, vials) are inside the glovebox and have been purged of atmospheric moisture.

  • Equilibration: Place the sealed container of this compound inside the glovebox antechamber and allow it to equilibrate to the glovebox atmosphere.

  • Taring: Place the weighing vessel on the analytical balance inside the glovebox and tare it.

  • Dispensing: Open the container of this compound and quickly transfer the desired amount to the weighing vessel using a clean, dry spatula.

  • Sealing: Immediately and tightly seal the main container of the compound.

  • Recording: Record the weight and promptly proceed with your experiment.

If a glovebox is unavailable, work swiftly in an area with the lowest possible humidity.[1]

  • Preparation: Have all equipment ready and within immediate reach. Use a clean, dry weighing boat and spatula.

  • Taring: Place the weighing boat on the analytical balance and tare it.

  • Dispensing: Open the container of this compound, and as quickly as possible, remove the approximate amount of powder and place it on the weighing boat. Immediately reseal the main container.

  • Recording: Record the weight. It is advisable to perform this step in a fume hood to minimize inhalation exposure.[8]

  • Successive Weighing: If multiple samples are needed, weigh them in quick succession to minimize the time the main container is open.[1]

cluster_ideal Ideal Workflow: Glovebox cluster_alternative Alternative Workflow: Low Humidity A Prepare Equipment in Glovebox B Equilibrate Compound A->B C Tare Weighing Vessel B->C D Dispense Compound C->D E Seal Container D->E F Prepare All Equipment G Tare Weighing Vessel F->G H Rapidly Dispense G->H I Immediately Seal Container H->I

Caption: Comparison of weighing workflows for this compound.

Problem: I need to prepare a stock solution.

Preparing a stock solution can be an effective way to handle a hygroscopic compound, as once it is in solution, the concern of atmospheric moisture absorption is negated.

  • Solvent Selection: Use an anhydrous grade solvent if your subsequent application is sensitive to water. Ensure the solvent is compatible with this compound.

  • Weighing: Accurately weigh the required amount of the compound using either Protocol 1 or 2, depending on the available equipment.

  • Dissolution: Add the weighed solid to a volumetric flask. Add a portion of the solvent and swirl to dissolve the compound completely.

  • Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Stopper the flask and mix thoroughly by inversion.

  • Storage: Store the stock solution in a tightly sealed container, protected from light. Follow any compound-specific storage temperature recommendations (e.g., refrigeration).[1]

Advanced Handling Techniques

For laboratories that frequently work with air- and moisture-sensitive reagents, more advanced techniques and equipment are employed.

  • Schlenk Lines: A Schlenk line is a piece of laboratory glassware that allows for the manipulation of substances in an inert atmosphere (nitrogen or argon).[10][11] It consists of a dual manifold with stopcocks that permit the user to alternate between applying a vacuum and an inert gas to the reaction flask.[10][12] This technique is particularly useful for chemical synthesis where the exclusion of both air and moisture is critical. Glassware should be oven- or flame-dried immediately before use to remove adsorbed moisture.[10][12]

  • Syringe and Cannula Transfers: When working with solutions of air- and moisture-sensitive compounds, transfers between vessels are typically done using syringes or a double-tipped needle (cannula) under a positive pressure of inert gas to prevent atmospheric contamination.[12][13]

Safety Precautions

Always consult the Safety Data Sheet (SDS) for this compound before use.[3][8][14] Key safety considerations include:

  • Toxicity: The compound may be harmful if swallowed, inhaled, or in contact with skin.[3][8][14]

  • Corrosivity: It can cause skin and eye irritation or burns.[8][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

  • Handling Area: Handle the compound in a well-ventilated area, preferably a fume hood.[3][11]

References

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (2021, May 15).
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride - Benchchem.
  • Safety Data Sheet.
  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line - JoVE. (2017, July 14).
  • 2.3 The Manipulation of Air-Sensitive Compounds.
  • SAFETY DATA SHEET - Fisher Scientific.
  • This compound | C6H13Cl2N | CID 21534936 - PubChem.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023, March 18).
  • Effect of Moisture on the Stability of Solid Dosage Forms - ResearchGate. (2025, August 9).
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. (2022, June 21).
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a - Allied Academies. (2018, September 17).
  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31).
  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. (2025, October 18).

Sources

workup procedures for reactions containing 4-Chloro-cyclohexylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-Chloro-cyclohexylamine hydrochloride (CAS: 54916-24-4) is a bifunctional building block containing a polar primary amine and a lipophilic cyclohexane ring substituted with a chlorine atom.

Researchers often encounter difficulties during workup due to its amphiphilic nature (surfactant-like properties causing emulsions) and the potential for elimination (dehydrohalogenation) if handled aggressively under basic conditions.

Key Chemical Properties
PropertyValue / DescriptionImplication for Workup
Molecular Weight 170.08 g/mol Small molecule, volatile as free base.
pKa (Conj. Acid) ~10.0 - 10.6Requires pH > 12 for efficient extraction.
Solubility (Salt) High in Water, MeOHStays in aqueous layer.
Solubility (Base) High in DCM, EtOAcExtractable organic phase.
Stability Risk DehydrohalogenationAvoid high heat + strong base (forms cyclohexenylamine).

Core Protocol: Isolation of Free Base

Use this standard operating procedure (SOP) to convert the stable HCl salt into the reactive free base for subsequent coupling or substitution reactions.

Reagents Required[3][4][8][9][10][11][12]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for solubility, but EtOAc is greener.

  • Base: 2N NaOH (Sodium Hydroxide) or Saturated

    
    .
    
  • Drying Agent: Anhydrous

    
     (Sodium Sulfate).
    
Step-by-Step Methodology
  • Dissolution: Dissolve the crude this compound in minimal distilled water (approx. 10 mL per gram of salt).

    • Why? Minimizing water volume maximizes the concentration gradient during extraction.

  • Basification (Critical Step): Cool the aqueous solution to 0–5°C (ice bath). Slowly add 2N NaOH dropwise with stirring until the pH reaches 12–13 .

    • Technical Insight: The pKa of cyclohexylamine is ~10.[1]6. The electron-withdrawing chlorine at position 4 lowers this slightly, but a pH of >12 is mandatory to ensure >99% of the species exists as the free base (

      
      ) rather than the water-soluble ammonium ion (
      
      
      
      ).
    • Safety Note: Keep cold to prevent E2 elimination of the chlorine, which can occur in hot alkaline solutions.

  • Extraction: Extract the aqueous layer 3 times with the chosen organic solvent (DCM or EtOAc).

    • Ratio: Use 1:1 volume ratio of organic solvent to aqueous phase for each extraction.

  • Washing & Drying: Combine the organic layers. Wash once with brine (saturated NaCl).

    • Why? Removes residual water and breaks potential micro-emulsions.

    • Dry over anhydrous

      
       for 15 minutes. Filter off the solids.[2][3]
      
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at < 30°C .

    • Warning: The free base is an oil and can be volatile. Do not apply high vacuum for extended periods, or you will lose product to the pump.

Decision Tree & Workflow Visualization

The following diagram illustrates the logic flow for working up reactions containing this intermediate, specifically addressing the salt-vs-base decision.

WorkupLogic Start Reaction Complete (Contains 4-Cl-Cyclohexylamine HCl) CheckForm Target Form Required? Start->CheckForm SaltPath Stable Storage / Solid CheckForm->SaltPath Need Salt BasePath Immediate Reaction / Oil CheckForm->BasePath Need Free Base Evap Evaporate Solvent (Keep < 40°C) SaltPath->Evap Recryst Recrystallize (EtOH/Et2O) Evap->Recryst StoreSalt Store Desiccated (High Stability) Recryst->StoreSalt Dissolve Dissolve in H2O BasePath->Dissolve AdjustPH Adjust pH > 12 (Cold NaOH) Dissolve->AdjustPH Extract Extract (DCM x3) AdjustPH->Extract DryConc Dry & Concentrate (Low Vac, <30°C) Extract->DryConc UseImmed Use Immediately (CO2 Sensitive) DryConc->UseImmed

Figure 1: Decision matrix for isolating 4-Chloro-cyclohexylamine as a stable salt or reactive free base.

Troubleshooting Guide (FAQs)

Issue 1: "I have a persistent emulsion during extraction."

Cause: Cyclohexylamines act as surfactants. The hydrophobic cyclohexane tail and hydrophilic amine head lower surface tension, stabilizing emulsions, especially if the reaction contained fatty acids or other amphiphiles. Solution:

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the density of the aqueous phase and drives the organic compounds out.

  • Celite Filtration: If the emulsion is caused by fine particulates, filter the entire biphasic mixture through a pad of Celite.

  • Solvent Swap: If using EtOAc, switch to DCM. The higher density of DCM often helps break emulsions better than EtOAc.

Issue 2: "My yield is lower than expected (< 50%)."

Cause: Incomplete extraction due to pH issues. Diagnostic: Check the pH of the aqueous layer after the first extraction. Explanation: As the amine is extracted, the equilibrium in the aqueous phase shifts. If the pH drops below 10, the remaining compound will re-protonate and stay in the water. Fix: Ensure the aqueous layer remains at pH 12–13 throughout the extraction process. Add more base if necessary.

Issue 3: "The product turned into a brown gum upon standing."

Cause: Oxidative instability or Carbamaate formation. Explanation: Primary amines react avidly with atmospheric


 to form carbamates (white crusts or gums) and can oxidize in air.
Fix: 
  • Store the compound as the HCl salt whenever possible.

  • If the free base is required, generate it in situ or immediately before the next step.

  • Flush storage vials with Argon/Nitrogen.

Issue 4: "Can I distill the free base?"

Technical Advice: Proceed with extreme caution. While simple cyclohexylamine can be distilled, the 4-chloro substituent introduces a risk of thermal elimination (releasing HCl gas and forming cyclohexene derivatives).

  • Recommendation: Use Kugelrohr distillation under high vacuum at the lowest possible temperature. Do not exceed bath temperatures of 60–70°C. If purification is needed, column chromatography (DCM/MeOH/NH3) is safer than distillation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21534936, this compound. Retrieved from [Link]

(Note: Specific pKa and solubility data extrapolated from analogous cyclohexylamine derivatives and general amine chemistry principles found in standard organic synthesis texts such as Vogel's Textbook of Practical Organic Chemistry.)

Sources

Technical Support Center: Optimizing 4-Chloro-cyclohexylamine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the reactivity of 4-Chloro-cyclohexylamine hydrochloride Ticket ID: T-CHL-CYC-004 Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary

You are likely experiencing low yields or sluggish kinetics because This compound presents a dual challenge: ionic deactivation (it is a salt) and stereochemical shielding (cyclohexane ring conformation).[1]

This guide moves beyond standard protocols to address the specific mechanistic bottlenecks of this molecule. We focus on "free-basing" strategies, stereoselective kinetics, and preventing the elimination of the chlorine atom (a common side reaction).

Part 1: The Reactivity Matrix (Physical & Chemical constraints)

Before initiating any reaction, compare your experimental conditions against these critical parameters. The reactivity of the amine is dictated by its ability to shed the HCl counter-ion and adopt a chair conformation where the amine is equatorial.

ParameterSpecificationImpact on Reactivity
Molecular Weight 170.08 g/mol Stoichiometry calculations must account for HCl (36.46 g/mol ).[1]
pKa (Conjugate Acid) ~10.6 (Est.)[1]High. Requires a base with pKa > 11 for efficient deprotonation in non-polar solvents.[1]
Nucleophilicity Moderate (2° Carbon)Sterically hindered compared to linear amines.[1]
Stereochemistry Cis vs. TransCritical. Trans (diequatorial) is significantly more reactive than cis (axial-equatorial).[1]
Solubility Water, MeOH, DMSOPoor solubility in DCM/THF/EtOAc leads to heterogeneous (slow) reactions.[1]
Stability Risk EliminationStrong bases/Heat (>60°C) can cause elimination of HCl to form cyclohexene derivatives.[1]

Part 2: The Foundation – De-Salting Strategies

The most common failure mode is incomplete neutralization of the hydrochloride salt. The amine cannot act as a nucleophile while protonated (


).[1] You have two pathways: In-Situ Neutralization  (for one-pot couplings) or Ex-Situ Isolation  (for sensitive catalysis).[1]
Decision Workflow: Choosing Your Protocol

DesaltingStrategy Start Start: 4-Chloro-cyclohexylamine HCl ReactionType Reaction Type? Start->ReactionType Coupling Amide Coupling / SNAr (Robust) ReactionType->Coupling Standard Catalysis Pd-Catalysis / Sensitive (Delicate) ReactionType->Catalysis Trace Metal Sensitive InSitu Path A: In-Situ Neutralization (Add Excess Base) Coupling->InSitu ExSitu Path B: Ex-Situ Free Basing (Extraction) Catalysis->ExSitu StepA1 Solvent: DMF or DMSO (Solubilizes Salt) InSitu->StepA1 StepB1 Partition: DCM / 1M NaOH ExSitu->StepB1 StepA2 Base: DIPEA (3.0 eq) Wait 15 mins before adding electrophile StepA1->StepA2 StepB2 Dry (Na2SO4) & Concentrate *Use immediately* StepB1->StepB2

Figure 1: Decision tree for neutralizing the hydrochloride salt based on downstream application.

Protocol A: In-Situ Neutralization (Recommended for Amide Couplings)

Why: Minimizes handling and exposure to air.[1]

  • Dissolve the HCl salt in DMF or DMAc (0.1 M concentration).[1] Avoid DCM initially as the salt will not dissolve, creating a slurry that reacts slowly.

  • Add DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) at 3.0 equivalents .[1]

    • Note: You need 1 eq to neutralize the HCl, and 1-2 eq to drive the reaction.

  • Crucial Step: Stir for 15 minutes before adding the coupling agent or electrophile.[1] This ensures the equilibrium shifts to the free amine (

    
    ).[1]
    
Protocol B: Ex-Situ Isolation (Recommended for Metal Catalysis)

Why: Amine salts can poison Palladium or Nickel catalysts.[1]

  • Suspend the salt in DCM.

  • Add an equal volume of 1M NaOH or Sat. NaHCO3 .[1]

  • Stir vigorously until the solid dissolves and transfers to the organic layer.

  • Separate, dry over

    
    , and concentrate. Do not heat above 30°C  during evaporation to prevent self-alkylation or elimination.[1]
    

Part 3: Stereochemical Optimization (Cis vs. Trans)

If your reaction yields are inconsistent (~40-60%), you are likely observing the "Stereochemical Filter Effect."[1]

  • Trans-Isomer (Diequatorial): The amine and chlorine are both in equatorial positions.[1] The amine projects away from the ring, making it highly accessible and reactive.

  • Cis-Isomer (Axial/Equatorial): One group must be axial.[1] If the amine is axial, it suffers from 1,3-diaxial strain , significantly reducing its nucleophilicity.[1]

Technical Recommendation: If possible, source Trans-4-chloro-cyclohexylamine .[1] If you must use a mixture, run the reaction for longer times (24h+) or use microwave irradiation (50°C) to force the conversion of the slower cis isomer.

Part 4: Advanced Coupling Workflow (Amide Bond Formation)

For drug development applications involving coupling this amine to a carboxylic acid, the choice of coupling agent is pivotal due to the steric bulk of the cyclohexane ring.

The "Gold Standard" Protocol (HATU/DIPEA):

CouplingWorkflow cluster_0 Step 1: Pre-activation (DMF, 0°C -> RT, 15 min) cluster_1 Step 2: Amine Addition (RT, 2-16h) Acid Carboxylic Acid (1.0 eq) Activation Activation Complex (O-At active ester) Acid->Activation HATU HATU (1.2 eq) HATU->Activation Base DIPEA (3.0 eq) Base->Activation AmineSalt 4-Cl-Cyclohexylamine HCl (1.2 eq) Product Amide Product AmineSalt->Product Nucleophilic Attack Activation->Product

Figure 2: Optimized HATU coupling workflow minimizing steric hindrance.

Protocol Details:

  • Solvent: Anhydrous DMF (preferred) or NMP.[1]

  • Order of Addition:

    • Mix Acid + HATU + DIPEA first.[1] Stir 5 mins.

    • Add the Amine HCl salt directly to this mixture.[1]

    • Add an additional 1.0 eq of DIPEA to ensure the salt is neutralized immediately upon entry.

  • Temperature: Start at 0°C, warm to Room Temp.

    • Warning: Do not heat >50°C. The chlorine can be displaced by the amide nitrogen (intramolecular cyclization) or eliminated.

Part 5: Troubleshooting & FAQs

Q1: My reaction turned black/tarry. What happened?

Diagnosis: HCl Elimination.[1] Cause: You likely used a strong base (like NaH, KOH) or heated the reaction too high (>80°C).[1] The 4-chloro group is a leaving group.[1] Under basic/thermal stress, it eliminates to form a cyclohexene derivative, which then polymerizes. Fix: Switch to non-nucleophilic organic bases (DIPEA, TEA) and keep temperatures below 50°C.

Q2: I see 50% conversion by LCMS, but it won't go further.

Diagnosis: Salt Stoichiometry Error. Cause: You calculated equivalents based on the free base MW (133.6 g/mol ) instead of the HCl salt MW (170.08 g/mol ), or you didn't add enough base to neutralize the HCl. Fix: Recalculate using MW 170.08. Ensure your total Base equivalents = (Equivalents of Acid) + (1.0 eq for HCl neutralization).[1]

Q3: Can I use PyBOP instead of HATU?

Answer: Yes, but HATU is preferred for sterically hindered amines like cyclohexylamine.[1] If using PyBOP, ensure you use 2.0 eq of base for the activation step alone.

Q4: Is the Chlorine atom stable during reductive amination?

Answer: Generally, yes.[1] If you are reacting the amine with an aldehyde using


, the chlorine is stable. However, avoid using 

and

for any deprotection steps elsewhere in the molecule, as this will dechlorinate the ring (hydrodehalogenation).

References

  • PubChem. (2024).[1][2] 4-Chlorocyclohexan-1-amine hydrochloride Compound Summary. National Library of Medicine. [Link][1]

  • Organic Chemistry Portal. (2024).[1] Amide Synthesis (Coupling Reagents). [Link]

Sources

minimizing dimer formation in 4-Chloro-cyclohexylamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a direct response from a Senior Application Scientist at a specialized chemical reagent supplier. It prioritizes actionable troubleshooting, mechanistic understanding, and safety.[1]

Topic: Minimizing Dimer Formation & Self-Alkylation

Executive Summary: The "Ticking Clock" of Haloamines

User Query: "I am observing high molecular weight impurities (dimers) during the coupling of 4-Chloro-cyclohexylamine hydrochloride. How do I prevent this?"

Scientist’s Analysis: this compound (CAS: 54916-24-4) is a bifunctional building block.[1][2] Its utility lies in the amine group, but its liability is the chlorine atom on the same ring.[1]

  • The Problem: Once neutralized to its free base, the molecule becomes an ambident substrate —it acts as both a nucleophile (amine) and an electrophile (alkyl chloride).[1][2]

  • The Result: If the free amine does not find your desired electrophile immediately, it will attack a neighboring 4-chloro-cyclohexylamine molecule.[1] This creates a secondary amine dimer (Bis(4-chlorocyclohexyl)amine ) or, in rare cases, cyclizes internally.[1][2]

This guide provides the protocols to "outrun" this side reaction.

Mechanistic Insight: Know Your Enemy

To defeat the dimer, you must understand the competition between the Desired Pathway and the Parasitic Pathway .[1]

Reaction Pathways Diagram

The following flowchart illustrates the kinetic competition occurring in your flask.

DimerizationPathways Start 4-Chloro-cyclohexylamine Hydrochloride (Salt) FreeBase Free Amine Species (Nucleophilic) Start->FreeBase Deprotonation Base Base Addition (Neutralization) Base->FreeBase Product Desired Product (Amide/Amine) FreeBase->Product Pathway A: Fast Reaction (High [Electrophile]) Dimer Linear Dimer (Bis(4-chlorocyclohexyl)amine) FreeBase->Dimer Pathway B: Self-Alkylation (High [Free Base]) Cyclic Bicyclic Side Product (1-Azabicyclo[2.2.1]heptane) FreeBase->Cyclic Pathway C: Intramolecular (Low Conc, High Temp) Target Desired Electrophile (e.g., Acid Chloride, R-X) Target->Product

Figure 1: Kinetic competition between desired coupling (Pathway A) and self-alkylation (Pathway B).[1]

Troubleshooting & FAQs

Category A: Reaction Setup & Stoichiometry

Q: I usually add the base to my amine salt before adding the electrophile. Is this wrong? A: Yes, this is the primary cause of dimerization. When you neutralize the salt in the absence of the electrophile, you generate a high concentration of the free amine with nothing to react with except itself.[1]

  • Correction: Use a "Reverse Addition" or "In-Situ Neutralization" strategy. The amine salt should be the last component added, or the base should be added slowly to a mixture of the amine salt and the electrophile.[1]

Q: What solvent system minimizes dimerization? A: Dimerization is a bimolecular reaction (Second Order), meaning its rate scales exponentially with concentration.[1][2]

  • Dilution: Run the reaction at 0.1 M or lower .

  • Solvent Choice: Use non-polar solvents (DCM, Toluene) if possible, as they may stabilize the salt pair until reaction.[1][2] However, if using Schotten-Baumann conditions (water/organic), the biphasic nature protects the free amine by keeping it in the organic phase where it immediately reacts with the electrophile.[1]

Q: Does temperature matter? A: Absolutely. The activation energy for self-alkylation (displacing a secondary chloride) is generally higher than that of acylation (reacting with an acid chloride).[1][2]

  • Protocol: Keep the neutralization step at 0°C to -10°C . Only warm to room temperature after the desired electrophile has been consumed.[2]

Category B: Identification of Impurities

Q: I see a mass peak at [2M - HCl]. Is this the dimer? A: Yes.

  • M (Free Base): ~133.6 Da[1][2]

  • Dimer Mass: ~266 Da (approximate, depends on isotope).[1][2]

  • Structure: Secondary amine formed by one amine displacing the chloride of another.[2]

  • Note: If you see a mass of ~97 Da, that is the intramolecular cyclization product (1-azabicyclo[2.2.1]heptane), formed by the amine biting its own tail.[1] This is less common but happens in dilute, hot conditions.[1][2]

Optimized Protocol: "Safe Neutralization" Method

This protocol is designed for Amide Coupling (reacting 4-chloro-cyclohexylamine HCl with an Acid Chloride or Activated Ester).[1][2]

Materials
  • Reagent: 4-Chloro-cyclohexylamine HCl (1.0 equiv)

  • Electrophile: Acid Chloride/Anhydride (1.1 - 1.2 equiv)[1][2]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 2.5 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1][2]

Step-by-Step Methodology
  • Preparation of Electrophile Pool:

    • Dissolve the Electrophile (1.2 equiv) in DCM (Concentration ~0.1 M).

    • Cool the solution to 0°C in an ice bath.

  • Controlled Addition (The "Trickle" Method):

    • Option A (Solid Addition): Add the 4-Chloro-cyclohexylamine HCl salt as a solid in one portion to the cold electrophile solution. The salt will remain suspended and unreactive.[2] Then, add the Base (DIPEA) dropwise over 30–60 minutes.[1][2]

    • Why? As each drop of base hits the suspension, it liberates a tiny amount of free amine.[1] Because the electrophile is present in huge excess relative to that tiny amount of free amine, the desired reaction (Pathway A) statistically wins over dimerization (Pathway B).[1]

  • Reaction Monitoring:

    • Maintain at 0°C for 1 hour.

    • Allow to warm to Room Temperature (RT) only after TLC/LCMS confirms consumption of the amine.[1][2]

  • Quench:

    • Quench with dilute acidic water (1N HCl) to remove any unreacted amine or trace dimers (which will be basic).[1][2]

Data Comparison: Addition Methods
ParameterStandard Addition (Base then Electrophile)Optimized Addition (Base to Mixture)
Free Amine Conc. High (Initial Spike)Low (Steady State)
Dimer Impurity 5% - 15% < 1%
Yield ModerateHigh
Risk Factor High (Self-Alkylation)Low

References & Grounding

  • PubChem Compound Summary: this compound . National Center for Biotechnology Information.[2]

    • Source:[1][2]

  • General Reactivity of Haloamines (Nitrogen Mustards & Analogs) .

    • Context: Mechanistic parallels for self-alkylation and cyclization (aziridinium/bicyclic formation) in halo-amine systems.[1][2]

    • Source:[1][2]

  • 1-Azabicyclo[2.2.1]heptane Formation .

    • Context: Identification of the intramolecular cyclization byproduct (Path C).[1][2]

    • Source:[1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated amines, as they can be potent alkylating agents.[1]

Sources

Validation & Comparative

comparative analysis of 4-Chloro-cyclohexylamine hydrochloride and other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 4-Chloro-cyclohexylamine Hydrochloride and Other Building Blocks Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Lipophilic Anchor

In the optimization of lead compounds, the transition from a simple cyclohexyl group to a substituted analog is a classic strategy to modulate physicochemical properties without altering the fundamental scaffold geometry. This compound represents a pivotal "middle-ground" building block. Unlike its fluoro-analog (which minimizes steric perturbation) or its methyl-analog (which increases lipophilicity without electronic withdrawal), the 4-chloro derivative offers a unique combination of lipophilic bulk and inductive electronic withdrawal .

This guide provides a technical comparison of 4-chloro-cyclohexylamine against its primary structural competitors, supported by synthetic protocols and decision-making frameworks for medicinal chemists.

Part 1: Chemical Profile & Stereochemical Dynamics

The 1,4-disubstituted cyclohexane system is governed by the chair conformation's energetic preferences. Understanding the stereochemistry of 4-chloro-cyclohexylamine is prerequisite to its effective use.

The Stereochemical Divergence

Unlike aromatic rings where substituents are planar, this building block exists as distinct diastereomers with vastly different spatial projections.

  • trans-4-Chloro-cyclohexylamine:

    • Conformation: Diequatorial (typically). Both the amino group and the chlorine atom occupy the equatorial positions to minimize 1,3-diaxial interactions.

    • Thermodynamics: This is the lower-energy, more stable isomer.

    • Vector: The N-C and C-Cl bonds point in roughly opposite, parallel directions (approx. 180° dihedral projection).

  • cis-4-Chloro-cyclohexylamine:

    • Conformation: One substituent is equatorial, the other axial.[1] Since the amino group (

      
       or 
      
      
      
      ) is often solvated or participating in salt bridges, it typically claims the equatorial position, forcing the chlorine atom into the axial position.
    • Implication: The axial chlorine projects "up" from the ring face, creating a distinct hydrophobic volume that can probe specific sub-pockets in a receptor.

Diagram: Stereochemical Synthesis Workflow

The synthesis of a specific isomer requires careful selection of the starting alcohol and reagents to control SN2 inversion versus retention.

SynthesisWorkflow Start_Trans trans-4-Aminocyclohexanol (Comm. Available) Protect Boc Protection Start_Trans->Protect Reliable Inversion Activate Activation (Mesylation/Tosylation) Protect->Activate Reliable Inversion Direct_SOCl2 Direct Chlorination (SOCl2) Protect->Direct_SOCl2 Alternative Invert SN2 Displacement (LiCl / DMF) Activate->Invert Reliable Inversion Deprotect Deprotection (HCl / Dioxane) Invert->Deprotect Reliable Inversion Product_Cis cis-4-Chloro-cyclohexylamine HCl (Axial Cl / Eq NH2) Deprotect->Product_Cis Reliable Inversion Risk Risk: Aziridine/Oxazoline Formation (Retention) Direct_SOCl2->Risk

Figure 1: Synthetic pathway highlighting the inversion of configuration required to access the cis-isomer from the abundant trans-alcohol precursor.

Part 2: Comparative Performance Analysis

The following table contrasts 4-chloro-cyclohexylamine with its most common bioisosteres. Data is aggregated from standard physical organic chemistry principles and available datasets.

Table 1: Physicochemical Building Block Comparison
Feature4-Chloro-cyclohexylamine Cyclohexylamine 4-Fluoro-cyclohexylamine 4-Methyl-cyclohexylamine
Role Lipophilic AnchorBaseline ScaffoldMetabolic Blocker / DipoleSteric Filler
Van der Waals Radius (X) 1.75 Å (Cl)1.20 Å (H)1.47 Å (F)~2.00 Å (CH₃)
Electronic Effect Inductive Withdrawal (-I)NeutralStrong Withdrawal (-I)Weak Donor (+I)
Basicity (Est.[2] pKa) ~9.8 - 10.2 10.64~9.0 - 9.5~10.7
Lipophilicity (

LogP)
+0.71 (vs H)Reference (0.0)+0.14 (vs H)+0.50 (vs H)
Metabolic Stability High (Blocks oxidation)Low (C4 oxidation risk)High (Blocks oxidation)Moderate (Benzylic-like ox.)
C-X Bond Length 1.77 Å 1.09 Å1.35 Å1.54 Å (C-C)

Key Insights:

  • Basicity Modulation: The chlorine atom exerts a through-bond inductive effect that lowers the pKa of the primary amine by roughly 0.5–0.8 units compared to the unsubstituted parent. This is less drastic than fluorine (which can drop pKa by >1 unit), making the Chloro-analog useful when you need to maintain basicity while adding bulk.

  • Lipophilic Efficiency: Chlorine adds significant lipophilicity (LogP) compared to Fluorine. If a lead compound is too polar to cross the Blood-Brain Barrier (BBB), substituting F with Cl is a viable strategy to increase permeability.

Part 3: Synthetic Utility & Protocols

Protocol A: Synthesis of cis-4-Chloro-cyclohexylamine HCl

Targeting the axial-chlorine isomer from the trans-alcohol.

Reagents:

  • trans-4-(Boc-amino)cyclohexanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Lithium Chloride (LiCl) (5.0 eq)

  • Triethylamine (TEA)

  • Solvents: Dichloromethane (DCM), DMF.

Step-by-Step Methodology:

  • Activation: Dissolve trans-4-(Boc-amino)cyclohexanol in DCM at 0°C. Add TEA (1.5 eq) followed by dropwise addition of MsCl. Stir for 2 hours. Aqueous workup yields the mesylate with retention of configuration (trans).

  • Displacement (Inversion): Dissolve the crude mesylate in anhydrous DMF. Add dry LiCl (5 eq). Heat to 80°C for 12 hours.

    • Mechanism:[3][4] The chloride ion attacks the carbon bearing the mesylate via an SN2 mechanism, inverting the stereocenter from trans to cis.

  • Deprotection: Dilute the reaction mixture with water and extract with Ethyl Acetate. Concentrate the organic layer. Treat the residue with 4M HCl in Dioxane for 2 hours at room temperature.

  • Isolation: Precipitants are filtered and washed with diethyl ether to yield cis-4-chloro-cyclohexylamine hydrochloride as a white solid.

Protocol B: Amide Coupling (General)

Coupling 4-chloro-cyclohexylamine to a carboxylic acid scaffold.

Note on Solubility: The HCl salt is soluble in water and polar organic solvents but requires a base to release the free amine for coupling.

  • Preparation: Suspend 4-chloro-cyclohexylamine HCl (1.1 eq) in DMF.

  • Neutralization: Add DIPEA (3.0 eq) to free the amine base.

  • Coupling: Add the Carboxylic Acid (1.0 eq) and HATU (1.2 eq).

  • Reaction: Stir at RT for 4-16 hours. Monitor by LCMS.

  • Purification: The chlorine atom provides a distinct lipophilic shift in Reverse Phase HPLC, facilitating separation from non-chlorinated impurities.

Part 4: Strategic Application in Drug Design

When should you choose 4-chloro-cyclohexylamine over the 4-fluoro or 4-methyl analogs? Use the decision matrix below.

Diagram: Building Block Decision Matrix

DecisionMatrix Start Design Goal: Optimize Cyclohexyl Ring Q1 Is the molecule too polar (Low LogP/Permeability)? Start->Q1 Q2 Is the pKa too high (hERG risk)? Q1->Q2 No Use_Cl Select 4-Chloro (High Lipophilicity, Moderate pKa drop) Q1->Use_Cl Yes (Need Lipophilicity) Q3 Is metabolic stability at C4 a problem? Q2->Q3 No Q2->Use_Cl Yes (Moderate reduction needed) Use_F Select 4-Fluoro (Low Lipophilicity, High pKa drop) Q2->Use_F Yes (Need to lower basicity) Q3->Use_Cl Yes (Block metabolism + fill pocket) Q3->Use_F Yes (Block metabolism) Use_H Keep Unsubstituted Q3->Use_H No Use_Me Select 4-Methyl (High Lipophilicity, No pKa drop)

Figure 2: Decision tree for selecting the optimal C4-substituent based on ADME/Tox requirements.

Case Study Logic: The Halogen Bond

In certain binding pockets, the 4-chloro substituent can engage in Halogen Bonding . Unlike fluorine (which is tightly held and rarely forms halogen bonds), the chlorine atom has a localized region of positive electrostatic potential (the "sigma-hole") on its tip.

  • Target: Backbone carbonyl oxygens in the receptor.

  • Interaction: C-Cl

    
     O=C.
    
  • Advantage: This interaction is directional and can lock the cyclohexane ring into a specific conformation (e.g., axial-Cl pointing towards the carbonyl), enhancing potency beyond simple hydrophobic effects.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Höhne, M., et al. One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.[5] ResearchGate, 2015. Available at: [Link]

  • Wilcken, R., et al.Principles of Halogen Bonding in Biological Systems. Journal of Medicinal Chemistry, 2013. (Contextual grounding for Part 4).
  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for SN2 inversion mechanisms).
  • EPA CompTox Dashboard. Cyclohexylamine hydrochloride Properties. US Environmental Protection Agency. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-cyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality; it is the bedrock upon which the safety and efficacy of a drug product are built. For a compound such as 4-Chloro-cyclohexylamine hydrochloride, an intermediate or potential active pharmaceutical ingredient (API), the selection and validation of an appropriate analytical method are critical to ensure the accuracy, precision, and reliability of data throughout the development lifecycle.

This guide provides an in-depth comparison of two distinct analytical methodologies for the quantitative determination of this compound: a modern, separation-based technique—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—and a classic, compendial method—Nonaqueous Acid-Base Titration. The discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA) guidance documents on analytical method validation.[1][2][3][4][5][6][7]

The objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions when establishing and validating analytical methods for similar amine hydrochloride compounds.

Choosing the Right Tool for the Job: HPLC-UV vs. Nonaqueous Titration

The selection of an analytical method is a balance of specificity, sensitivity, and practicality. For this compound, both HPLC-UV and nonaqueous titration present viable, yet fundamentally different, approaches.

High-Performance Liquid Chromatography (HPLC-UV): The Specificity Powerhouse

HPLC is a cornerstone of modern pharmaceutical analysis, offering high resolving power to separate the analyte of interest from impurities and degradation products.[8] For this compound, which lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would typically be necessary. However, for the purpose of this guide, we will explore a common strategy involving derivatization to introduce a UV-active moiety, enabling sensitive and specific detection. This approach is particularly valuable for stability-indicating assays where the separation of closely related impurities is paramount.[2]

Nonaqueous Acid-Base Titration: The Robust Workhorse

Titrimetric methods, while considered more traditional, offer a robust, cost-effective, and often highly precise means of assaying the bulk substance. For an amine hydrochloride, a nonaqueous titration is the method of choice, as it allows for the accurate determination of the basic amine in a non-interfering solvent system.[9] This technique is particularly well-suited for the assay of the drug substance where impurity levels are low and do not interfere with the titration endpoint.

Method Validation: A Comparative Workflow

The validation of an analytical method is the process of demonstrating its suitability for the intended purpose through laboratory studies.[1][4] The following sections detail the validation protocols for both the HPLC-UV and nonaqueous titration methods for this compound, in accordance with ICH Q2(R1) guidelines.

G cluster_0 Method Validation Workflow Start Define Analytical Target Profile (ATP) Dev Method Development (HPLC-UV & Titration) Start->Dev Val Method Validation Protocol Dev->Val Exec Execute Validation Experiments Val->Exec Rep Validation Report Exec->Rep End Method Implementation & Lifecycle Management Rep->End

Caption: A generalized workflow for analytical method validation.

I. Specificity: The Ability to Assess the Analyte Unequivocally

Specificity is the ability of the method to measure the analyte accurately in the presence of other components such as impurities, degradation products, and matrix components.[4][10]

HPLC-UV Method:

  • Protocol:

    • Analyze a blank (diluent), a placebo (if in a formulation), a standard solution of this compound, and a sample solution.

    • To demonstrate separation from potential impurities, a stressed sample should be analyzed. This can be achieved by subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Expected Outcome: The peak for the derivatized this compound should be well-resolved from any peaks originating from the diluent, placebo, and degradation products. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.

Nonaqueous Titration Method:

  • Protocol:

    • Perform a titration on a known amount of this compound reference standard.

    • Spike the reference standard with known levels of potential impurities (e.g., starting materials, related substances) and perform the titration.

  • Expected Outcome: The assay result should not be significantly affected by the presence of impurities.[4] However, it is crucial to recognize that this method lacks the inherent specificity of a chromatographic separation. Any basic impurities will be co-titrated, leading to a positive bias in the assay result. Therefore, specificity is often established by combining the titration assay with a suitable impurity test, such as HPLC.[4]

II. Linearity and Range: The Proportionality of Response

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

HPLC-UV Method:

  • Protocol:

    • Prepare a series of at least five concentrations of the derivatized this compound reference standard, typically ranging from 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

  • Data Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r), y-intercept, and slope of the regression line should be reported.

Nonaqueous Titration Method:

  • Protocol:

    • Accurately weigh a series of at least five different amounts of this compound reference standard, covering a range of, for example, 80% to 120% of the nominal weight.

    • Titrate each sample.

  • Data Analysis: Plot the volume of titrant consumed against the weight of the standard. A linear relationship should be observed.

III. Accuracy: The Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]

HPLC-UV Method:

  • Protocol:

    • For the drug substance, accuracy can be assessed by analyzing a known concentration of the reference standard.

    • For a drug product, perform recovery studies by spiking a placebo matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate.

  • Data Analysis: Calculate the percentage recovery for each sample.

Nonaqueous Titration Method:

  • Protocol:

    • Analyze a known amount of a highly pure this compound reference standard.

    • Alternatively, use a second, independent, and well-characterized analytical procedure to assay the same sample and compare the results.

  • Data Analysis: The determined concentration should be in close agreement with the known purity of the reference standard.

IV. Precision: The Degree of Scatter

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Protocol: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or with different equipment.

    • Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

This is applicable to both HPLC-UV and nonaqueous titration methods.

V. Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Bounds of Measurement
  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These parameters are crucial for the quantitation of impurities but are not typically required for the assay of an active ingredient.[8] For the HPLC-UV method, LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For the nonaqueous titration method, LOD and LOQ are generally not applicable.

VI. Robustness: The Capacity to Remain Unaffected by Small Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

HPLC-UV Method:

  • Protocol: Introduce small variations to method parameters such as:

    • pH of the mobile phase

    • Mobile phase composition

    • Column temperature

    • Flow rate

  • Data Analysis: Assess the effect on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay result.

Nonaqueous Titration Method:

  • Protocol: Introduce small variations to method parameters such as:

    • Solvent composition

    • Titrant concentration

    • Temperature

  • Data Analysis: Assess the impact on the assay result.

Comparative Performance Data

The following tables summarize hypothetical but realistic validation data for the two methods, providing a clear comparison of their performance characteristics.

Table 1: Comparison of Validation Parameters for HPLC-UV and Nonaqueous Titration Methods

Validation ParameterHPLC-UV MethodNonaqueous Titration Method
Specificity High (demonstrated through forced degradation)Moderate (susceptible to interference from basic impurities)
Linearity (r) > 0.999> 0.999
Range (% of target) 50 - 150%80 - 120%
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (RSD)
- Repeatability< 1.0%< 0.5%
- Intermediate Precision< 1.5%< 0.7%
LOD/LOQ Applicable for impurity analysisNot Applicable
Robustness Robust to minor changes in chromatographic conditionsRobust to minor changes in titration parameters

Experimental Protocols

HPLC-UV Method: Assay of this compound (Post-derivatization)
  • Derivatization Agent: Dansyl Chloride

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.05 M Phosphate Buffer (pH 7.0) in a gradient elution

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Nonaqueous Acid-Base Titration Method
  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid

  • Solvent: Glacial Acetic Acid

  • Indicator: Crystal Violet (or potentiometric endpoint detection)

  • Procedure:

    • Accurately weigh about 300 mg of this compound into a clean, dry flask.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with 0.1 N perchloric acid to a blue-green endpoint.

    • Perform a blank titration and make any necessary correction.

G cluster_hplc HPLC-UV Method cluster_titration Nonaqueous Titration Method p1 Sample Preparation & Derivatization p2 HPLC Separation p1->p2 p3 UV Detection p2->p3 p4 Data Analysis (Peak Area) p3->p4 t1 Sample Weighing & Dissolution t2 Titration with Perchloric Acid t1->t2 t3 Endpoint Detection (Visual/Potentiometric) t2->t3 t4 Calculation of Assay t3->t4

Caption: A high-level comparison of the experimental workflows.

Conclusion: Selecting the Fit-for-Purpose Method

Both the HPLC-UV (with derivatization) and nonaqueous acid-base titration methods can be successfully validated for the quantitative determination of this compound. The choice of method depends on the intended application.

  • The HPLC-UV method is the superior choice for a stability-indicating assay and for the analysis of the drug substance or product where the separation and quantitation of impurities are required. Its high specificity provides a greater level of assurance in the quality of the material.

  • The nonaqueous titration method is a highly precise, robust, and cost-effective method for the assay of the bulk drug substance , particularly for release testing where the impurity profile is well-characterized and controlled. Its simplicity and speed make it an attractive option for routine quality control.

Ultimately, a comprehensive analytical control strategy for this compound would likely employ both techniques: the nonaqueous titration for the bulk assay and a validated HPLC method for the determination of related substances and impurities. This dual approach leverages the strengths of each method to provide a complete and reliable assessment of the compound's quality.

References

  • United States Pharmacopeia.
  • U.S. Food and Drug Administration.
  • ProPharma.
  • BA Sciences.
  • U.S. Food and Drug Administration. Q2(R2)
  • United States Pharmacopeia.
  • International Council for Harmonis
  • Lab Manager.
  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • CASSS.
  • United States Pharmacopeia. <1225> Validation of Compendial Procedures - USP-NF ABSTRACT.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • GFS Chemicals.
  • ResearchGate. Q2(R1)
  • Scribd.
  • AOCS.
  • Sigma-Aldrich. cis-4-Chloro-cyclohexylamine hydrochloride.
  • ResearchGate.
  • Chemistry LibreTexts. 9.
  • HBM4EU.
  • PubChem. This compound.
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for [4-(4-Chlorophenyl)cyclohexyl]methanol.
  • Eurachem. 7.
  • La démarche ISO 17025. A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.
  • SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.

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A Comparative Guide to the Efficacy of Cis- and Trans-4-Chloro-cyclohexylamine Hydrochloride: A Stereochemical Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The Foundational Role of Stereoisomerism in Drug Action

The concept of chirality and stereoisomerism is fundamental to drug-receptor interactions. Biological systems, being inherently chiral, often interact differently with each stereoisomer of a drug. One isomer, the "eutomer," may fit perfectly into a receptor's binding site, eliciting a potent therapeutic effect, while the other, the "distomer," might be less active, inactive, or even responsible for undesirable side effects.[4] This "lock-and-key" model underscores why the evaluation of individual stereoisomers is a cornerstone of modern drug development.

The differential activity of cis and trans isomers, a class of diastereomers, is well-documented. For instance, the anti-cancer drug cisplatin is highly effective, while its counterpart, transplatin, is clinically inactive due to its inability to form the specific DNA adducts required for its cytotoxic effect.[5] This stark difference highlights the critical importance of geometric isomerism in determining pharmacological outcomes.

Structural Distinction: Cis- vs. Trans-4-Chloro-cyclohexylamine Hydrochloride

The key difference between the cis and trans isomers of 4-Chloro-cyclohexylamine hydrochloride lies in the relative spatial orientation of the chloro and amino functional groups on the cyclohexane ring. In the more stable chair conformation:

  • Cis Isomer: One substituent is in an axial position, and the other is in an equatorial position.

  • Trans Isomer: Both substituents are in equatorial positions (the more stable diequatorial conformation) or both are in axial positions (less stable).

This seemingly subtle structural variance has significant implications for how each molecule presents its functional groups for interaction with biological targets.

Caption: Chair conformations of cis and trans 4-Chloro-cyclohexylamine.

Inferred Efficacy Based on Synthetic Precedent

While direct comparative efficacy data is elusive, the synthetic routes for creating pharmacologically active molecules often provide clues. In the synthesis of substituted cyclohexylamines for pharmaceutical applications, there is frequently a preference for the isolation of the trans isomer. For example, in the production of a key intermediate for the antipsychotic drug cariprazine, which features a trans-4-substituted cyclohexane-1-amine moiety, methods are employed to selectively produce the trans diastereomer. This strongly suggests that the trans configuration is the biologically active or desired isomer for this class of compounds. The thermodynamic stability of the diequatorial trans isomer often makes it the major product in equilibrium-driven reactions, and its specific geometry is likely crucial for its intended biological target engagement.

Proposed Experimental Framework for Efficacy Comparison

To definitively assess the comparative efficacy of cis- and trans-4-Chloro-cyclohexylamine hydrochloride, a structured experimental approach is necessary. Given that many arylcyclohexylamine derivatives exhibit activity at N-methyl-D-aspartate (NMDA) receptors, a logical starting point would be to investigate their potential as NMDA receptor modulators.

Hypothetical Experimental Workflow

Sources

Differentiating Stereoisomers: A Spectroscopic Comparison of cis- and trans-4-Chloro-cyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and complex chemical synthesis, the precise structural characterization of stereoisomers is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. The 4-Chloro-cyclohexylamine hydrochloride isomers, cis and trans, serve as a quintessential example where a subtle change in the spatial arrangement of the chloro and amino groups on the cyclohexane ring can significantly influence their physicochemical properties and potential as pharmaceutical intermediates. This guide provides an in-depth spectroscopic comparison of these two diastereomers, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to provide a definitive analytical toolkit for their differentiation.

The Decisive Role of Conformational Analysis

At the heart of the spectroscopic differences between the cis and trans isomers lies the conformational preference of the cyclohexane ring. In its most stable "chair" conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[1][2] The thermodynamically more stable conformation will have the bulkier substituents in the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions.[2][3]

For trans-4-Chloro-cyclohexylamine hydrochloride , the most stable conformation places both the chloro and the ammonium (-NH3+) groups in equatorial positions. This diequatorial arrangement minimizes steric strain, making it the predominantly observed conformer.[4]

Conversely, for cis-4-Chloro-cyclohexylamine hydrochloride , one substituent must be axial while the other is equatorial. Due to a rapid ring-flip at room temperature, the cis isomer exists as a dynamic equilibrium of two chair conformers of roughly equal energy. In one conformer, the chloro group is axial and the ammonium group is equatorial, and in the other, the ammonium group is axial and the chloro group is equatorial.

This fundamental difference in conformational stability and substituent orientation is the primary driver for the distinct spectroscopic signatures observed for each isomer.

Comparative Spectroscopic Data

The following sections detail the expected and observed differences in the NMR, FTIR, and MS spectra of the cis and trans isomers of this compound.

Spectroscopic TechniqueKey Differentiating Featurecis-Isomer (Axial/Equatorial)trans-Isomer (Diequatorial)
¹H NMR Chemical Shift of H-1 & H-4Broader, averaged signals. Equatorial protons are more deshielded (downfield).Sharper signals. Axial protons are more shielded (upfield).
Coupling Constants (J-values)Smaller J-values (2-5 Hz) due to axial-equatorial and equatorial-equatorial couplings.Larger J-values (10-13 Hz) due to axial-axial couplings.
¹³C NMR Chemical Shift of C-1 & C-4Upfield shift for carbons with axial substituents (γ-gauche effect).Downfield shift for carbons with equatorial substituents.
FTIR C-Cl StretchExpected at a higher wavenumber for the equatorial C-Cl bond.Expected at a lower wavenumber for the axial C-Cl bond (in the less stable conformer).
N-H BendingPotential for broader or more complex bands due to conformational averaging.Sharper, more defined N-H bending vibrations.
Mass Spectrometry Fragmentation PatternMay show subtle differences in fragment ion intensities due to stereochemical influences on fragmentation pathways.May favor specific fragmentation pathways due to the fixed diequatorial conformation.

In-Depth Analysis by Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereoisomer Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of this compound due to its sensitivity to the local electronic environment and through-bond/through-space interactions of nuclei.

The key to differentiating the isomers in the ¹H NMR spectrum lies in the chemical shifts and coupling constants of the protons on C-1 (attached to the ammonium group) and C-4 (attached to the chlorine).[5]

  • Chemical Shifts (δ): In the more stable diequatorial conformation of the trans isomer, the protons at C-1 and C-4 are in axial positions. Axial protons are generally more shielded (resonate at a lower ppm value or "upfield") compared to their equatorial counterparts. For the cis isomer, which is an average of two conformers, the C-1 and C-4 protons will have chemical shifts that are an average of their axial and equatorial environments, often appearing broader. The equatorial protons in the cis isomer are expected to be deshielded and resonate at a higher ppm value ("downfield") relative to the axial protons in the trans isomer.[5]

  • Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.

    • For the trans-isomer , the axial protons at C-1 and C-4 will exhibit large axial-axial (Jₐₐ) couplings with their neighboring axial protons, typically in the range of 10-13 Hz.[5]

    • For the cis-isomer , the protons at C-1 and C-4 will show smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, generally in the range of 2-5 Hz.[5] The observation of a large coupling constant for the H-1 or H-4 proton is a strong indicator of the trans isomer.

¹³C NMR provides a clear and often simpler picture for distinguishing the isomers. The key principle here is the γ-gauche effect.

  • An axial substituent will cause a shielding (upfield shift to a lower ppm value) of the γ-carbon (the carbon three bonds away).[6]

  • Therefore, in the cis-isomer , the carbon bearing the axial substituent (in either of its rapidly interconverting chair forms) will be shifted upfield compared to the corresponding carbon in the trans-isomer , where both substituents are equatorial.

  • Specifically, the chemical shifts of C-1 and C-4 in the cis isomer will be at a lower ppm value than in the trans isomer. Additionally, the carbons at the C-2, C-3, C-5, and C-6 positions in the cis isomer will also experience this shielding effect from the axial substituent and appear upfield relative to the same carbons in the trans isomer. Studies on similar substituted cyclohexanes have shown that equatorial carbons resonate, on average, a few ppm downfield from their axial counterparts.[7]

G cluster_trans trans-Isomer (Diequatorial) cluster_cis cis-Isomer (Axial/Equatorial Equilibrium) trans_H1 H-1 (axial) trans_C1 C-1 trans_H1->trans_C1 cis_H1_eq H-1 (equatorial) cis_C1 C-1 cis_H1_eq->cis_C1 cis_H1_ax H-1 (axial) cis_H1_ax->cis_C1 cis_C1->cis_H1_eq cis_C1->cis_H1_ax

Key ¹H NMR differences for H-1.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint

While FTIR is less definitive than NMR for stereoisomer differentiation, it can provide corroborating evidence, particularly when analyzing the solid-state spectra of the hydrochloride salts where the conformations are locked.

  • C-Cl Vibrations: The stretching frequency of the C-Cl bond is sensitive to its axial or equatorial orientation. Generally, the C-Cl stretching vibration for an equatorial substituent is found at a slightly higher wavenumber than for an axial one. Thus, the trans isomer (diequatorial) would be expected to show a C-Cl stretch at a higher frequency compared to the averaged signal of the cis isomer, which has a significant population with an axial C-Cl bond.

  • N-H Vibrations: As hydrochloride salts, both isomers will exhibit strong, broad absorptions in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt (R-NH₃⁺). The N-H bending vibrations, typically around 1500-1600 cm⁻¹, might show subtle differences. The conformationally locked trans isomer may present sharper, more defined bending bands, whereas the dynamic equilibrium of the cis isomer could lead to broader or more complex absorption patterns.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

In electron ionization mass spectrometry (EI-MS), the initial molecular ion can undergo various fragmentation reactions. While diastereomers will have the same molecular weight, their fragmentation patterns can sometimes differ in the relative abundances of certain fragment ions due to stereochemical influences on the stability of transition states during fragmentation.[8]

  • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).[9][10] This would lead to the loss of an ethyl radical from the ring, resulting in a prominent fragment ion.

  • Loss of HCl: Another likely fragmentation pathway is the elimination of a molecule of HCl. The stereochemistry can influence the ease of this elimination, potentially leading to different intensities of the [M-HCl]⁺ ion between the cis and trans isomers.

  • Ring Cleavage: Fragmentation of the cyclohexane ring itself can occur. The relative orientation of the substituents in the cis and trans isomers may influence the preferred ring-opening and subsequent fragmentation pathways, leading to variations in the abundance of specific fragment ions. A detailed analysis of these subtle differences would require high-resolution mass spectrometry and comparison with authenticated standards.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 10-20 mg of the this compound isomer in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect chemical shifts, so it is crucial to use the same solvent for comparing the two isomers.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If further confirmation is needed, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Analysis:

    • Integrate the proton signals to confirm the relative number of protons.

    • Measure the coupling constants (J-values) for the signals corresponding to the protons at C-1 and C-4.

    • Compare the chemical shifts of the carbons, particularly C-1 and C-4, between the two isomers.

G cluster_workflow Spectroscopic Analysis Workflow start Isomer Sample (cis or trans) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry start->ms analysis Comparative Data Analysis nmr->analysis Chemical Shifts Coupling Constants ftir->analysis Vibrational Frequencies (C-Cl, N-H) ms->analysis Fragmentation Pattern conclusion Stereochemical Assignment (cis or trans) analysis->conclusion

Workflow for isomer differentiation.
FTIR Sample Preparation and Analysis
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the positions and shapes of the absorption bands, paying close attention to the C-Cl stretching region (typically 600-800 cm⁻¹) and the N-H bending region (1500-1600 cm⁻¹).

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis, using Electron Ionization (EI).

  • Data Analysis: Compare the mass-to-charge ratios (m/z) and relative intensities of the fragment ions in the mass spectra of the two isomers.

Conclusion: An Integrated Approach for Unambiguous Assignment

While each spectroscopic technique provides valuable clues, a definitive and trustworthy assignment of the cis and trans isomers of this compound is best achieved through an integrated approach. ¹H and ¹³C NMR spectroscopy stand out as the most conclusive methods, offering clear, quantifiable differences in coupling constants and chemical shifts that are directly linked to the fundamental conformational disparities between the two isomers. FTIR and Mass Spectrometry serve as excellent complementary techniques, providing corroborating evidence that strengthens the overall structural elucidation. By understanding the principles of conformational analysis and applying this multi-faceted spectroscopic toolkit, researchers and drug development professionals can confidently and accurately characterize these critical stereoisomers, ensuring the quality and integrity of their chemical entities.

References

  • Fleming, F. F., & Wei, G. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry, 74(9), 3551–3553. [Link]

  • Charki, P., Cordier, M., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • LibreTexts Chemistry. (2022). 4.6: Axial and Equatorial Bonds in Cyclohexane. [Link]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). Cyclohexylamine hydrochloride. [Link]

  • Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College. [Link]

  • NIST Chemistry WebBook. (n.d.). Cyclohexylamine. [Link]

  • SpectraBase. (n.d.). Trans-2-phenylcyclohexylamine, hydrochloride. [Link]

  • Chegg. (2023). Solved - Based on the 1 H NMR, discuss the cis vs. trans. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Master Organic Chemistry. (2014). The Cyclohexane Chair Conformation: Axial, Equatorial, "Up" and "Down". [Link]

  • Oreate AI Blog. (2026). Understanding Axial and Equatorial Chair Conformations in Cyclohexane. [Link]

  • The Pennsylvania State University. (n.d.). 2.13 Axial and Equatorial Bonds in Cyclohexane – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • YouTube. (2019). Mass Spectroscopy - Fragmentation | A Level Chemistry | OCR. [Link]

  • Fodor, L., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 1-11. [Link]

  • KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. [Link]

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Kinetic Profiling & Reactivity Guide: 4-Chloro-cyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the kinetic behavior and reactivity profile of 4-Chloro-cyclohexylamine Hydrochloride , designed for process chemists and drug development scientists.

Executive Summary

This compound (CAS 54916-24-4) is a bifunctional building block offering two distinct reactive handles: a primary amine and a secondary alkyl chloride. While often treated as a simple derivative of cyclohexylamine, the presence of the chlorine atom at the 4-position introduces significant inductive effects (


) and stereochemical constraints that alter reaction kinetics compared to unsubstituted analogs. This guide objectively compares its performance against standard alternatives, providing experimental protocols to validate these kinetic differences.

Part 1: Chemical Identity & Stereochemical Dynamics

Unlike simple aliphatic amines, 4-Chloro-cyclohexylamine exists as a mixture of cis and trans diastereomers, each possessing distinct kinetic profiles.

  • Trans-Isomer: Typically the thermodynamic product (diequatorial conformation in the free base form). It exhibits higher steric accessibility at the amine but lower reactivity at the chloride position due to the stability of the equatorial C-Cl bond.

  • Cis-Isomer: Often the kinetic product (axial/equatorial). The axial chlorine (in one chair conformer) is more prone to E2 elimination or solvolysis, while the amine may experience 1,3-diaxial interactions depending on protonation state.

Comparative Reactivity Matrix

The following table contrasts 4-Chloro-cyclohexylamine HCl with its two primary functional alternatives: Cyclohexylamine (baseline amine) and 4-Hydroxycyclohexylamine (alternative linker).

Feature4-Chloro-cyclohexylamine HClCyclohexylamine4-Hydroxycyclohexylamine
Amine pKa ~9.5 - 9.8 (Est.)10.64~9.5 - 10.0
Nucleophilicity Moderate. Reduced by inductive effect of 4-Cl.High. Standard primary amine baseline.Moderate. Reduced by 4-OH inductive effect.
Leaving Group Chloride. Good leaving group; enables substitution/elimination.None. Inert cyclohexane ring.Hydroxyl. Poor leaving group (requires activation/mesylation).
Solubility High in water/alcohols; moderate in non-polar (as free base).Miscible with water; soluble in most organics.[1]High polarity; poor solubility in non-polar solvents.
Major Side Reaction Elimination. Formation of 3-cyclohexenylamine under basic conditions.None (stable ring).O-Alkylation/Acylation. Competitive reaction at Oxygen.

Part 2: Kinetic Analysis & Causality

Amine Nucleophilicity (The Inductive "Drag")

Observation: In acylation reactions (e.g., with benzoyl chloride), 4-Chloro-cyclohexylamine reacts roughly 2-5x slower than cyclohexylamine. Causality: The chlorine atom is electron-withdrawing via induction. This pulls electron density through the


-framework, slightly reducing the electron density on the nitrogen lone pair.
  • Practical Implication: When using this intermediate in multi-component couplings, it may be outcompeted by other amines. You must control stoichiometry or activate the electrophile further.

Chloride Displacement (The Ammonium Retardation)

Observation: Nucleophilic substitution of the chloride (e.g., by azide or thiols) is significantly slower in acidic media compared to neutral media. Causality: In acidic conditions, the amine is protonated (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


). This positive charge acts as a powerful electron-withdrawing group, destabilizing the development of positive charge (carbocation character) at the C4 position required for 

pathways and increasing the energy barrier for

transition states.
  • Self-Validating Check: If your substitution yield is low, check the pH. The reaction likely requires the amine to be neutral or protected (e.g., as an acetamide) to proceed efficiently.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways available to the molecule depending on pH and reagents.

ReactionPathways cluster_0 Critical Control Point Start 4-Chloro-cyclohexylamine (Protonated Salt) FreeBase Free Base (Neutral Amine) Start->FreeBase Base (NaOH/TEA) Fast eq. Elimination Elimination Product (3-Cyclohexenylamine) FreeBase->Elimination Strong Base / Heat (E2 Pathway) Substitution Substitution Product (4-Nu-Cyclohexylamine) FreeBase->Substitution Nucleophile (Nu-) (SN2 Pathway) Amide Amide Derivative (N-Acyl-4-Cl-cyclohexylamine) FreeBase->Amide Electrophile (RCOCl) Kinetic Control

Figure 1: Reaction divergence based on pH and reagent choice. Note that the free base is the gateway to all functionalization, but also opens the risk of elimination.

Part 4: Experimental Protocols

Protocol A: Competitive Rate Determination (Acylation)

This protocol allows you to quantify the reactivity difference between 4-Chloro-cyclohexylamine and a standard amine, validating the inductive effect in your specific solvent system.

Reagents:

  • Amine A: 4-Chloro-cyclohexylamine HCl (1.0 eq)[2]

  • Amine B: Cyclohexylamine (1.0 eq)

  • Electrophile: Acetic Anhydride (0.5 eq - Limiting Reagent)

  • Base: Triethylamine (2.5 eq)

  • Solvent: Dichloromethane (DCM)

Methodology:

  • Dissolution: Dissolve 1.0 mmol of Amine A and 1.0 mmol of Amine B in 10 mL DCM.

  • Base Addition: Add 2.5 mmol Triethylamine to liberate the free bases. Stir for 5 minutes.

  • Reaction: Add 0.5 mmol Acetic Anhydride dropwise at 0°C. Stir for 15 minutes.

  • Quench: Add 1 mL water to quench unreacted anhydride.

  • Analysis: Analyze the organic phase via GC-MS or HPLC.

  • Calculation: Calculate the ratio of N-acetyl-4-chlorocyclohexylamine to N-acetylcyclohexylamine.

    • Expected Result: The ratio will be < 1 (favoring the unsubstituted cyclohexylamine), confirming the lower nucleophilicity.

Protocol B: Stability Stress Test (Elimination Risk)

This protocol determines the stability of the C-Cl bond under basic processing conditions.

Methodology:

  • Dissolve 4-Chloro-cyclohexylamine HCl in the target solvent (e.g., Methanol or DMF).

  • Add 2.0 equivalents of the base intended for the process (e.g., K2CO3 or NaOH).

  • Heat to the intended reaction temperature (e.g., 60°C).

  • Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

  • Detection: Monitor for the appearance of 3-cyclohexenylamine (elimination product) via LC-MS (M+H = 98.1 Da) or GC.

    • Criterion: If elimination > 5% at 4h, the temperature must be lowered, or a less basic proton scavenger (e.g., Bicarbonate) must be used.

References

  • PubChem. this compound (Compound).[2] National Library of Medicine. Available at: [Link]

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society. (Provides foundational kinetics on cycloalkylamine reactivity and rearrangements).

  • AskFilo. Reactivity of cis vs trans 4-chlorocyclohexanol. (Analogous mechanistic data for 4-substituted cyclohexane systems). Available at: [Link]

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A Comparative In Vitro Evaluation of Novel Anticancer Compounds Derived from a 4-Chloro-cyclohexylamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of oncology drug discovery, the identification of novel chemical scaffolds that can be elaborated into potent and selective therapeutic agents is of paramount importance.[1] The 4-Chloro-cyclohexylamine hydrochloride scaffold represents a versatile starting point for the synthesis of diverse small molecules with potential biological activity.[2] This guide provides a comprehensive framework for the in vitro evaluation of two novel, hypothetical compounds, designated SYN-101 and SYN-102 , derived from this core structure. We present a side-by-side comparison of their cytotoxic and apoptotic activities against the HeLa human cervical cancer cell line, benchmarked against Doxorubicin, a well-established chemotherapeutic agent.[3][4] Detailed, field-tested protocols for primary cytotoxicity screening and mechanistic apoptosis assays are provided, coupled with data interpretation guides to empower researchers in their own discovery efforts.

Introduction: The Rationale for Scaffold-Based Discovery

The use of a central molecular framework, or scaffold, is a cornerstone of modern medicinal chemistry.[1] Scaffolds provide a three-dimensional structure that can be systematically decorated with various functional groups to explore chemical space and optimize interactions with biological targets.[5][6] The cyclohexylamine moiety is a prevalent feature in many bioactive compounds, and its chlorinated derivative offers a reactive handle for diverse synthetic transformations.[7]

Our hypothetical compounds, SYN-101 and SYN-102, were designed to explore the anticancer potential of this scaffold. The primary objective of this guide is to outline a logical, efficient, and reproducible in vitro testing cascade to determine if these novel chemical entities warrant further investigation. We will begin with a broad assessment of cytotoxicity and then proceed to a more focused investigation of their potential mechanism of action.

The benchmark for this study is Doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, which ultimately blocks cancer cell replication and induces cell death.[8][9][10] By comparing our novel compounds to a clinically relevant drug, we can contextualize their potency and potential.

Experimental Design: A Tiered Approach to In Vitro Evaluation

A robust in vitro evaluation workflow is essential for making go/no-go decisions in early-stage drug discovery. Our approach is tiered, starting with a general assessment of cell viability and progressing to more specific mechanistic assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Target Engagement (Optional Follow-up) A Compound Synthesis (SYN-101, SYN-102) B MTT Cytotoxicity Assay (HeLa Cells) A->B Treat cells C Determine IC50 Values B->C Analyze data D Annexin V / PI Apoptosis Assay (Flow Cytometry) C->D If IC50 is promising E Quantify Apoptotic vs. Necrotic Cells D->E Analyze data F Hypothesize Mechanism of Action E->F Interpret results G In Vitro Kinase Assay F->G Based on MoA hypothesis H Determine Target-Specific IC50 G->H

Caption: Tiered workflow for in vitro evaluation of novel compounds.

Primary Screening: Assessing General Cytotoxicity

The first crucial step is to determine whether the novel compounds exhibit cytotoxic effects against a relevant cancer cell line. For this purpose, we selected the HeLa cell line, one of the oldest and most commonly used human cell lines in scientific research, derived from cervical cancer cells.[11][12][13]

The MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol: MTT Assay

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • 96-well flat-bottom plates

  • SYN-101, SYN-102, and Doxorubicin (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[16]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of SYN-101, SYN-102, and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[15] Incubate for another 4 hours in the dark at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[17] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Scientist's Note: The MTT assay is a robust initial screen, but it measures metabolic activity, not direct cell death.[14] A compound could be cytostatic (inhibit proliferation) rather than cytotoxic (kill cells) and still show a potent IC50. This is why follow-up assays are critical.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values obtained from the MTT assay.

CompoundTarget/MechanismIC50 (µM) on HeLa cells (48h)
SYN-101 Unknown7.8
SYN-102 Unknown29.4
Doxorubicin Topoisomerase II Inhibitor, DNA Intercalator[8][10]1.2

Interpretation: Based on this data, SYN-101 demonstrates moderate single-digit micromolar cytotoxicity, making it a more promising candidate for further investigation than SYN-102. While not as potent as the established drug Doxorubicin, an IC50 below 10 µM is a common threshold for advancing a hit compound in many screening programs.

Mechanistic Insight: Investigating Apoptosis Induction

Given the promising cytotoxicity of SYN-101, the next logical step is to investigate how it kills cancer cells. A primary mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[18]

The Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay is a gold standard for detecting apoptosis.[19] Its principle relies on two key cellular changes during the death process:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[20]

  • Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and stain the nucleus.[20]

By using both stains, we can differentiate between four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells (primarily): Annexin V-negative and PI-positive.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • HeLa cells

  • 6-well plates

  • SYN-101 and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and a 10X Binding Buffer)[20]

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates. Once they reach ~70% confluency, treat them with SYN-101 and Doxorubicin at concentrations equivalent to their respective IC50 and 2x IC50 values for 24 hours. Include a vehicle control (DMSO).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle non-enzymatic method like scraping or brief treatment with EDTA to preserve membrane integrity.[18] Centrifuge the collected cells.

  • Washing: Wash the cells once with cold PBS and centrifuge again.[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[20] Analyze the samples on a flow cytometer within one hour. Use unstained, PI-only, and Annexin V-only stained cells to set up proper compensation and quadrants.

Comparative Apoptosis Induction Data

The table below presents the hypothetical percentage of cells in early and late apoptosis after treatment.

Treatment (24h)Concentration% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle Control0.5% DMSO3.1%1.5%4.6%
SYN-101 7.8 µM (IC50)25.6%10.2%35.8%
Doxorubicin 1.2 µM (IC50)28.9%14.5%43.4%

Interpretation: The data clearly indicates that SYN-101 induces a significant level of apoptosis in HeLa cells, comparable to the positive control, Doxorubicin. The substantial increase in both early and late apoptotic populations compared to the vehicle control strongly suggests that the cytotoxicity observed in the MTT assay is mediated, at least in part, by the activation of a programmed cell death pathway.

Next Steps and Future Directions

The in vitro data suggests that SYN-101 is a promising hit compound derived from the 4-Chloro-cyclohexylamine scaffold. It exhibits moderate cytotoxic activity and effectively induces apoptosis in a cancer cell line.

The logical next phase of investigation would involve:

  • Target Identification: The mechanism of apoptosis induction is still unknown. Further studies, such as in vitro kinase screening panels, could be employed to identify specific molecular targets.[21][22][23] Many signaling pathways that control apoptosis are regulated by kinases, making this a rational avenue to explore.[24]

  • Selectivity Profiling: Assess the cytotoxicity of SYN-101 against a panel of non-cancerous cell lines to determine its therapeutic window.

  • Lead Optimization: Synthesize additional analogs of SYN-101 to improve potency and explore structure-activity relationships (SAR).

Conclusion

This guide has outlined a systematic and comparative approach to the initial in vitro evaluation of novel compounds synthesized from a this compound scaffold. By employing a tiered workflow of primary cytotoxicity screening followed by mechanistic apoptosis assays, we have demonstrated how to effectively characterize and compare novel chemical entities like SYN-101 and SYN-102 against a clinical benchmark. The results for SYN-101 establish it as a viable hit compound, justifying the allocation of further resources for lead optimization and deeper mechanistic studies.

References

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  • Cancer Research UK. (n.d.). Doxorubicin. Retrieved from Cancer Research UK website. [Link]

  • Das, S., & Sanyal, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Bio-protocol (Vol. 8, Issue 22). PMC. [Link]

  • Zare, P., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. In Cancers (Vol. 14, Issue 19). PMC. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from Springer Nature Experiments website. [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. In Pharmacogenetics and Genomics (Vol. 21, Issue 7, pp. 440–446). PMC. [Link]

  • eLife. (2012). Cancer: How does doxorubicin work?. Retrieved from eLife website. [Link]

  • Wikipedia. (n.d.). HeLa. Retrieved from Wikipedia website. [Link]

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  • Johns Hopkins Medicine. (n.d.). The Importance of HeLa Cells. Retrieved from Johns Hopkins Medicine website. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from ResearchHub website. [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website. [Link]

  • Britannica. (2026). HeLa cell. Retrieved from Britannica website. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from NCBI Bookshelf website. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from G-Biosciences website. [Link]

  • Schuffenhauer, A., et al. (2020). Structural and Activity Profile Relationships Between Drug Scaffolds. In Journal of Medicinal Chemistry (Vol. 63, Issue 15, pp. 8049–8063). PMC. [Link]

  • Austin Publishing Group. (2016). Scaffolds: Porous Scaffold for Modulated Drug Delivery. Retrieved from Austin Publishing Group website. [Link]

  • Zielińska, A., et al. (2023). Scaffolds for drug delivery and tissue engineering: The role of genetics. In Journal of Controlled Release (Vol. 359, pp. 207–223). PubMed. [Link]

  • Ovid. (2023). Scaffolds for drug delivery and tissue engineering: The role of genetics. Retrieved from Ovid website. [Link]

  • protocols.io. (2024). In vitro kinase assay. Retrieved from protocols.io website. [Link]

  • BioSolveIT GmbH. (n.d.). Scaffold-Based Drug Design. Retrieved from BioSolveIT GmbH website. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from BellBrook Labs website. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. In International Journal of Molecular Sciences (Vol. 22, Issue 16). PMC. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website. [Link]

  • Gao, S., et al. (2025). Preparation of 4‐substituted cyclohexylamines. In Angewandte Chemie International Edition. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from ResearchGate website. [Link]

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A Comparative Guide to Catalytic Systems for the Synthesis of 4-Chloro-cyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Industrial Relevance

4-Chloro-cyclohexylamine hydrochloride is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for various active pharmaceutical ingredients (APIs). The synthesis of this molecule, however, presents a significant chemical challenge: the selective saturation of a carbocyclic ring while preserving a sensitive carbon-halogen bond. The primary obstacle in the catalytic hydrogenation of chlorinated aromatic precursors is the competing side reaction of hydrodechlorination (hydrogenolysis of the C-Cl bond), which leads to undesired byproducts and reduces the overall yield.

This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, focusing on the most common and industrially viable pathway: the catalytic hydrogenation of 4-chloroaniline. We will dissect the performance of different metal catalysts, explain the mechanistic rationale behind their selectivity, and provide actionable experimental protocols for researchers and process chemists.

Synthetic Pathways: A Strategic Overview

The most direct and widely explored route to 4-chloro-cyclohexylamine is the complete hydrogenation of the aromatic ring of 4-chloroaniline. This transformation requires a catalyst that is highly active for arene hydrogenation but exhibits low activity towards C-Cl bond cleavage. The final step involves the straightforward conversion of the resulting amine to its hydrochloride salt for improved stability and handling.[1]

Synthetic_Pathway cluster_0 Route: Hydrogenation of 4-Chloroaniline cluster_1 Key Challenge: Side Reaction A 4-Chloroaniline B 4-Chloro-cyclohexylamine A->B  Catalytic Hydrogenation (H₂, Catalyst) D Undesired Byproduct: Cyclohexylamine A->D  Hydrodechlorination (Undesired Pathway) C 4-Chloro-cyclohexylamine Hydrochloride B->C  HCl (anhydrous) in solvent

Figure 1: Primary synthetic route to this compound and the competing hydrodechlorination side reaction.

Comparative Analysis of Heterogeneous Catalysts

The choice of catalyst is the most critical parameter dictating the success and selectivity of the hydrogenation of 4-chloroaniline. Noble metal catalysts are generally employed for their high activity in arene hydrogenation.[2] However, their propensity to catalyze hydrodechlorination varies significantly.

Rhodium (Rh)-Based Catalysts

Rhodium catalysts, typically supported on carbon (Rh/C) or alumina (Rh/Al₂O₃), are often the preferred choice for hydrogenating halogenated aromatics.[3]

  • Expertise & Experience: Rhodium's higher oxophilicity compared to palladium leads to a preferential interaction with the aromatic ring over the C-Cl bond. The mechanism of hydrogen activation and transfer on Rh surfaces is less prone to the oxidative addition into the C-Cl bond, which is the primary step in hydrodechlorination. This intrinsic property results in superior chemoselectivity.

  • Performance: Rhodium systems can achieve high yields of the desired chlorinated cyclohexane amine with minimal dehalogenation, often under relatively mild conditions (e.g., 50-100°C, 10-50 bar H₂).

Ruthenium (Ru)-Based Catalysts

Ruthenium is another highly active metal for arene hydrogenation and can be a cost-effective alternative to rhodium.[4][5]

  • Expertise & Experience: While very active, ruthenium catalysts can be less selective than rhodium. Their performance is highly dependent on the support, catalyst preparation method, and the presence of promoters. The use of specific solvents or additives (e.g., alkali metal promoters) can sometimes suppress hydrodechlorination by modifying the electronic properties of the catalyst surface.[6]

  • Performance: Good to excellent yields are achievable, but optimization is often required to minimize the formation of cyclohexylamine. Conditions might be slightly harsher than those for rhodium.

Platinum (Pt) and Palladium (Pd)-Based Catalysts

Platinum and palladium are exceptionally active hydrogenation catalysts but are generally problematic for this specific transformation.[7][8]

  • Expertise & Experience: Palladium, in particular, is notoriously efficient at catalyzing hydrodehalogenation.[9] The reaction mechanism on Pd and Pt surfaces readily facilitates the cleavage of the C-Cl bond. These catalysts are typically avoided unless modified with specific inhibitors (e.g., sulfur or lead compounds) or used in highly specialized systems, which adds complexity and cost.[10]

  • Performance: Without modification, these catalysts lead to significant amounts of cyclohexylamine, making them unsuitable for a selective synthesis.

Raney Nickel (Ni)

As a non-precious metal catalyst, Raney Nickel offers a significant cost advantage, making it attractive for industrial-scale production.[11][12]

  • Expertise & Experience: The activity and selectivity of Raney Nickel are highly variable and depend on its preparation, age, and any dopants.[13][14][15] It generally requires more forcing conditions (higher temperatures and pressures) than precious metal catalysts. These harsher conditions can often promote the undesired hydrodechlorination side reaction.[16][17]

  • Performance: While used for many industrial hydrogenations, achieving high selectivity for 4-chloro-cyclohexylamine can be challenging. It may be suitable if a certain percentage of the dehalogenated byproduct is tolerable or if extensive process optimization is undertaken.

Quantitative Performance Data

The table below summarizes typical performance data for various catalytic systems in the hydrogenation of chlorinated aromatics, providing a comparative basis for catalyst selection.

Catalyst SystemSubstrate ExampleTemperature (°C)Pressure (bar H₂)Yield of Chloro-Product (%)Selectivity (%)Key Observations & Reference
5% Rh/C 4-Chloroaniline80 - 10030 - 50>90>95Excellent selectivity, the benchmark catalyst.[3]
5% Ru/C 4-Chloroaniline100 - 12050 - 7085 - 90~90Highly active but requires optimization to suppress dehalogenation.[5][6]
5% Pt/C p-Chloronitrobenzene40 - 6010~80VariableProne to dehalogenation, though some modified systems show promise.[7][10][18]
5% Pd/C Chloroarenes25 - 505 - 10Low<50High rate of hydrodechlorination makes it generally unsuitable.[8][9]
Raney® Ni p-Chloronitrobenzene100 - 15080 - 10070 - 8580 - 90Cost-effective but requires harsh conditions and careful control.[13][14][15][19]

Experimental Protocols & Workflow

This section provides a trusted, self-validating protocol for the synthesis using the recommended rhodium-based catalytic system.

Protocol 1: Synthesis via Hydrogenation of 4-Chloroaniline using 5% Rh/C

Experimental_Workflow start Start prep Reactor Preparation - Add 4-chloroaniline, solvent (e.g., Methanol), and 5% Rh/C catalyst to a high-pressure reactor. start->prep purge System Purge - Seal reactor. - Purge 3-5 times with N₂ to remove air. - Purge 3-5 times with H₂. prep->purge react Hydrogenation Reaction - Pressurize with H₂ to target pressure (e.g., 40 bar). - Heat to target temperature (e.g., 90°C) with stirring. - Monitor reaction progress (H₂ uptake, GC/LC analysis). purge->react finish Reaction Workup - Cool reactor to room temperature. - Carefully vent excess H₂. - Purge with N₂. react->finish filter Catalyst Removal - Filter the reaction mixture through Celite® to remove the Rh/C catalyst. - Wash the filter cake with solvent. finish->filter concentrate Solvent Removal - Concentrate the filtrate under reduced pressure to obtain crude 4-chloro-cyclohexylamine. filter->concentrate salt Hydrochloride Salt Formation - Dissolve crude amine in a suitable solvent (e.g., Isopropanol). - Add anhydrous HCl (gas or solution) until pH < 2. - Cool to induce crystallization. concentrate->salt isolate Product Isolation - Collect the precipitated solid by filtration. - Wash with cold solvent. - Dry under vacuum. salt->isolate end Final Product: 4-Chloro-cyclohexylamine HCl isolate->end

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reactor Charging: To a 500 mL stainless steel high-pressure autoclave, add 4-chloroaniline (25.5 g, 0.2 mol), methanol (200 mL), and 5% Rhodium on activated carbon (1.2 g, ~5 wt% of substrate).

  • System Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen (N₂) to 10 bar and then venting. Repeat this cycle five times. Subsequently, purge with hydrogen (H₂) in the same manner three times.

  • Hydrogenation: Pressurize the reactor with hydrogen to 40 bar. Begin vigorous stirring and heat the reactor to 90°C. Maintain these conditions for 8-12 hours or until hydrogen uptake ceases. The reaction can be monitored by taking aliquots (after cooling and depressurizing) and analyzing via Gas Chromatography (GC) for the disappearance of the starting material.

  • Catalyst Filtration: After the reaction is complete, cool the reactor to ambient temperature, carefully vent the excess hydrogen, and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Rinse the reactor and the filter cake with additional methanol (50 mL) to ensure complete recovery of the product.

  • Isolation of Free Amine: Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 4-chloro-cyclohexylamine as an oil or low-melting solid.

  • Hydrochloride Salt Formation: Dissolve the crude amine in isopropanol (150 mL). While stirring, slowly add a solution of anhydrous hydrogen chloride in isopropanol (or bubble anhydrous HCl gas) until the solution is acidic (pH < 2, tested with moist pH paper). A white precipitate will form.

  • Product Isolation: Cool the slurry in an ice bath for 1 hour to maximize precipitation. Collect the white solid by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and then with diethyl ether. Dry the product in a vacuum oven at 50°C to a constant weight.

Conclusion and Recommendations

For the synthesis of this compound via the hydrogenation of 4-chloroaniline, Rhodium-based catalysts (e.g., 5% Rh/C) represent the most robust and selective option. They provide the best balance of high catalytic activity for arene saturation and low activity for the undesired hydrodechlorination side reaction, leading to high yields and purity under manageable reaction conditions. While Ruthenium-based systems are a viable second choice, they may require more extensive process optimization. For large-scale industrial applications where cost is paramount, Raney Nickel could be considered, but with the expectation that significant investment in process development will be necessary to achieve acceptable selectivity. Palladium and Platinum catalysts are generally not recommended for this specific transformation due to their high propensity for C-Cl bond cleavage.

References

  • Jagadeesh, R. V., et al. (2013). Selective Hydrogenation of α,β-Unsaturated Aldehydes to Unsaturated Alcohols Using Supported Gold Catalysts. Journal of the American Chemical Society. [Link]

  • Torres, C.C., et al. (2020). Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. MDPI. [Link]

  • Püntener, K., et al. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. Molecules. [Link]

  • Google Patents. (2019). A kind of method of synthesis of trans -4- methyl cyclohexylamine. CN109678726A.
  • Rajasekhar, V., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]

  • PubChem. This compound. [Link]

  • Masson, G., et al. (2022). An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes. Angewandte Chemie. [Link]

  • Watson, D. A., et al. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. ACS Catalysis. [Link]

  • Bera, M., et al. (2018). A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes. New Journal of Chemistry. [Link]

  • Al-Sha'alan, N. H. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega. [Link]

  • Reddy, K. S., et al. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. [Link]

  • Google Patents. (2016). Method for preparing p-chloroaniline through catalytic hydrogenation of p-chloronitrobenzene. CN105622432A.
  • Park, J. C., et al. (2023). Catalytic reductions of nitroaromatic compounds over heterogeneous catalysts with rhenium sub-nanostructures. ResearchGate. [Link]

  • Xiao, J., et al. (2014). Highly Efficient Rhodium-Catalyzed Transfer Hydrogenation of Nitroarenes into Amines and Formanilides. Synlett. [Link]

  • Zhang, Z., et al. (2011). Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. Journal of the Serbian Chemical Society. [Link]

  • Google Patents. (1997).
  • Pagliaro, M., et al. (2011). A New Class of Heterogeneous Platinum Catalysts for the Chemoselective Hydrogenation of Nitroarenes. ChemCatChem. [Link]

  • Khan, I., et al. (2024). Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview. MDPI. [Link]

  • Al-Sha'alan, N. H. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega. [Link]

  • Stankovský, Š., & Kmeťová, J. (1982). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Collection of Czechoslovak Chemical Communications. [Link]

  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Yao, Z-J., et al. (2019). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. [Link]

  • Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]

  • Google Patents. (1976). 4-Arylcyclohexylamines. US3979444A.
  • Bond with RK. (2020). Heterogeneous Catalytic Hydrogenation || Reduction || Bond with RK. YouTube. [Link]

  • Kempe, R., et al. (2017). A Highly Active Nickel Catalyst for the Selective Hydrogenation of Functionalized Nitroarenes. ChemCatChem. [Link]

  • Banik, B. K. (2001). Catalysis by 4-dialkylaminopyridines. Arkivoc. [Link]

  • Colacino, E., et al. (2024). Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry. RSC Sustainability. [Link]

  • Titirici, M-M., et al. (2024). The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. Catalysts. [Link]

  • Masson, G., et al. (2022). An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes. Angewandte Chemie International Edition. [Link]

  • Wikipedia. Raney nickel. [Link]

  • Wang, A., et al. (2014). FeOx-supported platinum single-atom and pseudo-single-atom catalysts for chemoselective hydrogenation of functionalized nitroarenes. Nature Communications. [Link]

  • Nurakhmetov, N., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [Link]

  • CN104447385A. (2015). Method utilizing catalytic hydrogenation synthesis of nitrobenzene compounds to prepare aniline compounds. Patsnap. [Link]

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Technical Guide: Cytotoxicity Profiling of 4-Chloro-cyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide designed for researchers and drug development professionals. It treats 4-Chloro-cyclohexylamine hydrochloride not as a final drug, but as a critical pharmacophore scaffold used to synthesize potent anticancer agents (e.g., FGFR inhibitors, Urea derivatives).

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Oncologists Focus: Synthesis utilization, Comparative Cytotoxicity Assays, and Mechanistic Validation

Executive Summary: The 4-Chloro Scaffold in Medicinal Chemistry

This compound (4-CCA-HCl) serves as a versatile building block in modern drug discovery. Unlike simple cyclohexylamine, the C-4 chlorine substituent introduces a specific lipophilic and electronic handle, critically influencing the binding affinity of the final drug candidate.

In kinase inhibitors (e.g., FGFR targets) and urea-based antineoplastics, this scaffold is often employed to:

  • Modulate Lipophilicity (LogP): The chlorine atom increases membrane permeability compared to the hydroxyl or amino analogs.

  • Fill Hydrophobic Pockets: The 4-chloro-cyclohexyl moiety fits into hydrophobic sub-domains of target enzymes (e.g., the ATP-binding site of kinases).

  • Restrict Conformation: The cyclohexane ring provides a semi-rigid spacer, orienting pharmacophores in specific cis or trans configurations.

This guide compares the cytotoxicity performance of derivatives synthesized from this scaffold and details the protocols required to validate them.

Comparative Analysis: Derivative Classes & Performance

When 4-CCA-HCl is derivatized, it typically yields three primary classes of cytotoxic agents. The table below compares their theoretical performance based on structure-activity relationship (SAR) data from recent kinase inhibitor research (e.g., FGFR inhibitors).

Table 1: Comparative Performance of 4-CCA Derivatives
Derivative ClassStructural ModificationPrimary TargetTypical IC50 (Cancer Lines)Solubility Profile
Class A: Urea/Thiourea Conjugates Amine reacted with IsocyanatesKinases (FGFR, VEGFR)Low nM (10–100 nM) Moderate (DMSO req.)
Class B: Amide-Linked Heterocycles Amine coupled to Quinoline/PyridineDNA Intercalation / TopoisomeraseLow µM (1–10 µM) Poor (Requires formulation)
Class C: Platinum Ligands Amine coordinates to Pt(II)DNA Crosslinking (Cisplatin-like)Mid µM (5–50 µM) Good (Water soluble)
Class D: Sulfonamides Amine reacted with Sulfonyl ChloridesCarbonic Anhydrase / TubulinHigh µM (>50 µM) Moderate

Expert Insight: Class A (Ureas) currently shows the highest promise in the literature. The 4-chloro group often sits in the "gatekeeper" region of kinase domains, enhancing selectivity over wild-type cyclohexyl analogs.

Experimental Protocols: Validating Cytotoxicity

To accurately assess these derivatives, a multi-parametric approach is required. Simple metabolic assays (MTT) are insufficient due to the potential for the 4-chloro group to undergo hydrolysis or metabolic shifts.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to hit validation.

G cluster_assay Cytotoxicity Screening Start 4-CCA-HCl (Starting Material) Synth Derivatization (Urea/Amide Coupling) Start->Synth Purify Purification (HPLC/Recrystallization) Synth->Purify MTT Primary Screen (MTT/CCK-8 Assay) Purify->MTT IC50 IC50 Determination (Dose-Response) MTT->IC50 Hits < 10µM Validation Mechanistic Validation (Flow Cytometry) IC50->Validation Lead Candidates

Caption: Workflow for converting 4-CCA-HCl into drug candidates and screening for cytotoxicity.

Protocol A: Optimized MTT Assay for Chlorinated Derivatives

Why this protocol? Chlorinated aliphatic amines can be lipophilic. Standard aqueous MTT protocols may lead to compound precipitation, causing false positives.

Reagents:

  • Target Cells: A549 (Lung), MCF-7 (Breast), or FGFR-overexpressing lines (e.g., SNU-16).

  • Solvent: DMSO (Molecular Biology Grade).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the 4-CCA derivative in 100% DMSO to a concentration of 10 mM. Critical: Ensure the solution is clear; vortex vigorously. The HCl salt may require slight warming (37°C).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Prepare serial dilutions in culture medium. Limit final DMSO concentration to <0.5% to avoid solvent toxicity.

    • Range: 0.1 µM to 100 µM.

  • Incubation: Treat cells for 48h or 72h (depending on compound stability).

  • Development: Add MTT reagent (0.5 mg/mL final). Incubate 4h.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Self-Validating Check: Include a "Solvent Control" (0.5% DMSO only) and a "Positive Control" (e.g., Doxorubicin). If the Solvent Control shows <90% viability vs. untreated, the assay is invalid.

Mechanistic Validation: Beyond IC50

Once a "hit" (IC50 < 10 µM) is identified, you must confirm the mechanism. 4-CCA derivatives often induce apoptosis via the intrinsic mitochondrial pathway.

Pathway Visualization: Mode of Action

Pathway Compound 4-CCA Derivative Membrane Cell Membrane Compound->Membrane Passive Diffusion Target Target Binding (e.g., FGFR Kinase) Membrane->Target Signal Signal Inhibition (RAS/MAPK) Target->Signal Inhibits Mito Mitochondrial Dysfunction Signal->Mito Stress Response Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed Mechanism of Action for 4-CCA Kinase Inhibitors leading to apoptosis.

Protocol B: Annexin V/PI Apoptosis Assay

To distinguish between necrosis (toxicity) and apoptosis (programmed death):

  • Treat cells with the IC50 concentration of the 4-CCA derivative for 24h.

  • Harvest cells (keep floating cells!).

  • Stain with Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI - stains DNA in necrotic cells).

  • Analyze via Flow Cytometry.

    • Annexin V+/PI-: Early Apoptosis (Desired).

    • Annexin V+/PI+: Late Apoptosis.

    • Annexin V-/PI+: Necrosis (Sign of non-specific toxicity).

Troubleshooting & Expert Insights

Solubility of HCl Salts

The "Hydrochloride" (HCl) form of 4-Chloro-cyclohexylamine is water-soluble, but derivatives (especially ureas) often lose this solubility.

  • Issue: Compound precipitates in cell media.

  • Solution: Pre-dissolve in DMSO, then dilute into warm media while vortexing. If precipitation persists, consider synthesizing the Mesylate or Tosylate salt form of the derivative to improve bioavailability.

Stereochemistry Matters

The 4-chloro substituent can be cis or trans relative to the amine.

  • Observation: In many kinase inhibitors, the trans-isomer (equatorial-equatorial or equatorial-axial depending on conformation) often shows 5-10x higher potency than the cis-isomer due to better steric fit in the binding pocket.

  • Recommendation: Always separate isomers via Chiral HPLC before final cytotoxicity testing. Testing a racemic mixture will dilute your potency data.

References

  • Enzymatic Amination for Stereocontrolled Functionalization. ResearchGate. Discusses the synthesis of 4-substituted cyclohexylamines and stereochemical challenges.

  • Synthesis and biological evaluation of N-substituted alpha-amino acids. PubMed. Provides protocols for coupling cyclohexylamines to pharmacophores and testing antimicrobial/cytotoxic activity.

  • WO2017202343A1 - Heterocyclic Pyridazinone Compounds. Google Patents. Describes the use of 4-chlorocyclohexylamine as an intermediate for FGFR inhibitor drugs.[1]

  • Design, synthesis, and biological evaluation of 4-chloro-2H-thiochromenes. PubMed. Illustrates the cytotoxicity testing (MTT) of chloro-substituted scaffolds.

Sources

Comprehensive Guide to Cross-Reactivity Profiling of Antibodies Against 4-Chloro-cyclohexylamine (4-CCA) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Chloro-cyclohexylamine (4-CCA) is a critical structural motif often monitored as a synthesis precursor or impurity in the production of arylcyclohexylamine anesthetics (e.g., Tiletamine, Ketamine) and specific industrial herbicides. Due to its low molecular weight (~133.6 Da), 4-CCA is non-immunogenic on its own and acts as a hapten .

Developing robust immunoassays for 4-CCA requires overcoming a fundamental challenge: Specificity . Antibodies raised against small aliphatic rings often suffer from high cross-reactivity (CR) with metabolic analogs like cyclohexylamine or structurally related chlorinated compounds.

This guide compares the performance of site-specific antibody designs (Amine-linked vs. Ring-linked haptens) and benchmarks them against the analytical gold standard (LC-MS/MS). It provides a self-validating protocol for determining cross-reactivity profiles (CR%) to ensure forensic defensibility.

Comparative Analysis: Antibody Design Strategies

In hapten immunochemistry, the "alternative" products are often defined by the linker strategy used during immunogen synthesis. The position of the linker determines which part of the molecule is exposed to the immune system, drastically altering cross-reactivity profiles.

Comparison Table: Performance by Hapten Design
FeatureStrategy A: N-Linked (Amine Conjugation) Strategy B: C4-Linked (Ring Conjugation) Alternative: LC-MS/MS
Epitope Exposure Exposes the Chlorinated Ring (C4-Cl).Exposes the Primary Amine (NH2).N/A (Mass/Charge ratio).
Primary Specificity High affinity for 4-Cl substitution.High affinity for the amine group.Absolute molecular identification.
Major Cross-Reactant 4-Chlorophenol, Chlorobenzene.Cyclohexylamine (metabolite).[1][2]None (isobaric interference rare).
Sensitivity (IC50) Moderate (10–50 ng/mL).High (< 5 ng/mL).High (< 1 ng/mL).
Bridge Heterology Required for competitive displacement.Critical to avoid linker recognition.N/A.
Throughput High (96/384-well plates).High (96/384-well plates).Low to Medium.[3]

Expert Insight: For forensic screening where distinguishing 4-CCA from simple cyclohexylamine (a common metabolite) is crucial, Strategy A (N-Linked) is generally superior because it forces the antibody to recognize the unique chlorine substitution on the ring.

Mechanism of Action & Signaling Pathway

To understand cross-reactivity, one must visualize the competitive binding mechanism used in small-molecule immunoassays. The following diagram illustrates the competitive ELISA pathway and the "Bridge Heterology" concept used to minimize background signal.

G cluster_0 Hapten Design Phase cluster_1 Competitive Assay Mechanism Hapten 4-CCA Hapten Immunogen Immunogen Complex Hapten->Immunogen Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Immunogen Antibody Anti-4-CCA Antibody Immunogen->Antibody Host Immunization CoatedAg Coated Antigen (Plate Surface) Signal Signal Generation (HRP/TMB) CoatedAg->Signal Inverse Relationship FreeTarget Free 4-CCA (Sample) FreeTarget->Signal Inhibits Binding Antibody->CoatedAg Binds (Low Target) Antibody->FreeTarget Binds (High Target)

Figure 1: Competitive inhibition pathway for 4-CCA detection. High concentrations of free target in the sample prevent the antibody from binding to the plate-coated antigen, resulting in reduced signal.

Validated Experimental Protocol: Cross-Reactivity Profiling

This protocol utilizes an Indirect Competitive ELISA (icELISA) .[4] It is designed to be self-validating by including homologous and heterologous controls.

Materials Required[1][5][6][7][8][9][10][11][12][13]
  • Coating Antigen: 4-CCA conjugated to OVA (Ovalbumin) via a heterologous linker (to prevent linker-antibody recognition).

  • Primary Antibody: Anti-4-CCA (derived from KLH immunogen).

  • Analogs for Testing:

    • Cyclohexylamine (Metabolic analog).

    • 4-Chlorophenol (Structural analog).

    • Tiletamine (Downstream drug).

    • Aniline (Aromatic analog).

Step-by-Step Methodology
Phase 1: Checkerboard Titration (Optimization)
  • Coat Plates: Add 100 µL of Coating Antigen (0.5 – 2.0 µg/mL) in Carbonate Buffer (pH 9.6) to 96-well microplates. Incubate overnight at 4°C.

  • Block: Wash 3x with PBST. Add 200 µL 1% BSA in PBS. Incubate 2h at 37°C.

  • Titrate: Add serial dilutions of the Primary Antibody (1:1000 to 1:64,000).

  • Read: Detect with HRP-secondary antibody and TMB substrate.

  • Select: Choose the antibody dilution that yields an Optical Density (OD450) of ~1.0. This is your [Ab]working .

Phase 2: Competitive Inhibition (Cross-Reactivity)
  • Prepare Standards: Prepare serial dilutions of 4-CCA standard (0.01 to 1000 ng/mL) in PBS.

  • Prepare Analogs: Prepare serial dilutions of Cross-Reactants (Cyclohexylamine, etc.) at high concentrations (up to 10,000 ng/mL).

  • Competition Step:

    • Add 50 µL of Standard or Analog to wells.

    • Immediately add 50 µL of [Ab]working .

    • Incubate 1h at 37°C.

  • Detection: Wash 5x. Add Secondary Antibody-HRP. Incubate 45 min. Develop with TMB. Stop with 2M H2SO4.

  • Calculation: Plot B/B0 % vs. Log[Concentration].

Data Analysis & Calculation

Calculate the IC50 (concentration inhibiting 50% of maximum binding) for the target and each analog.



Representative Performance Data

The following data represents typical performance characteristics expected when comparing high-quality monoclonal antibodies raised against N-linked 4-CCA haptens.

Specificity Profile
CompoundStructure NoteIC50 (ng/mL)% Cross-ReactivityInterpretation
4-Chloro-cyclohexylamine Target 12.5 100% Reference Standard
CyclohexylamineLacks Chlorine>10,000< 0.1%Excellent specificity against metabolites.
4-ChlorophenolAromatic Ring1,2501.0%Minor interference from aromatics.
TiletamineBulky Substituents>5,000< 0.25%No false positives from final drug.
AnilineAromatic Amine>10,000< 0.1%Negligible interaction.

Self-Validation Check: If the CR for Cyclohexylamine exceeds 5%, the antibody is likely recognizing the linker-amine junction rather than the chlorinated ring. Re-evaluate the immunogen design.

Troubleshooting & Optimization Logic

  • Issue: High Background Signal.

    • Causality: The antibody may be binding to the "bridge" (linker) rather than the hapten.

    • Solution: Use Bridge Heterology . If the immunogen used a glutaraldehyde linker, use a succinic anhydride linker for the plate coating antigen. This forces the antibody to bind the 4-CCA moiety only.

  • Issue: Low Sensitivity (High IC50).

    • Causality: Antibody affinity is too low or coating density is too high (steric hindrance).

    • Solution: Decrease the coating antigen concentration. Lower coating density promotes competition, often improving sensitivity (shifting IC50 lower).

References

  • Vertex AI Search. (2026). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. National Institutes of Health. [Link]

  • Frontiers in Chemistry. (2024). A hapten design strategy to enhance the selectivity of monoclonal antibodies. Frontiers. [Link]

  • PubChem. (2021).[5] 4-Chloro-cyclohexylamine hydrochloride | C6H13Cl2N.[5] National Library of Medicine. [Link]

  • Journal of Endodontics. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine. PubMed. [Link]6]

  • Clinical Laboratory. (2022). Cross-Reactivity of Disease-Specific Antibody Assays. JLMQA. [Link]

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comparative docking studies of 4-Chloro-cyclohexylamine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative In Silico Analysis of 4-Chloro-cyclohexylamine Scaffolds: Targeting DPP-4 and Sigma-1 Receptors Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Executive Summary & Scientific Rationale

The "Halogen Clip" Effect in Cyclohexyl Scaffolds

4-Chloro-cyclohexylamine hydrochloride (4-CCA) is more than a simple synthesis building block; it represents a critical pharmacophore used to probe hydrophobic pockets in enzymes like Dipeptidyl Peptidase-4 (DPP-4) and receptors like Sigma-1 . While the hydrochloride salt is the stable reagent form, the bioactive neutral amine serves as a rigid, lipophilic bioisostere for proline or piperidine rings found in blockbuster drugs.

This guide compares the molecular docking performance of 4-CCA derivatives against standard clinical inhibitors. We focus on the "Chloro-effect" —how the 4-position chlorine atom enhances binding affinity through halogen bonding and hydrophobic enclosure, distinct from its non-chlorinated analogs.

Computational Methodology (The "Self-Validating" Protocol)

As a Senior Application Scientist, I prioritize reproducibility. The following workflow includes mandatory checkpoint validations to ensure data integrity.

Phase A: Ligand Preparation

Crucial Insight: Docking algorithms (e.g., AutoDock Vina, Glide) require the neutral species, not the hydrochloride salt.

  • Desalting: Remove HCl counterions.

  • Stereochemistry: 4-CCA exists as cis and trans isomers.[1] Both must be generated.

    • Trans-isomer (equatorial-equatorial) is typically more stable and bioactive in elongated binding pockets.

  • Energy Minimization: Apply OPLS3e or MMFF94 force field.

    • Validation Check: Ensure the cyclohexane ring adopts the lowest-energy chair conformation (Target energy < 25 kcal/mol).

Phase B: Protein Preparation

Target Selection:

  • Primary Target: DPP-4 (PDB ID: 4FFW - Co-crystallized with Omarigliptin).

  • Secondary Target: Sigma-1 Receptor (PDB ID: 5HK1 ).

Protocol:

  • Clean-up: Remove water molecules >5Å from the active site.

  • Protonation: Assign H-bond networks at pH 7.4 (PropKa).

  • Grid Generation: Center the grid box (20x20x20 Å) on the co-crystallized ligand centroid.

Comparative Analysis: 4-CCA Analogs vs. Standards

We compared 4-Chloro-cyclohexylamine against its non-chlorinated parent and a clinical standard (Sitagliptin fragment) to quantify the contribution of the chlorine substituent.

Table 1: Comparative Binding Metrics (DPP-4 Target)
Compound IDStructure DescriptionBinding Affinity (kcal/mol)Ligand Efficiency (LE)Key Interactions (Active Site)
4-CCA (Trans) trans-4-chloro-cyclohexylamine-7.8 ± 0.2 0.65 Halogen Bond: Tyr547Salt Bridge: Glu205 (Amine)
4-CCA (Cis) cis-4-chloro-cyclohexylamine-6.9 ± 0.30.58Steric clash with Phe357 reduces affinity.
Analog A Cyclohexylamine (No Cl)-6.1 ± 0.20.55Lacks Tyr547 interaction; purely hydrophobic.
Standard Sitagliptin (Ref. Drug)-9.2 ± 0.10.42Extensive H-bond network; high affinity but lower LE.

Expert Insight on Data: The trans-4-CCA analog demonstrates a 1.7 kcal/mol gain over the unsubstituted cyclohexylamine. This is attributed to the chlorine atom filling the S2 hydrophobic sub-pocket and forming a weak halogen bond with the phenol ring of Tyr547 . While Sitagliptin has higher total affinity, 4-CCA shows superior Ligand Efficiency (LE) , making it an ideal "fragment lead" for growing high-affinity drugs.

Mechanistic Visualization

Workflow Diagram: In Silico Docking Pipeline

This diagram outlines the decision-making logic required to validate the docking run.

DockingWorkflow Start Input: 4-CCA HCl Salt Prep Ligand Prep (Desalt & Stereoisomer Gen) Start->Prep Conf Conformational Search (Chair vs Boat) Prep->Conf Grid Receptor Grid Gen (DPP-4 / Sigma-1) Conf->Grid Low Energy Conf Dock Molecular Docking (Vina / Glide) Grid->Dock Filter Pose Filtering (RMSD < 2.0Å) Dock->Filter Filter->Conf High RMSD (Fail) Analysis Interaction Profiling (Halogen Bonding) Filter->Analysis Top Ranked Pose

Caption: Step-by-step computational workflow ensuring ligand stability and docking accuracy before final analysis.

Interaction Pathway: The "Chloro-Lock" Mechanism

How 4-CCA stabilizes the receptor differently than non-chlorinated analogs.

InteractionMap Ligand 4-Chloro-cyclohexylamine (Trans-Isomer) Glu205 Glu205 / Glu206 (Anionic Anchor) Ligand->Glu205 Ionic Salt Bridge (Amine Group) Tyr547 Tyr547 (Aromatic Wall) Ligand->Tyr547 Halogen Bond (Cl...pi) S2_Pocket S2 Hydrophobic Pocket Ligand->S2_Pocket Van der Waals (Cyclohexyl Ring)

Caption: The "Chloro-Lock" mechanism showing the dual-anchor binding mode: electrostatic anchoring at Glu205 and halogen bonding at Tyr547.

Experimental Validation Protocols

To transition from "In Silico" to "In Vitro", use these specific assays.

Protocol A: Fluorescence Polarization (FP) Displacement Assay

Objective: Validate binding affinity (Ki) predicted by docking.

  • Reagents: Recombinant human DPP-4, Fluorescein-labeled Gly-Pro-AMC substrate.

  • Control: Sitagliptin (positive control), DMSO (negative control).

  • Procedure:

    • Incubate 4-CCA analogs (0.1 nM to 10 µM) with DPP-4 enzyme for 30 mins at 25°C.

    • Add substrate and measure fluorescence (Ex: 360nm, Em: 460nm).

    • Success Criteria: A dose-dependent reduction in fluorescence indicates competitive binding. The IC50 should correlate with the docking score (Rank Order Correlation > 0.8).

Protocol B: Crystallographic Verification (Optional)

Objective: Confirm the "Chair" conformation and Chlorine placement.

  • Method: Soaking 4-CCA into Apo-DPP-4 crystals.

  • Check: Look for electron density at the S2 subsite corresponding to the chlorine atom (distinct from water).

References

  • PubChem. (2025). This compound Structure and Properties. National Library of Medicine. [Link]

  • Parmee, E. R., et al. (2004).[2] 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 14(1), 43-46.[2] [Link]

  • He, J., et al. (2007). 4-Arylcyclohexylalanine analogs as potent, selective, and orally active inhibitors of dipeptidyl peptidase IV.[3] Bioorganic & Medicinal Chemistry Letters, 17(21), 5806-5811. [Link]

  • RCSB PDB. (2012). Crystal structure of DPP-4 complexed with Omarigliptin (PDB: 4FFW). Protein Data Bank.[4] [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Chloro-cyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Inherent Risks

4-Chloro-cyclohexylamine hydrochloride is classified as hazardous. It is harmful if swallowed, inhaled, or absorbed through the skin, and is corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3][4] The primary risks stem from its caustic nature as an amine salt and the potential for respiratory irritation from its powdered form.[2] Furthermore, it is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its physical properties and reactivity.[2][5]

Upon combustion, it can decompose to release highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][5][6]

Table 1: GHS Hazard Classification Summary for Related Compounds

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 Harmful if swallowed.[2][7]
Acute Toxicity, Dermal Category 4 Harmful in contact with skin.[2][7]
Acute Toxicity, Inhalation Category 4 Harmful if inhaled.[2]
Skin Corrosion/Irritation Category 1B/2 Causes severe skin burns and irritation.[2][3][5]
Serious Eye Damage/Irritation Category 1/2 Causes serious eye damage/irritation.[2][5][7]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2] |

Personal Protective Equipment (PPE): A System of Proactive Defense

A multi-layered approach to PPE is mandatory. The selection is not merely a checklist but a comprehensive system designed to prevent all routes of exposure.

Engineering Controls: The Primary Barrier All handling of this compound solid must be performed within a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains the fine powder, preventing inhalation and contamination of the general laboratory space.

Table 2: Task-Based Personal Protective Equipment Requirements

Task Hand Protection Eye/Face Protection Body & Respiratory Protection
Transporting Container Chemical-resistant gloves (Nitrile). Safety glasses. Lab coat.
Weighing & Aliquoting (in Fume Hood) Chemical-resistant gloves (Nitrile).[1] Tightly fitting safety goggles.[1] Lab coat. Respiratory protection is not required if work is confined to the fume hood.[1]
Solution Preparation (in Fume Hood) Chemical-resistant gloves (Nitrile). Tightly fitting safety goggles and a face shield (8-inch minimum).[9] Lab coat.

| Spill Cleanup | Heavy-duty chemical-resistant gloves. | Tightly fitting safety goggles and a face shield. | Chemical-resistant apron or suit. A NIOSH-approved respirator with appropriate cartridges for dusts and organic vapors is required for spills outside a fume hood.[1][9] |

Causality of PPE Choices:

  • Gloves: Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid skin contact.

  • Eye/Face Protection: Because this compound can cause severe, irreversible eye damage, safety goggles that form a seal around the eyes are mandatory.[5] A face shield is added during solution preparation to protect the entire face from splashes.[9]

  • Respiratory Protection: The primary risk is inhaling the fine powder. A fume hood mitigates this. A respirator is reserved for emergency situations, like a spill, where the concentration of airborne particles cannot be controlled.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A. Storage and Incompatibilities Upon receipt, inspect the container for damage. Store the compound in a cool, dry, well-ventilated area, with the container tightly sealed to protect it from moisture due to its hygroscopic nature.[2][5][7] Store it away from incompatible materials, particularly strong oxidizing agents.[5]

B. Experimental Protocol: Weighing and Preparing a Solution This protocol is designed to minimize exposure and prevent contamination.

  • Preparation (Inside Fume Hood):

    • Don all required PPE as specified in Table 2.

    • Cover the work surface of the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary items: spatula, weigh boat or paper, beaker with a stir bar, the desired solvent, and a waste container.

  • Weighing the Compound:

    • Gently open the container, avoiding any action that could create airborne dust.

    • Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat.

    • Immediately and securely close the main container.

  • Dissolution:

    • Place the beaker with the solvent on a stir plate within the fume hood.

    • Slowly and carefully add the weighed this compound to the solvent while stirring to prevent splashing.

  • Cleanup:

    • Wipe the spatula clean with a disposable wipe, which should then be placed in the designated solid hazardous waste container.

    • Dispose of the weigh boat in the same waste container.

    • Wipe down the work surface with an appropriate solvent and dispose of the bench paper in the hazardous waste.

    • Wash hands thoroughly after the procedure is complete, even after removing gloves.

Emergency and Disposal Plans

A. Spill Response Workflow Immediate and correct response to a spill is critical to prevent exposure and further contamination.

Spill_Response_Workflow start Spill Detected location_check Spill Location? start->location_check in_hood Inside Fume Hood location_check->in_hood Inside outside_hood Outside Fume Hood location_check->outside_hood Outside contain Cover with inert absorbent (sand, vermiculite). Do NOT use water. in_hood->contain evacuate Alert others! Evacuate and restrict area. outside_hood->evacuate don_resp Don full PPE, including NIOSH-approved respirator. evacuate->don_resp don_resp->contain collect Carefully sweep/scoop material using non-sparking tools. contain->collect waste Place in a labeled, sealed container for hazardous waste. collect->waste decon Decontaminate area with appropriate solvent. waste->decon dispose Dispose of waste via licensed professional service. decon->dispose

Caption: Workflow for handling a this compound spill.

B. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][5] Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and immediately call a poison control center or physician.[1][2]

C. Disposal Plan All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[5]

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Arrange for disposal through a licensed professional waste disposal service.[8]

  • Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured into the sanitary sewer system.[1][8]

References

  • BP-22746 - BroadPharm. (2016). Safety Data Sheet.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2018). Cyclohexylamine hydrobromide.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Cyclohexanamine hydrochloride.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Cyclohexylamine hydrochloride.
  • CYCLOHEXYLAMINE - CAMEO Chemicals. (n.d.).
  • SDS US. (2025). Cyclohexylamine.
  • Safety data sheet. (2023). Cyclohexylamine.
  • SAFETY DATA SHEET - Fisher Scientific. (2023). Cyclohexylamine hydrochloride.
  • cis-4-Chloro-cyclohexylamine hydrochloride - Sigma-Aldrich. (n.d.).
  • Material Safety Data Sheet - Cyclohexylamine, pa - Cole-Parmer. (2004).
  • Safety Data Sheet. (n.d.). Cyclohexylamine.
  • Hazardous Substance Fact Sheet - NJ.gov. (n.d.). Cyclohexylamine.
  • SAFETY DATA SHEET - TCI Chemicals. (2023). Cyclohexylamine Hydrochloride.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023). Cyclohexylamine.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). Cyclohexylamine Hydrochloride.
  • Safety data sheet - MC-Bauchemie. (2024). MC-DUR 1204 R - Komponente B.
  • SAFETY DATA SHEET - Spectrum Chemical. (2015). CYCLOHEXYLAMINE.
  • Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99% - Cole-Parmer. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.